molecular formula C22H26ClFN2O5S B12771284 CP-865569 CAS No. 478833-25-9

CP-865569

Cat. No.: B12771284
CAS No.: 478833-25-9
M. Wt: 485.0 g/mol
InChI Key: LODQAVBQKGQCJA-JKSUJKDBSA-N
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Description

CP-865569 is a useful research compound. Its molecular formula is C22H26ClFN2O5S and its molecular weight is 485.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

478833-25-9

Molecular Formula

C22H26ClFN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid

InChI

InChI=1S/C22H26ClFN2O5S/c1-15-11-26(16(2)10-25(15)12-17-3-6-20(24)7-4-17)22(27)13-31-21-8-5-19(23)9-18(21)14-32(28,29)30/h3-9,15-16H,10-14H2,1-2H3,(H,28,29,30)/t15-,16+/m0/s1

InChI Key

LODQAVBQKGQCJA-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F

Canonical SMILES

CC1CN(C(CN1C(=O)COC2=C(C=C(C=C2)Cl)CS(=O)(=O)O)C)CC3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FLT3-ITD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial analysis indicates that the compound CP-865569 is a CCR1 antagonist, and there is no publicly available scientific literature detailing its mechanism of action on FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). It is possible this designation was confused with a similar compound number, such as Crenolanib (CP-868-596), which is a known FLT3 inhibitor.[1][2]

To fulfill the request for an in-depth technical guide, this document will proceed using the well-characterized and clinically approved FLT3 inhibitor, Gilteritinib (ASP2215) , as a representative example. The principles, signaling pathways, and experimental methodologies described are broadly applicable to the study of any potent FLT3-ITD inhibitor.

Introduction: The Role of FLT3-ITD in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells.[3] In approximately 25-30% of Acute Myeloid Leukemia (AML) cases, the FLT3 gene harbors an internal tandem duplication (ITD) mutation.[4][5] This mutation, located in the juxtamembrane domain, leads to a conformational change that results in ligand-independent dimerization and constitutive activation of the kinase.[6]

This aberrant, continuous signaling drives leukemic cell proliferation and survival through the activation of several key downstream pathways, making FLT3-ITD a prime therapeutic target.[6] Gilteritinib is a potent, second-generation, orally bioavailable small molecule inhibitor designed to target FLT3.[4][6]

Core Mechanism of Action of Gilteritinib

Gilteritinib functions as an ATP-competitive, Type I tyrosine kinase inhibitor.[7][8] This classification is significant as Type I inhibitors bind to the active "DFG-in" conformation of the kinase at its ATP-binding site.[7] This mode of action allows Gilteritinib to effectively inhibit both the FLT3-ITD mutation and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can confer resistance to Type II inhibitors.[3][4][9]

By occupying the ATP-binding pocket, Gilteritinib blocks the autophosphorylation of the FLT3 receptor.[3] This action prevents the recruitment and phosphorylation of downstream effector proteins, thereby shutting down the pro-survival signaling cascades that are constitutively active in FLT3-ITD positive AML cells.[5] The ultimate result is the inhibition of cell proliferation and the induction of apoptosis in the malignant cells.[10]

Visualizing the Mechanism of Inhibition

The following diagram illustrates how Gilteritinib intervenes in the constitutively active FLT3-ITD signaling pathway.

cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylates PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Inhibits ATP Binding & Autophosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF pAKT p-AKT AKT->pAKT ERK ERK RAF->ERK Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Gilteritinib inhibits FLT3-ITD autophosphorylation, blocking downstream signaling.

Quantitative Data: Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are defined by its potency (typically measured as IC50 or Kd) and its selectivity against a panel of other kinases.

Biochemical and Cellular Potency of Gilteritinib

Gilteritinib demonstrates potent, nanomolar-level inhibition of FLT3-ITD in both biochemical assays and cellular models.

Target / Cell LineAssay TypeIC50 (nM)Reference(s)
FLT3 (Wild-Type) Biochemical0.29[7]
FLT3 (Wild-Type) Cellular (in media)5[11]
FLT3-ITD Cellular (in media)0.7 - 1.8[11]
FLT3-ITD Cellular (in plasma)17 - 33[11]
MV4-11 (FLT3-ITD) Cellular Proliferation0.92[7]
MOLM-13 (FLT3-ITD) Cellular Proliferation2.9[7]
MOLM-14 (FLT3-ITD) Cellular Proliferation7.87[12]
Ba/F3 (FLT3-ITD) Cellular Proliferation1.8[7]
Ba/F3 (FLT3-ITD-D835Y) Cellular Proliferation2.1[7]
Kinase Selectivity Profile

While highly potent against FLT3, Gilteritinib also inhibits other kinases, most notably AXL, which may play a role in overcoming resistance mechanisms in AML.[7][11] Its activity against c-KIT is significantly weaker, which may contribute to a lower degree of myelosuppression compared to less selective inhibitors.[7][9]

Target KinaseAssay TypeIC50 (nM)Reference(s)
FLT3 Biochemical0.29[7]
AXL Biochemical0.73[7]
LTK Biochemical>50% inhibition @ 1nM[7]
ALK Biochemical>50% inhibition @ 1nM[7]
c-KIT Biochemical230[7]
c-KIT Cellular102[11]

Experimental Protocols

The characterization of a FLT3-ITD inhibitor like Gilteritinib involves a tiered approach from biochemical assays to cellular and in vivo models.

Biochemical Kinase Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory activity of the compound on purified FLT3-ITD kinase by measuring ATP-to-ADP conversion.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Gilteritinib) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human FLT3-ITD enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at a concentration near the Km for the enzyme.

  • Reaction Setup (384-well plate):

    • To each well, add 1 µL of the serially diluted inhibitor or vehicle (DMSO control).

    • Add 2 µL of the FLT3-ITD enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

  • Reaction and Detection:

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]

Cellular Proliferation Assay (MTT/Resazurin-based)

Objective: To measure the effect of the inhibitor on the viability and proliferation of FLT3-ITD positive AML cell lines.

Methodology:

  • Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • Drug Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Add serial dilutions of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.

    • Incubate for 2-4 hours to allow for metabolic conversion of the reagent by viable cells.

  • Data Analysis:

    • Measure absorbance or fluorescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot against inhibitor concentration to calculate the IC50.[12]

Western Blot for Phospho-Signaling

Objective: To confirm the inhibition of FLT3-ITD and downstream signaling pathways in cells.

Methodology:

  • Cell Treatment: Seed FLT3-ITD positive cells (e.g., MV4-11) in 6-well plates. Starve cells of serum for 2-4 hours, then treat with the inhibitor at various concentrations (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to assess the degree of phosphorylation inhibition.[14][15][16]

Experimental Workflow Visualization

a Biochemical Kinase Assay (Purified FLT3-ITD Enzyme) c Cell Proliferation Assay (e.g., MV4-11, MOLM-13) res_a IC50 vs FLT3 a->res_a b Kinase Panel Screening (>400 Kinases) res_b Selectivity Profile b->res_b f Pharmacokinetics (PK) (Plasma/Tumor Concentration) res_c Cellular IC50 c->res_c d Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) res_d Pathway Inhibition d->res_d e Apoptosis Assay (Annexin V / PI Staining) res_e Apoptosis Induction e->res_e res_f Drug Exposure f->res_f g Xenograft Efficacy Study (e.g., MV4-11 Tumor Model) res_g Tumor Growth Inhibition g->res_g h Pharmacodynamic (PD) Analysis (p-FLT3 in Tumors) res_h Target Engagement h->res_h

Tiered experimental workflow for characterizing a FLT3-ITD inhibitor.

Conclusion

Gilteritinib serves as a paradigm for a potent and selective FLT3-ITD inhibitor. Its mechanism of action is centered on the direct, ATP-competitive inhibition of the FLT3 kinase, leading to the abrogation of critical downstream pro-survival signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK. This targeted approach effectively suppresses the proliferation of FLT3-ITD positive leukemic cells and induces apoptosis. The comprehensive characterization of such inhibitors requires a suite of standardized biochemical, cellular, and in vivo assays to rigorously define their potency, selectivity, and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of targeted therapies for FLT3-mutated AML.

References

Crenolanib: A Technical Guide to a Selective PDGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole derivative that acts as a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting Platelet-Derived Growth Factor Receptors (PDGFR) α and β, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase domain, allows it to effectively inhibit both wild-type and mutant forms of these receptors.[1][2] This characteristic is particularly significant for its activity against drug-resistant mutations. This guide provides a comprehensive technical overview of crenolanib, focusing on its function as a selective PDGFR inhibitor, and includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Chemical Properties

PropertyValue
Chemical Name 1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Synonyms CP-868,596, ARO-002
Molecular Formula C₂₆H₂₉N₅O₂
Molar Mass 443.54 g/mol

Mechanism of Action as a PDGFR Inhibitor

Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial regulators of cellular processes such as proliferation, migration, and survival.[3] Aberrant activation of PDGFR signaling, through mutations or overexpression, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST) and glioblastoma.[3]

Crenolanib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of PDGFRα and PDGFRβ, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The primary signaling pathways attenuated by crenolanib include the PI3K/Akt and MAPK pathways.[3]

PDGFR Signaling Pathway Inhibition by Crenolanib

PDGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K RAS Ras PDGFR->RAS STAT3 STAT3 PDGFR->STAT3 AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Migration) AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription PDGF PDGF Ligand PDGF->PDGFR Binds Crenolanib Crenolanib Crenolanib->PDGFR Inhibits

Caption: PDGFR signaling pathway and the inhibitory action of crenolanib.

Quantitative Data

The inhibitory activity of crenolanib against PDGFR and other kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics for its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Crenolanib (IC50)
TargetCell Line/AssayIC50 (nM)Reference(s)
PDGFRα CHO cells0.9[4]
PDGFRβ CHO cells1.8[4]
PDGFRα (D842V mutant) Isogenic model system~10[4]
FIP1L1-PDGFRα fusion EOL-1 cells21[4]
PDGFRα activation H1703 cells26[4]
FLT3 -4[5]
c-Kit ->100-fold less selective than for PDGFR[4]
VEGFR-2 ->100-fold less selective than for PDGFR[4]
Table 2: Binding Affinity of Crenolanib (Kd)
TargetCell LineKd (nM)Reference(s)
PDGFRα CHO cells2.1[4]
PDGFRβ CHO cells3.2[4]
FLT3 CHO cells0.74[4]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of crenolanib's activity. Below are protocols for key experiments used to characterize this inhibitor.

Biochemical Kinase Inhibition Assay (Immunoprecipitation and Western Blot)

This assay determines the ability of crenolanib to inhibit the autophosphorylation of PDGFR in a cellular context.

Materials:

  • Chinese Hamster Ovary (CHO) cells or other suitable cell lines (e.g., BaF3)

  • Expression vectors for wild-type or mutant PDGFRα

  • Crenolanib

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-PDGFRα antibody for immunoprecipitation

  • Anti-phosphotyrosine antibody for Western blot

  • Protein A/G agarose beads

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Transfection: Culture CHO cells and transiently transfect them with the appropriate PDGFRα construct.

  • Drug Treatment: Treat the transfected cells with varying concentrations of crenolanib for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-PDGFRα antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-receptor complex.

    • Wash the beads several times with lysis buffer.

  • Western Blot:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-PDGFRα antibody to determine total receptor levels.

  • Data Analysis: Quantify the band intensities to determine the IC50 of crenolanib for PDGFRα phosphorylation.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the cytotoxic effect of crenolanib on cancer cell lines that are dependent on PDGFR signaling.

Materials:

  • PDGFR-dependent cancer cell lines (e.g., A549, H1703)

  • Complete culture medium

  • Crenolanib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization solution (for MTT assay)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of crenolanib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Add solubilization solution and incubate until the crystals dissolve.

    • For XTT: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of crenolanib.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of crenolanib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A549 for non-small cell lung cancer, patient-derived GIST or glioblastoma cells)

  • Matrigel (optional, for subcutaneous injection)

  • Crenolanib formulated for oral gavage or intraperitoneal injection

  • Calipers for tumor measurement

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneous Model: Inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse.

    • Orthotopic Model (Glioblastoma): Stereotactically inject tumor cells into the brain of anesthetized mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers (for subcutaneous models) or bioluminescence imaging (for engineered cells). Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer crenolanib or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess target inhibition or immunohistochemistry to evaluate apoptosis and proliferation markers.

Experimental Workflow for Evaluating Crenolanib Efficacy

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Characterize Crenolanib's Anti-PDGFR Activity biochem_assay Biochemical Kinase Assay (IC50 for PDGFR phosphorylation) start->biochem_assay cell_viability Cell Viability Assay (MTT/XTT) (IC50 for cell growth) start->cell_viability western_blot Western Blot Analysis (Downstream signaling inhibition) biochem_assay->western_blot cell_viability->western_blot xenograft Tumor Xenograft Model (e.g., GIST, Glioblastoma) western_blot->xenograft efficacy Evaluate Anti-Tumor Efficacy (Tumor growth inhibition, survival) xenograft->efficacy end End: Comprehensive Profile of Crenolanib's Efficacy efficacy->end

Caption: A logical workflow for the preclinical evaluation of crenolanib.

Conclusion

Crenolanib is a highly selective and potent inhibitor of PDGFRα and PDGFRβ, demonstrating significant activity against both wild-type and clinically relevant mutant forms of the receptors. Its mechanism as a Type I inhibitor provides a distinct advantage in overcoming resistance. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of crenolanib in PDGFR-driven malignancies. Continued research, including well-designed preclinical and clinical studies, is crucial to fully elucidate its clinical utility.

References

The Dual Kinase Inhibitor CP-865569 (Pexmetinib): A Technical Guide to its Targets in Acute myeloid leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic strategies that target the underlying molecular drivers of the disease. Pexmetinib (formerly known as CP-865569 or ARRY-614) has emerged as a promising therapeutic agent in AML and myelodysplastic syndromes (MDS) due to its unique dual inhibitory action against two key signaling molecules: p38 mitogen-activated protein kinase (MAPK) and the angiopoietin-1 receptor, Tie2.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core targets of pexmetinib in AML, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Core Targets: p38 MAPK and Tie2

Pexmetinib is a potent, orally bioavailable small molecule inhibitor that simultaneously targets the p38 MAPK and Tie2 kinase pathways, both of which are implicated in the pathophysiology of AML.[1][4][5]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, proliferation, differentiation, and apoptosis.[6][7] In AML, the p38 MAPK pathway is often dysregulated and contributes to the survival of leukemic cells and the production of pro-inflammatory cytokines that create a supportive tumor microenvironment.[8][9] Inhibition of p38 MAPK by pexmetinib can block these pro-survival signals and abrogate the myelosuppressive effects of inflammatory cytokines.[2][3]

  • Tie2 (Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2): Tie2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis and the maintenance of vascular integrity.[10] Its primary ligand is angiopoietin-1 (Ang-1). The Ang-1/Tie2 signaling axis is also involved in the regulation of hematopoietic stem cell quiescence.[11] In AML, both leukemic cells and endothelial cells can express Tie2, and the Ang-1/Tie2 pathway can act as an autocrine loop to promote leukemic cell proliferation.[12][13] By inhibiting Tie2, pexmetinib disrupts this pro-proliferative signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of pexmetinib from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Pexmetinib

TargetIC50Cell/Assay SystemReference
Tie-21 nMNot specified[5][10]
p38α MAPK35 nMNot specified[5][10]
p38β MAPK26 nMNot specified[5][10]
Abl4 nMNot specified[5]
Arg10 nMNot specified[5]
FGFR128 nMNot specified[5]
Flt147 nMNot specified[5]
Flt442 nMNot specified[5]
Fyn41 nMNot specified[5]
Hck26 nMNot specified[5]
Lyn25 nMNot specified[5]
MINK26 nMNot specified[5]
phospho-HSP272 nMHeLa cells[14]
LPS-Induced TNFα4.5 nMIsolated PBMCs[14]
LPS-Induced TNFα313 nMHuman whole blood[14]
Basal Cytokines50-100 nMPrimary human bone marrow stromal cells[1]
LPS-induced Cytokines50-120 nMEx vivo stimulated human whole blood[1]

Table 2: Clinical Trial Data for Pexmetinib (ARRY-614) in Myelodysplastic Syndromes (MDS)

ParameterValuePatient PopulationReference
Recommended Dose1200 mg once dailyLow or intermediate-1 risk MDS[4][15]
Overall Response Rate32% (14 of 44 evaluable patients)Low or intermediate-1 risk MDS[4][15]
Red Blood Cell Transfusion IndependenceAchieved in 3 of 25 transfusion-dependent patientsLow or intermediate-1 risk MDS[4][15]
Platelet Transfusion IndependenceAchieved in 5 of 7 transfusion-dependent patientsLow or intermediate-1 risk MDS[4][15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on pexmetinib.

Cell Viability Assay
  • Objective: To assess the effect of pexmetinib on the proliferation of leukemic cells.

  • Methodology:

    • AML cell lines (e.g., KG1, CMK) or primary patient samples are seeded in 96-well plates.[2]

    • Cells are treated with a range of concentrations of pexmetinib (dissolved in DMSO) or vehicle control for a specified period (e.g., 72 hours).[3]

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using trypan blue exclusion.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Immunoblotting for Phosphorylated Proteins
  • Objective: To determine the effect of pexmetinib on the activation of p38 MAPK and its downstream effectors, as well as Tie2 signaling.

  • Methodology:

    • Leukemic cells (e.g., KG1) are treated with a stimulator (e.g., TNFα) in the presence or absence of pexmetinib for a specified time.[3]

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of p38 MAPK, MAPKAPK2, EIF4E, or Tie2.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are also assessed as a loading control.[3]

Kinase Assay
  • Objective: To directly measure the inhibitory activity of pexmetinib on the kinase activity of p38 MAPK and Tie2.

  • Methodology:

    • Recombinant p38α, p38β, or Tie2 kinase is incubated with a specific substrate (e.g., myelin basic protein for p38) and ATP in a reaction buffer.

    • Pexmetinib at various concentrations is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at an optimal temperature.

    • The amount of phosphorylated substrate is quantified, often using a radioisotope-based assay (e.g., measuring the incorporation of ³²P from [γ-³²P]ATP) or a non-radioactive method such as a fluorescence-based assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of pexmetinib in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • Pexmetinib is administered orally at specified doses and schedules (e.g., 30-100 mg/kg twice daily).[16]

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by pexmetinib and a typical experimental workflow.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., TNFα, LPS) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) MAPKAPK2->Gene_Expression CP_865569 Pexmetinib (this compound) CP_865569->p38_MAPK Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling pathway and the inhibitory action of Pexmetinib.

Tie2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang1 Angiopoietin-1 (Ang-1) Tie2 Tie2 Receptor Ang1->Tie2 PI3K PI3K Tie2->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation CP_865569 Pexmetinib (this compound) CP_865569->Tie2

Caption: Tie2 signaling pathway and the inhibitory action of Pexmetinib.

Experimental_Workflow Start Start: AML Cell Culture Treatment Treatment with Pexmetinib (Dose-Response) Start->Treatment Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay In_Vivo In Vivo Xenograft Study Start->In_Vivo Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Immunoblotting Immunoblotting for Phospho-p38 & Phospho-Tie2 Treatment->Immunoblotting Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Immunoblotting->Data_Analysis Kinase_Assay->Data_Analysis In_Vivo->Data_Analysis End Conclusion Data_Analysis->End

References

In Vitro Efficacy of Crenolanib Against FLT3 D835 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3][4] These mutations, including internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[5][6][7] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through the acquisition of secondary mutations in the TKD, such as those at the D835 residue.[1][5][8] Crenolanib, a potent, orally bioavailable, type I benzimidazole inhibitor, has demonstrated significant activity against both FLT3-ITD and a wide range of clinically relevant FLT3-TKD mutations, including the common D835 substitutions.[7][9][10][11] This technical guide provides a comprehensive overview of the in vitro activity of crenolanib against FLT3 D835 mutations, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Quantitative Data Summary

The in vitro potency of crenolanib against various FLT3 D835 mutations has been evaluated in multiple studies using different cell lines and primary patient samples. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of crenolanib's activity.

Table 1: Crenolanib IC50 Values in Ba/F3 Cell Lines Expressing FLT3 D835 Mutations

FLT3 MutantAssay TypeCrenolanib IC50 (nM)Reference
FLT3/ITDProliferation10[12]
FLT3/ITD/D835YProliferation20[12]
FLT3/ITD/D835VProliferation18[12]
FLT3/D835YProliferation15[12]
FLT3/D835VProliferation12[12]
FLT3/D835FKinase AssaySignificantly more potent than quizartinib[1]

Table 2: Crenolanib IC50 Values in AML Cell Lines and Primary Samples

Cell Line/SampleFLT3 MutationAssay TypeCrenolanib IC50 (nM)Reference
Molm14FLT3/ITDCytotoxicity (MTT)7[13]
MV4-11FLT3/ITDCytotoxicity (MTT)8[13]
SEMK2Wild-Type FLT3Phosphorylation1-3[13]
Molm14FLT3/ITDPhosphorylation1-3[13]
-FLT3 D835YPhosphorylation8.8[13]
Primary AML Blasts (Patient 2)de novo D835YFLT3 Autophosphorylation1.2[1][5]
Primary AML Blasts (Patient 3)de novo D835YFLT3 Autophosphorylation8.1[1][5]
Primary AML Blasts (Patient 4)relapsed D835VFLT3 Autophosphorylation2.0[1][5]
MOLM-13-RES-lucFLT3-ITD/D835YCell ViabilityPotent activity observed[9]
Primary AML BlastsFLT3-ITD and D835H/Y-Inhibited drug-resistant blasts[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of crenolanib's in vitro activity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]

  • Drug Preparation: Prepare a 2X serial dilution of crenolanib in the culture medium.[14]

  • Treatment: Add 100 µL of the crenolanib dilutions to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[3][9][14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

FLT3 Phosphorylation (Kinase) Assay by Immunoblotting

This method assesses the direct inhibitory effect of crenolanib on the kinase activity of FLT3 by measuring its autophosphorylation.

  • Cell Treatment: Treat FLT3-expressing cells (e.g., Ba/F3 transfectants, primary AML blasts) with varying concentrations of crenolanib for a short duration (e.g., 1 or 2 hours).[1][15]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (optional but recommended for primary samples): Incubate cell lysates with an anti-FLT3 antibody to specifically pull down the FLT3 protein.[1][15]

  • SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated FLT3 (pFLT3). Subsequently, strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.[1][15]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the IC50 for inhibition of FLT3 phosphorylation.[1][15]

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following drug treatment.

  • Cell Treatment: Treat AML cells (e.g., Molm14) with crenolanib for a defined period (e.g., 48 hours).[15]

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the FLT3 signaling pathway and the mechanism of inhibition by crenolanib. Mutations in FLT3, such as ITD and D835 substitutions, lead to ligand-independent dimerization and constitutive activation of the kinase domain.[6] This results in the phosphorylation of downstream signaling molecules, including STAT5, AKT, and MAPK, promoting cell proliferation and survival.[6][16] Crenolanib, as a type I inhibitor, binds to the active conformation of the FLT3 kinase, blocking its autophosphorylation and subsequent downstream signaling.[7][12]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimer Dimerization FLT3->Dimer pFLT3 Phosphorylated FLT3 (Active) Dimer->pFLT3 Autophosphorylation (D835 Mutation) STAT5 STAT5 pFLT3->STAT5 AKT AKT pFLT3->AKT RAS_RAF_MEK RAS/RAF/MEK pFLT3->RAS_RAF_MEK Crenolanib Crenolanib Crenolanib->pFLT3 Inhibition pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT pAKT AKT->pAKT pAKT->Proliferation ERK ERK RAS_RAF_MEK->ERK pERK pERK ERK->pERK pERK->Proliferation

Caption: FLT3 signaling pathway and crenolanib inhibition.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro activity of crenolanib against FLT3 D835 mutations.

Experimental_Workflow cluster_assays In Vitro Assays start Start: FLT3-D835 Mutant Cells drug_treatment Treat with Crenolanib (Dose-Response) start->drug_treatment incubation Incubate (e.g., 48-72h) drug_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability kinase Kinase Activity Assay (e.g., Western Blot for pFLT3) incubation->kinase apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis data_analysis Data Analysis viability->data_analysis kinase->data_analysis apoptosis->data_analysis ic50 Determine IC50 Values data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant inhibition_quant Quantify Kinase Inhibition data_analysis->inhibition_quant

Caption: In vitro crenolanib activity assessment workflow.

References

Crenolanib: A Technical Guide to a Type I Pan-FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical in hematopoietic cell development. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML), contributing to poor prognosis. While the development of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant therapeutic advancement, clinical efficacy is often limited by acquired resistance, frequently through secondary point mutations in the kinase domain, notably at the D835 residue. Crenolanib, a potent, orally bioavailable benzimidazole, distinguishes itself as a type I pan-FLT3 inhibitor. This guide provides an in-depth technical overview of crenolanib's biochemical and cellular activity against wild-type (WT) FLT3 and its clinically significant mutant isoforms. By consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for the scientific community.

Introduction: The Challenge of FLT3 Mutations in AML

Mutations in the FLT3 receptor occur in approximately 30% of patients with Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and aberrant downstream signaling that promotes cell proliferation and survival.[1] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain. While first-generation FLT3 inhibitors have shown clinical activity, their effectiveness is often transient due to the emergence of resistance mutations, particularly within the tyrosine kinase domain (TKD), such as the D835 mutation.[1] This has spurred the development of next-generation inhibitors like crenolanib, which are designed to overcome these resistance mechanisms.

Crenolanib: A Type I Pan-FLT3 Inhibitor

Crenolanib is a potent type I FLT3 inhibitor, a classification that is key to its broad activity.[2][3] Unlike type II inhibitors (e.g., quizartinib, sorafenib) that bind to the inactive, "DFG-out" conformation of the kinase, type I inhibitors like crenolanib bind to the active, "DFG-in" conformation.[2][4] This is a critical distinction because resistance mutations like D835 lock the kinase in its active state, rendering type II inhibitors ineffective.[2][4] By targeting the active conformation, crenolanib can effectively inhibit both FLT3-ITD and the resistance-conferring D835 mutants.[1][2][5]

Crenolanib has demonstrated potent activity against FLT3-ITD as well as various D835 mutations (D835Y, D835V, D835H, etc.).[1][5][6] It is also highly selective for FLT3 over the closely related kinase c-Kit, which may translate to a more favorable safety profile with less myelosuppression compared to less selective TKIs.[1][5]

Quantitative Inhibitory Activity of Crenolanib

The potency and selectivity of crenolanib have been quantified through various biochemical and cellular assays. The following tables summarize key data on its binding affinity (Kd) and half-maximal inhibitory concentrations (IC50).

Table 1: Crenolanib Binding Affinity (Kd) for FLT3 and Other Kinases
Kinase/MutantKd (nM)Reference
FLT3 (Wild-Type)0.74[7]
PDGFRα (Wild-Type)3.2[7]
PDGFRβ (Wild-Type)2.1[7]
c-Kit (Wild-Type)78[4]
FLT3 (non-autoinhibited)0.61[8]
FLT3 (autoinhibited)6.7[8]
Table 2: Crenolanib IC50 Values in FLT3-Dependent Cell Lines
Cell LineFLT3 MutationAssay TypeIC50 (nM)Reference
Molm14FLT3-ITDFLT3 Autophosphorylation~2[6]
MV4-11FLT3-ITDMTT<10[6]
Ba/F3FLT3-ITDMTTSimilar to quizartinib[6]
Ba/F3FLT3-ITD/D835YMTTSignificantly more potent than quizartinib[6]
Ba/F3FLT3-ITD/D835FMTTSignificantly more potent than quizartinib[6]
Ba/F3FLT3-ITD/D835VMTTSignificantly more potent than quizartinib[6]
Ba/F3FLT3-ITD/D835HMTTEqual potency to quizartinib[6]
Ba/F3FLT3-ITD/D835NMTTEqual potency to quizartinib[6]
Ba/F3FLT3-ITD/F691LMTTMinimally active[6]
EOL-1FIP1L1-PDGFRAProliferation0.2 (pM)[7]
Table 3: Crenolanib Inhibitory Activity on FLT3 Autophosphorylation in Primary AML Patient Samples
Patient SampleFLT3 MutationAssayIC50 (nM)Reference
Primary FLT3/ITD AML blastsFLT3-ITDImmunoblot2.4[9]
Quizartinib-resistant patient blastsFLT3-ITD/D835YFLT3 Phosphorylation<50[7]

Key Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Crenolanib's Mechanism of Action

The binding of FLT3 ligand to the FLT3 receptor induces dimerization and autophosphorylation of the kinase domains, initiating downstream signaling cascades. Constitutively active FLT3 mutants, such as FLT3-ITD and FLT3-D835, bypass the need for ligand binding, leading to uncontrolled cell proliferation and survival through pathways like RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5. Crenolanib inhibits the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.

Experimental Workflow for Evaluating FLT3 Inhibitor Efficacy

A typical workflow to assess the efficacy of an FLT3 inhibitor like crenolanib involves a combination of biochemical and cellular assays to determine its binding affinity, inhibitory concentration, and effect on cell viability and downstream signaling.

Experimental_Workflow Start Start: FLT3-mutant AML cell lines or primary patient samples Treat Treat with varying concentrations of Crenolanib Start->Treat Biochem Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) Treat->Biochem Cellular Cellular Assays Treat->Cellular Analysis Data Analysis: Determine IC50 values and assess downstream signaling inhibition Biochem->Analysis Viability Cell Viability Assay (e.g., MTT) Cellular->Viability Western Western Blot Analysis (p-FLT3, p-STAT5, etc.) Cellular->Western Viability->Analysis Western->Analysis End End: Comparative Efficacy Profile Analysis->End

Caption: Experimental workflow for evaluating FLT3 inhibitor efficacy.

Logical Relationship of Crenolanib's Activity

Crenolanib's designation as a "pan-FLT3 inhibitor" stems from its ability to effectively target both the primary driving mutations (ITD) and the key resistance mutations (TKD), a capability not shared by type II inhibitors.

Crenolanib_Activity_Logic Crenolanib Crenolanib (Type I Inhibitor) FLT3_ITD FLT3-ITD Mutations (Primary Driver) Crenolanib->FLT3_ITD Inhibits FLT3_TKD FLT3-TKD Mutations (e.g., D835) (Resistance Mechanism) Crenolanib->FLT3_TKD Inhibits Pan_FLT3 Pan-FLT3 Inhibition FLT3_ITD->Pan_FLT3 FLT3_TKD->Pan_FLT3

Caption: Logical relationship of crenolanib's pan-FLT3 inhibitory activity.

Detailed Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Objective: To determine the direct inhibitory effect of crenolanib on purified FLT3 kinase activity.

  • Materials:

    • Recombinant human FLT3 enzyme (e.g., amino acids 564-993)

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Crenolanib serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well or 384-well plates

  • Procedure:

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate (MBP).

    • Add the master mix to each well of the plate.

    • Add the serially diluted crenolanib or vehicle control (DMSO) to the appropriate wells.

    • Dilute the FLT3 kinase in Kinase Assay Buffer.

    • Initiate the reaction by adding the diluted FLT3 kinase to all wells except the "blank" control.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for another 45 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each crenolanib concentration and determine the IC50 value.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

  • Objective: To determine the cytotoxic effect of crenolanib on FLT3-mutated AML cells.

  • Materials:

    • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells transfected with FLT3 constructs.

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Crenolanib serially diluted in culture medium.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[9]

    • Add 100 µL of the serially diluted crenolanib solutions or vehicle control to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][11]

Western Blot Analysis

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Objective: To confirm that crenolanib inhibits FLT3 autophosphorylation and downstream signaling pathways in cells.

  • Materials:

    • FLT3-mutated AML cell lines.

    • Crenolanib.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

    • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with various concentrations of crenolanib for a specified time (e.g., 1-4 hours).

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.[7][9]

Conclusion

Crenolanib is a highly potent and selective type I pan-FLT3 inhibitor with significant activity against both FLT3-ITD and the clinically important D835 resistance mutations. Its mechanism of targeting the active kinase conformation provides a distinct advantage over type II inhibitors. The comprehensive data and protocols presented in this guide underscore its potential as a valuable therapeutic agent in the treatment of FLT3-mutated AML and provide a foundational resource for further research and development in this area.

References

Kinase Selectivity Profile of CP-865569: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive kinase selectivity data for the specific compound CP-865569 is limited. Therefore, this guide utilizes the well-characterized and selective c-Jun N-terminal kinase (JNK) inhibitor, AS601245 , as a representative example to illustrate a typical kinase selectivity profile and the associated methodologies. This approach provides researchers, scientists, and drug development professionals with a detailed framework for understanding and evaluating the selectivity of kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become a major class of therapeutic targets.

The development of potent and selective kinase inhibitors is a key objective in modern drug discovery. A thorough understanding of a compound's kinase selectivity profile—its potency against the intended target(s) versus a broad panel of other kinases—is crucial for predicting its therapeutic efficacy and potential off-target effects.

This technical guide provides a detailed overview of the kinase selectivity profile of a representative JNK inhibitor, AS601245, including quantitative inhibition data, the experimental protocols used to generate this data, and the signaling context of its primary targets.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of purified kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency.

The following table summarizes the kinase selectivity of AS601245, a selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases.

Table 1: Kinase Selectivity Profile of AS601245

Kinase TargetIC50 (nM)Kinase Family
JNK3 (MAPK10) 70 MAPK
JNK1 (MAPK8) 150 MAPK
JNK2 (MAPK9) 220 MAPK
c-Src>10,000TK
CDK2>10,000CMGC
c-Raf>10,000TKL
p38α (MAPK14)>10,000MAPK
ERK2 (MAPK1)>10,000MAPK

Data is compiled from publicly available sources. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

As the data indicates, AS601245 is a potent inhibitor of the JNK isoforms, with a preference for JNK3. It exhibits high selectivity, with significantly lower or no activity against other kinases from different families, including other members of the MAPK family like p38 and ERK.[1]

Experimental Protocols

The following section details a representative methodology for determining the kinase selectivity profile of a compound like AS601245.

In Vitro Biochemical Kinase Assay

A common method to determine the IC50 of an inhibitor against a purified kinase is a radiometric or luminescence-based biochemical assay.

Objective: To quantify the inhibitory potency of a test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase (e.g., GST-c-Jun for JNK)

  • Test compound (e.g., AS601245) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence-based assays)

  • 96- or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter (for radiometric assays) or luminometer (for luminescence-based assays)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar (for luminescence-based assays)

Procedure (Radiometric Assay):

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, combine the purified kinase, the specific substrate, and the diluted test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, including a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Procedure (Luminescence-Based Assay using ADP-Glo™):

  • Compound Preparation and Reaction Setup: Follow steps 1-3 as described for the radiometric assay.

  • Reaction Initiation: Initiate the kinase reaction by adding unlabeled ATP at a concentration near the Km for the kinase.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate and plot the data as described for the radiometric assay to determine the IC50 value.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the Mitogen-Activated Protein Kinase (MAPK) family and are key regulators of cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and oxidative stress. JNKs are involved in a variety of cellular processes, including apoptosis, inflammation, cell proliferation, and differentiation.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3Ks MAP3Ks (e.g., MEKK1, ASK1) Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Other_Substrates Other Substrates (ATF2, p53, etc.) JNK->Other_Substrates phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation, Gene Expression) cJun->Cellular_Response Other_Substrates->Cellular_Response AS601245 AS601245 AS601245->JNK inhibits

A simplified diagram of the JNK signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Profiling_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Setup Assay Plate Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction Kinase Reaction (ATP Addition & Incubation) Assay_Setup->Reaction Detection Detection (Radiometric or Luminescence) Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

General workflow for kinase inhibitor selectivity profiling.

Conclusion

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery and chemical biology. As demonstrated with the representative JNK inhibitor AS601245, a highly selective compound will exhibit potent inhibition of its intended target(s) with minimal activity against a broad spectrum of other kinases. The generation of such a selectivity profile relies on robust and reproducible biochemical assays. The methodologies and workflows detailed in this guide provide a framework for researchers to assess the selectivity of their own compounds and to better interpret the growing body of kinase inhibitor data. Understanding the intricate details of kinase selectivity is paramount for the development of safer and more effective targeted therapies.

References

An In-depth Technical Guide to the Off-Target Effects of Crenolanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole compound that functions as a potent, type I inhibitor of class III receptor tyrosine kinases (RTKs).[1] It was initially developed as a highly selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[2] Subsequent research revealed its potent activity against FMS-like Tyrosine Kinase 3 (FLT3), including wild-type and various mutant forms that drive malignancies like Acute Myeloid Leukemia (AML).[1][3] Unlike type II inhibitors that bind to the inactive kinase conformation, crenolanib is a type I inhibitor that binds to the active "DFG-in" conformation.[1] This characteristic allows it to inhibit mutants that are resistant to type II inhibitors.[2] While highly selective for its primary targets, understanding the off-target profile of crenolanib is critical for predicting potential adverse effects and identifying opportunities for therapeutic expansion.

Quantitative Summary of Crenolanib's Kinase Activity

Crenolanib's potency is highest against its intended targets, FLT3 and PDGFRA/B. However, kinome profiling reveals activity against other kinases, typically at higher concentrations. The following table summarizes the inhibitory activity of crenolanib against on-target and notable off-target kinases.

Target ClassKinaseActivity MetricValue (nM)Notes
Primary On-Targets FLT3 (Wild-Type & ITD)IC50~2Potent inhibition of wild-type and common activating mutations.[4]
FLT3 (D835 Mutants)IC508.8 - 20Retains activity against resistance-conferring TKD mutations.[1][4]
PDGFRAIC50~10High potency against the alpha isoform.[1]
PDGFRBIC50~1.2High potency against the beta isoform.[1]
Key Off-Targets KIT (c-Kit)IC5067Approximately 100-fold less selective for KIT than for FLT3.[1][2]
KIT (D816V Mutant)IC502.5Increased potency against this activating mutation found in mastocytosis.[1]
ULK2% Inhibition @ 100nM>50%Identified in kinome scans as a potential off-target.[5]
MLK1% Inhibition @ 100nM>50%Identified in kinome scans as a potential off-target.[5]
TRKA% Inhibition @ 100nM>50%Identified in kinome scans as a potential off-target.[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Analysis

On-Target Signaling Pathways

Crenolanib exerts its primary therapeutic effect by inhibiting the downstream signaling cascades of FLT3 and PDGFRA. These pathways are crucial for cell proliferation, survival, and differentiation.[6][7]

FLT3 Signaling: In hematopoietic cells, the binding of FLT3 Ligand (FL) induces receptor dimerization and autophosphorylation, activating multiple downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][8] Activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive activation of these pathways, leading to uncontrolled cell growth in AML.[9] Crenolanib blocks the ATP-binding site, preventing receptor phosphorylation and shutting down these pro-survival signals.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K phosphorylates RAS RAS FLT3->RAS phosphorylates STAT5 STAT5 FLT3->STAT5 phosphorylates Crenolanib Crenolanib Crenolanib->FLT3 inhibits FL FLT3 Ligand FL->FLT3 activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK (ERK) RAS->MAPK MAPK->Proliferation STAT5->Proliferation PDGFRA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFRA PDGFRA Receptor PI3K PI3K PDGFRA->PI3K phosphorylates RAS RAS/MAPK PDGFRA->RAS phosphorylates PLCg PLCγ PDGFRA->PLCg phosphorylates Crenolanib Crenolanib Crenolanib->PDGFRA inhibits PDGF PDGF Ligand PDGF->PDGFRA activates AKT AKT PI3K->AKT Growth Cell Growth, Migration, Survival AKT->Growth RAS->Growth PLCg->Growth Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase kinome_scan Broad Kinome Screen (e.g., Kinobeads, Scan Assay) hit_id Hit Identification (Kinases inhibited >50% at a set concentration) kinome_scan->hit_id ic50 Biochemical IC50 Determination (Dose-response assays) hit_id->ic50 cell_based Cellular Target Engagement (e.g., Western Blot for phosphoproteins) ic50->cell_based phenotypic Phenotypic Assays (Proliferation, Apoptosis in relevant cell lines) cell_based->phenotypic conclusion Characterized Off-Target Profile phenotypic->conclusion

References

The Role of Selective PDGFR Inhibition in Overcoming TKI Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified the compound "CP-865569." Extensive searches did not yield information on a tyrosine kinase inhibitor with this designation. However, significant data is available for "CP-673451," a selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor. Given the similarity in nomenclature and the relevance of PDGFR signaling in TKI resistance, this whitepaper will focus on CP-673451 as a representative selective PDGFR inhibitor, assuming "this compound" was a typographical error.

Introduction

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies by targeting specific oncogenic driver mutations. However, the efficacy of these targeted therapies is often limited by the development of resistance, which can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves secondary mutations in the target kinase, while off-target resistance frequently involves the activation of alternative signaling pathways, also known as "bypass tracks," that reactivate downstream proliferative and survival signals, rendering the initial TKI ineffective.

One such critical bypass pathway is mediated by the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. Upregulation and activation of PDGFR signaling have been implicated in acquired resistance to TKIs targeting other receptors, such as the Epidermal Growth Factor Receptor (EGFR). This whitepaper provides an in-depth technical guide on the role of selective PDGFR inhibitors, with a focus on CP-673451, in overcoming TKI resistance. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

The Rationale for Targeting PDGFR in TKI Resistance

Acquired resistance to TKIs often involves a phenomenon known as "receptor tyrosine kinase (RTK) switching".[1] In this process, cancer cells adapt to the inhibition of a primary oncogenic driver by upregulating a different RTK to maintain downstream signaling. For instance, in glioblastoma cells with activating EGFR mutations, treatment with an EGFR inhibitor can lead to the de-repression of PDGFRβ transcription.[1] This results in an increased dependence on PDGFRβ signaling for cell growth and survival, thereby creating a new therapeutic vulnerability.[1]

By co-targeting both the primary oncogenic driver and the emerging bypass pathway, it is possible to achieve a more durable anti-tumor response and overcome acquired resistance. Selective PDGFR inhibitors, such as CP-673451, are therefore valuable tools in dissecting and potentially treating TKI-resistant cancers.

CP-673451: A Selective PDGFR Tyrosine Kinase Inhibitor

CP-673451 is a potent and selective inhibitor of both PDGFRα and PDGFRβ.[2] Its high selectivity makes it an excellent tool for studying the specific role of PDGFR signaling in cancer biology and as a potential component of combination therapies.

Mechanism of Action

CP-673451 acts as an ATP-competitive inhibitor, binding to the kinase domain of PDGFRα and PDGFRβ and preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The primary downstream pathway affected by PDGFR inhibition is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and motility.[3] Inhibition of PDGFR by CP-673451 leads to a reduction in the phosphorylation of key downstream effectors, including Akt and glycogen synthase kinase 3β (GSK-3β).[3]

Quantitative Data

The following tables summarize the key quantitative data for CP-673451 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of CP-673451

TargetAssay TypeIC50 (nM)Cell Line/SystemReference
PDGFRβKinase Assay1-[2]
PDGFRαKinase Assay10-[2]
c-KitKinase Assay>250-[2]
VEGFR-2Kinase Assay>450-[2]
TIE-2Kinase Assay>5000-[2]
FGFR-2Kinase Assay>5000-[2]
PDGFRβ AutophosphorylationCell-based1Porcine Aortic Endothelial (PAE) cells[2]

Table 2: Anti-proliferative and Pro-apoptotic Activity of CP-673451

Cell LineCancer TypeAssayIC50 / EffectReference
A549Non-Small Cell Lung CancerCell Viability (MTT)0.49 µM[3]
H1299Non-Small Cell Lung CancerCell Viability (MTT)0.61 µM[3]
A549Non-Small Cell Lung CancerApoptosis (Flow Cytometry)50% apoptosis at 2.4 µM[3]
H1299Non-Small Cell Lung CancerApoptosis (Flow Cytometry)50% apoptosis at 2.1 µM[3]
MDA-MB-231Breast CancerColony FormationSynergistic inhibition with GSK-650394[4]
BT-549Breast CancerColony FormationSynergistic inhibition with GSK-650394[4]

Table 3: In Vivo Antitumor Activity of CP-673451

Xenograft ModelCancer TypeDosingTumor Growth InhibitionReference
A549Non-Small Cell Lung Cancer40 mg/kg, p.o., daily78.15% at day 10[3]
H460Human Lung Carcinoma≤ 33 mg/kg, p.o., dailySignificant[5]
Colo205Human Colon Carcinoma≤ 33 mg/kg, p.o., dailySignificant[5]
U87MGHuman Glioblastoma≤ 33 mg/kg, p.o., dailySignificant[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-673451 on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, H1299)

    • 96-well plates

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • CP-673451 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of CP-673451 in complete growth medium.

    • Replace the medium in the wells with the medium containing different concentrations of CP-673451. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of Signaling Pathways
  • Objective: To assess the effect of CP-673451 on the phosphorylation status of PDGFR and its downstream effectors.

  • Materials:

    • Cancer cell lines

    • CP-673451

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-PDGFRβ, anti-phospho-Akt, anti-Akt, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Treat cells with various concentrations of CP-673451 for the specified time.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of CP-673451 in a preclinical model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line (e.g., A549)

    • CP-673451 formulated for oral administration

    • Vehicle control

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer CP-673451 or vehicle to the respective groups daily via oral gavage.

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Mandatory Visualizations

Signaling Pathways

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K Activates PDGF PDGF PDGF->PDGFR Binds CP673451 CP-673451 CP673451->PDGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PDGFR Signaling Pathway and Inhibition by CP-673451.

Experimental Workflow

TKI_Resistance_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines TKI-Sensitive & Resistant Cell Lines TKI_Treatment Treat with Primary TKI CellLines->TKI_Treatment Resistance Develop TKI Resistance TKI_Treatment->Resistance CP673451_Treatment Treat with CP-673451 (alone or in combination) Resistance->CP673451_Treatment Xenograft Establish TKI-Resistant Xenograft Model Resistance->Xenograft Viability Cell Viability Assay CP673451_Treatment->Viability Apoptosis Apoptosis Assay CP673451_Treatment->Apoptosis WesternBlot Western Blot CP673451_Treatment->WesternBlot Combination_Therapy Treat with TKI + CP-673451 Xenograft->Combination_Therapy Tumor_Measurement Measure Tumor Growth Combination_Therapy->Tumor_Measurement Analysis Analyze Tumors Tumor_Measurement->Analysis

Caption: Workflow for Investigating CP-673451 in TKI Resistance.

Logical Relationship

TKI_Resistance_Logic cluster_tumor_cell Tumor Cell Primary_TKI Primary TKI (e.g., EGFR inhibitor) Primary_Target Primary Oncogenic Driver (e.g., EGFR) Primary_TKI->Primary_Target Inhibits Bypass_Pathway Bypass Pathway Activation (PDGFR Signaling) Primary_Target->Bypass_Pathway Leads to Downstream Downstream Signaling (PI3K/Akt) Primary_Target->Downstream Bypass_Pathway->Downstream Activates Resistance_Phenotype TKI Resistance Downstream->Resistance_Phenotype CP673451 CP-673451 CP673451->Bypass_Pathway Inhibits

Caption: Logical Model of Overcoming TKI Resistance with CP-673451.

Conclusion and Future Directions

The development of acquired resistance remains a significant hurdle in the long-term efficacy of tyrosine kinase inhibitors. The activation of bypass signaling pathways, such as the PDGFR pathway, is a key mechanism of such resistance. Selective PDGFR inhibitors, exemplified by CP-673451, offer a promising strategy to counteract this resistance mechanism.

The preclinical data presented in this whitepaper demonstrate that CP-673451 effectively inhibits PDGFR signaling, leading to reduced cell viability and induction of apoptosis in various cancer models. More importantly, the rationale for its use in overcoming TKI resistance is supported by studies showing that inhibition of a primary oncogenic driver can lead to a dependency on PDGFR signaling.

Future research should focus on:

  • Combination Studies: Conducting preclinical and clinical studies to evaluate the synergistic effects of CP-673451 in combination with various TKIs (e.g., EGFR inhibitors, BCR-ABL inhibitors) in relevant cancer models.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from a combination therapy involving a PDGFR inhibitor. This could include assessing the expression and activation status of PDGFR in resistant tumors.

  • Clinical Trials: Designing and executing well-controlled clinical trials to determine the safety and efficacy of combination therapies with selective PDGFR inhibitors in patients who have developed resistance to standard-of-care TKIs.

By elucidating the intricate mechanisms of TKI resistance and developing rational combination therapies, the scientific and medical communities can continue to improve outcomes for cancer patients. Selective PDGFR inhibitors like CP-673451 represent a valuable component in the arsenal of targeted therapies aimed at achieving more durable and effective cancer treatments.

References

Crenolanib's Potent and Broad Activity Against Wild-Type and Mutant FLT3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Potent Efficacy of Crenolanib Against FLT3 Aberrations in Acute Myeloid Leukemia

This technical guide provides a comprehensive analysis of the tyrosine kinase inhibitor (TKI) Crenolanib, focusing on its mechanism of action and inhibitory effects on wild-type (WT) FMS-like tyrosine kinase 3 (FLT3) versus its clinically significant mutant isoforms. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on acute myeloid leukemia (AML).

Mutations in the FLT3 gene, a Class III receptor tyrosine kinase, are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2][3] These mutations, primarily internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD) such as at the D835 residue, lead to constitutive activation of the receptor and are associated with a poor prognosis.[1][2] Crenolanib is a highly selective and potent, orally bioavailable benzimidazole TKI that has demonstrated significant activity against both FLT3/ITD and resistance-conferring FLT3/D835 mutants.[1][2][3][4]

Mechanism of Action: A Type I Inhibitor

Crenolanib is classified as a type I TKI, meaning it binds to the active conformation of the FLT3 kinase.[5][6][7][8] This is a critical distinction from type II inhibitors, which bind to the inactive conformation.[5][6] The ability to target the active state allows Crenolanib to effectively inhibit FLT3 mutants that are resistant to type II inhibitors, particularly those with TKD mutations that stabilize the active conformation.[6][9]

Quantitative Analysis of Inhibitory Activity

The potency of Crenolanib has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) of Crenolanib against wild-type FLT3 and its prominent mutants.

Table 1: Biochemical Inhibitory Activity of Crenolanib Against FLT3 Variants

FLT3 VariantAssay TypeMetricValue (nM)Reference
Wild-Type (WT)Binding AssayKd0.15[7]
FLT3-ITDBinding AssayKd0.74[10]
FLT3-D835HBinding AssayKd0.4[10]
FLT3-D835YBinding AssayKd0.18[10]

Table 2: Cellular Inhibitory Activity of Crenolanib Against FLT3-Expressing Cell Lines

Cell LineFLT3 StatusAssay TypeMetricValue (nM)Reference
SEMK2Wild-TypeAutophosphorylationIC50~2[1][6][11]
Molm14FLT3-ITDAutophosphorylationIC50~2[1][6][11]
Molm14FLT3-ITDCytotoxicity (MTT)IC507[10]
MV4-11FLT3-ITDCytotoxicity (MTT)IC501.3 - 8[7][10]
Ba/F3FLT3-ITDAutophosphorylationIC50~2[1][6]
Ba/F3FLT3-D835YAutophosphorylationIC508.8[10]
Primary AML BlastsFLT3-ITDAutophosphorylationIC502.4[1][6][11]

Downstream Signaling Inhibition

Constitutively active FLT3 mutants drive leukemogenesis through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Crenolanib effectively inhibits the autophosphorylation of both wild-type and mutant FLT3, leading to the suppression of these critical downstream effectors.[1][3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (WT or Mutant) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibition

FLT3 signaling and Crenolanib's point of inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the efficacy of Crenolanib.

Immunoblotting for FLT3 Autophosphorylation

This assay is used to directly measure the inhibitory effect of Crenolanib on FLT3 kinase activity.

  • Cell Lines: Ba/F3 cells expressing either wild-type or mutant FLT3, or AML cell lines such as Molm14 and MV4-11.[1][6]

  • Treatment: Cells are treated with varying concentrations of Crenolanib for 1 hour.[1][6]

  • Lysis and Immunoprecipitation: Following treatment, cells are lysed, and FLT3 is immunoprecipitated from the cell lysates.[1][6]

  • Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated FLT3 and total FLT3 to determine the extent of inhibition.[1][6] Downstream signaling proteins such as pAKT, pMAPK, and pSTAT5 can also be analyzed from whole-cell lysates.[1][3]

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of Crenolanib on FLT3-dependent cell lines.

  • Cell Lines: FLT3-ITD positive AML cell lines such as Molm14 and MV4-11.[1][7]

  • Treatment: Cells are seeded in 96-well plates and treated with a range of Crenolanib concentrations for 72 hours.[7]

  • MTT Addition and Solubilization: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized with a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength to determine the number of viable cells, and IC50 values are calculated.

Apoptosis (Annexin V) Assay

This assay is used to determine if the cytotoxic effects of Crenolanib are due to the induction of apoptosis.

  • Cell Line: Molm14 cells.[1]

  • Treatment: Cells are treated with Crenolanib for 48 hours.[1]

  • Staining: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

Experimental_Workflow cluster_assays Cellular & Biochemical Assays start Start: FLT3-driven cell lines or primary patient samples treatment Treat with varying concentrations of Crenolanib start->treatment biochem Biochemical Kinase Assay (e.g., Binding Assay) treatment->biochem viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-FLT3, p-STAT5, etc.) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Data Analysis: Determine IC50/Kd values and assess downstream signaling inhibition biochem->analysis viability->analysis western->analysis apoptosis->analysis end End: Comparative Efficacy Profile analysis->end

General experimental workflow for evaluating FLT3 inhibitors.

Resistance and Future Directions

While Crenolanib demonstrates potent activity against common resistance-conferring mutations like D835Y, the emergence of drug resistance remains a clinical challenge.[12][13] Studies have shown that resistance to Crenolanib can arise from diverse molecular mechanisms, often independent of secondary FLT3 mutations.[12][13] These can include the activation of other signaling pathways through mutations in genes such as NRAS and IDH2.[12][13] Understanding these resistance mechanisms is crucial for the development of rational combination therapies to improve and prolong the clinical response to Crenolanib in FLT3-mutated AML.[13]

Conclusion

Crenolanib is a potent and selective type I FLT3 inhibitor with strong activity against both wild-type FLT3 and its clinically relevant mutant isoforms, including FLT3-ITD and TKD mutations. Its ability to inhibit a broad range of FLT3 mutations, including those that confer resistance to other TKIs, makes it a valuable therapeutic agent in the treatment of FLT3-mutated AML. Further research into combination strategies will be key to overcoming resistance and maximizing the clinical benefit of Crenolanib.

References

An In-depth Technical Guide to the Chemical Structure and Activity of Crenolanib (CP-865569)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for crenolanib (also known as CP-865569). Crenolanib is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) under investigation for various malignancies.[1][2]

Chemical Identity and Physicochemical Properties

Crenolanib is a member of the benzimidazole class of compounds.[3] Its core structure consists of a benzimidazole ring substituted with a quinolinyl group, which in turn is linked to an aminopiperidine moiety.[3] The other side of the benzimidazole is substituted with a (3-methyloxetan-3-yl)methoxy group.[3]

Table 1: Chemical Identifiers and Properties of Crenolanib

IdentifierValueReference
IUPAC Name 1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine[2][3]
Synonyms CP-868,596, ARO 002[2][4]
CAS Number 670220-88-9[2][3]
Molecular Formula C₂₆H₂₉N₅O₂[2][3][5]
Molecular Weight 443.551 g·mol⁻¹[2]
Canonical SMILES CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4[6]
InChI InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3[2][5]
InChIKey DYNHJHQFHQTFTP-UHFFFAOYSA-N[2][5]
Predicted XlogP 3.7[6]

Mechanism of Action and Signaling Pathways

Crenolanib is a Type I tyrosine kinase inhibitor, meaning it preferentially binds to the active "DFG-in" conformation of the kinase domain.[2][7][8] It is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[1][2][3]

The drug inhibits both wild-type and mutated forms of these receptors.[1] Mutations in FLT3, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (such as D835), are common drivers in Acute Myeloid Leukemia (AML) and are effectively inhibited by crenolanib.[9][10] Similarly, mutations in PDGFRα are implicated in gastrointestinal stromal tumors (GIST).[11]

By inhibiting the autophosphorylation of these receptors, crenolanib blocks downstream signaling cascades that are crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/MEK/ERK pathways.[2][12] This inhibition ultimately leads to the suppression of tumor cell growth, angiogenesis, and the induction of apoptosis.[1][3]

crenolanib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS FLT3 FLT3 (WT & Mutant) FLT3->PI3K FLT3->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Crenolanib Crenolanib Crenolanib->PDGFR Crenolanib->FLT3

Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Quantitative Biological Data

Crenolanib demonstrates high potency against its target kinases, with inhibitory concentrations in the low nanomolar range. Its selectivity for FLT3 and PDGFR over other kinases, such as c-Kit, is a key characteristic, potentially leading to reduced myelosuppression compared to less selective inhibitors.[9][10]

Table 2: In Vitro Inhibitory Activity of Crenolanib

TargetMutation / ConditionAssay TypeValueReference
PDGFRα Wild-TypeIC₅₀0.9 nM[4][13]
PDGFRα Wild-TypeKd2.1 nM[13][14]
PDGFRβ Wild-TypeIC₅₀1.8 nM[4][13]
PDGFRβ Wild-TypeKd3.2 nM[13][14]
PDGFRα D842VIC₅₀~10 nM[13]
FLT3 Wild-TypeIC₅₀4 nM[3][4]
FLT3 ITDKd0.74 nM[2][14]
FLT3 ITD (Molm14 cells)IC₅₀ (Cytotoxicity)7 nM[2][15]
FLT3 ITD (MV4-11 cells)IC₅₀ (Cytotoxicity)8 nM[2][15]
FLT3 D835YKd0.18 nM[2]
FLT3 D835HKd0.4 nM[2]
c-Kit Wild-TypeIC₅₀67 nM[2][15]
c-Kit D816VIC₅₀2.5 nM[2][15]
c-Kit D816HIC₅₀5.4 nM[2][15]

Experimental Protocols

Cell Viability (MTT/XTT) Assay

This protocol is used to assess the cytotoxic effects of crenolanib on cancer cell lines.

  • Cell Plating: Seed FLT3-mutated AML cells (e.g., MV4-11, Molm14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16]

  • Drug Preparation: Prepare a stock solution of crenolanib in DMSO.[17] Perform serial dilutions in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) must be included.[16]

  • Treatment: Add the diluted crenolanib or vehicle control to the appropriate wells. Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[13]

  • Measurement: Add 10-20 µL of MTT or XTT reagent to each well and incubate for an additional 2-4 hours.[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression curve.[11]

Western Blot for FLT3 Phosphorylation

This protocol is used to directly measure the inhibitory effect of crenolanib on its target kinase.

  • Cell Treatment: Culture FLT3-dependent cells (e.g., Molm14) and treat with varying concentrations of crenolanib or a vehicle control (DMSO) for 1-4 hours.[9][16]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software.[9][13] The level of p-FLT3 is normalized to the total FLT3 protein to determine the extent of inhibition.[13]

western_blot_workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Analysis Treatment 1. Cell Treatment (Crenolanib or DMSO) Lysis 2. Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification 3. Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Membrane Transfer SDSPAGE->Transfer Blocking 6. Blocking (BSA or Milk) Transfer->Blocking Antibody1 7. Primary Antibody Incubation (anti-p-FLT3) Blocking->Antibody1 Antibody2 8. Secondary Antibody Incubation Antibody1->Antibody2 Detection 9. ECL Detection Antibody2->Detection Densitometry 10. Densitometry & Analysis Detection->Densitometry

Workflow for Western Blot analysis of protein phosphorylation.

References

Initial studies on crenolanib in glioma cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Initial Studies on Crenolanib in Glioma Cell Lines

Introduction

Crenolanib is an orally bioavailable benzimidazole compound that acts as a potent and selective type I tyrosine kinase inhibitor.[1][2] It primarily targets class III receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor alpha and beta (PDGFRA/B) and FMS-like tyrosine kinase 3 (FLT3).[3] The rationale for investigating crenolanib in glioma, particularly high-grade gliomas (HGG) like glioblastoma and diffuse intrinsic pontine glioma (DIPG), stems from the frequent aberrant activation of the PDGFRA signaling pathway in these malignancies.[4] Genetic alterations, such as gene amplification or mutations in PDGFRA, are found in a significant subset of adult and pediatric gliomas, driving tumor cell proliferation and survival.[3][4] Crenolanib, by inhibiting the active 'DFG-in' conformation of these kinases, aims to block downstream oncogenic signaling and impede tumor growth.[3] This guide summarizes the foundational preclinical data from initial studies evaluating crenolanib's activity in glioma models.

Quantitative Data Presentation

The efficacy of crenolanib has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinities (Kd) and inhibitory concentrations (IC50) across different cell lines and kinase mutants.

Table 1: Kinase Binding Affinity (Kd) and Inhibitory Concentration (IC50) for PDGFR and FLT3
Target KinaseParameterValue (nM)Notes
PDGFRA (wild-type)Kd2.1 - 3.2[5][6]
IC500.9 - 11[4][5][6]
PDGFRB (wild-type)Kd2.1 - 3.2[5][6]
IC500.9 - 3.2[4][5]
FLT3 (wild-type)Kd0.74[3][5]
FLT3-ITDKd0.74[3]
IC501.3 - 7Phosphorylation and cytotoxicity assays.[3][7]
FLT3-D835YIC508.8Phosphorylation assay.[3]
Table 2: Crenolanib IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeKey Genetic Feature(s)IC50Notes
EOL-1Eosinophilic LeukemiaFIP1L1-PDGFRA fusion21 nM (kinase) / 0.2 pM (prolif.)[5][6]
H1703Non-Small Cell Lung CancerPDGFRA amplification26 nM[6]
Ba/F3Pro-BExpressing PDGFRα D842V mutant272 nM[6]
MV4-11Acute Myeloid LeukemiaFLT3-ITD8 nMCytotoxicity assay.[3]
Molm14Acute Myeloid LeukemiaFLT3-ITD7 nMCytotoxicity assay.[3]
HL60Acute Promyelocytic LeukemiaParental1.00 µM[1]
HL60/VCRAcute Promyelocytic LeukemiaABCB1 overexpression6.93 µMDemonstrates resistance via drug efflux.[1]
K562Chronic Myelogenous LeukemiaParental1.30 µM[1]
K562/ABCB1Chronic Myelogenous LeukemiaABCB1 overexpression4.67 µMDemonstrates resistance via drug efflux.[1]
Table 3: In Vivo Efficacy in Glioma Xenograft Models
ModelTreatmentResultSource
C6 Glioblastoma Xenograft (Murine)Single oral dose of 10 mg/kg53% inhibition of phospho-PDGFR for 3 hours[4]
U87MG Human Glioma Xenograft (Murine)50 mg/kg BID for 9 days47% inhibition of tumor growth[4]

Signaling Pathway Analysis

Crenolanib exerts its anti-tumor effect in glioma primarily by inhibiting the PDGFRA signaling cascade. Upon binding of its ligand (e.g., PDGF-AA), PDGFRA dimerizes and undergoes autophosphorylation on tyrosine residues, creating docking sites for downstream signaling proteins. This activates key pathways like PI3K/AKT, which promotes cell survival, and RAS/MAPK (ERK), which drives proliferation. Crenolanib is a type I inhibitor that binds to the ATP-binding pocket of the activated kinase, preventing phosphorylation and blocking all subsequent downstream signaling.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway PDGF PDGF Ligand PDGFRA PDGFRA Receptor PDGF->PDGFRA Binding & Dimerization pPDGFRA p-PDGFRA (Active) PDGFRA->pPDGFRA ATP ATP ATP->pPDGFRA Phosphorylation ADP ADP Crenolanib Crenolanib Crenolanib->PDGFRA Inhibition pPDGFRA->ADP PI3K PI3K pPDGFRA->PI3K RAS RAS pPDGFRA->RAS AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PDGFRA signaling pathway and the inhibitory action of crenolanib.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following protocols are based on standard techniques described in the cited literature for evaluating tyrosine kinase inhibitors.

Cell Viability and Cytotoxicity Assays (MTT/WST-1)

This method assesses the effect of crenolanib on cell proliferation and viability.

  • Cell Seeding: Glioma cells (e.g., U87MG) are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 1x10³ to 2x10⁴ cells per well in 100 µL of complete culture medium.[1]

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing serial dilutions of crenolanib (e.g., 0 to 10 µM).[1] A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Reagent Addition: Following incubation, 10 µL of a tetrazolium salt reagent (e.g., WST-1 or MTT) is added to each well.[1] The plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases metabolize the tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Immunoblotting for Kinase Inhibition

This protocol is used to directly visualize the inhibition of PDGFRA phosphorylation.

  • Cell Treatment and Lysis: Glioma cells are plated and grown to 70-80% confluency. They are then serum-starved for several hours before being treated with various concentrations of crenolanib for 1-2 hours. Subsequently, cells are stimulated with a PDGF ligand (e.g., 50 ng/mL PDGF-AA) for 10-15 minutes to induce receptor phosphorylation.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • Immunoprecipitation (Optional but recommended): To concentrate the protein of interest, cell lysates are incubated with an anti-PDGFRA antibody overnight, followed by incubation with protein A/G-agarose beads. The beads are then washed to remove non-specific binding.

  • SDS-PAGE and Western Blot: Equal amounts of protein lysate (or the entire immunoprecipitate) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PDGFRA (p-PDGFRA). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody for total PDGFRA to ensure equal protein loading. Densitometry is used to quantify the level of phosphorylation relative to the total protein.[6]

Visualized Workflows and Relationships

In Vitro Drug Efficacy Workflow

The following diagram illustrates a standard workflow for assessing the in vitro efficacy of crenolanib against glioma cell lines.

cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Analysis cluster_wb Mechanism Verification start Select Glioma Cell Line (e.g., U87MG) culture Culture Cells to Logarithmic Growth Phase start->culture seed Seed Cells in 96-well Plates culture->seed treat Add Serial Dilutions of Crenolanib seed->treat treat_wb Treat Cells with Crenolanib & PDGF seed->treat_wb incubate Incubate for 72-96 hours treat->incubate wst1 Perform WST-1/ MTT Assay incubate->wst1 read Measure Absorbance wst1->read analyze Calculate % Viability & Determine IC50 read->analyze wb Western Blot for p-PDGFRA & Total PDGFRA analyze->wb Correlate lyse Protein Lysis treat_wb->lyse lyse->wb

Caption: Standard workflow for in vitro evaluation of crenolanib in glioma.

Logical Relationship: ABCB1-Mediated Resistance

Studies have shown that crenolanib is a substrate of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein. Overexpression of ABCB1 on cancer cells or at the blood-brain barrier can lead to active efflux of the drug, reducing its intracellular concentration and thereby conferring resistance.[1]

cluster_cell Glioma Cell cren_in Intracellular Crenolanib target PDGFRA Target cren_in->target Binds to abcb1 ABCB1 Efflux Pump cren_in->abcb1 Substrate for cren_out Extracellular Crenolanib cren_out->cren_in Drug Entry inhibition Target Inhibition (Apoptosis/Growth Arrest) target->inhibition Leads to abcb1->cren_out Active Efflux resistance Drug Resistance (Increased IC50) abcb1->resistance Leads to

Caption: Mechanism of crenolanib resistance via ABCB1-mediated drug efflux.

Summary and Future Directions

Initial preclinical studies demonstrate that crenolanib is a potent inhibitor of PDGFRA, a key oncogenic driver in a subset of gliomas. It effectively reduces the viability of cells driven by this pathway and shows anti-tumor activity in glioma xenograft models.[4][6] However, these studies also highlight potential challenges, such as drug resistance mediated by efflux pumps like ABCB1, which could limit its efficacy, particularly in penetrating the blood-brain barrier.[1]

Future research should focus on biomarker-driven clinical trials to select patients with confirmed PDGFRA gene amplification or mutations.[8] Furthermore, investigating rational combination therapies to overcome resistance mechanisms and enhance the therapeutic window of crenolanib will be critical for its potential application in the treatment of high-grade gliomas.

References

Foundational Research on Tofacitinib (CP-690550) in Hematologic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, also known as CP-690550, is a potent inhibitor of the Janus kinase (JAK) family of enzymes, with primary activity against JAK1 and JAK3. Initially developed and approved for the treatment of autoimmune disorders such as rheumatoid arthritis, its mechanism of action targeting the JAK-STAT signaling pathway has garnered significant interest for its therapeutic potential in hematologic malignancies. Dysregulation of the JAK-STAT pathway is a well-established driver in the pathogenesis of various leukemias and lymphomas. This technical guide provides an in-depth overview of the foundational preclinical and clinical research of Tofacitinib in the context of hematologic cancers, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction

Hematologic malignancies are a diverse group of cancers affecting the blood, bone marrow, and lymphatic system. A common underlying pathogenic mechanism in many of these diseases is the constitutive activation of intracellular signaling pathways that control cell proliferation, survival, and differentiation. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of cytokine and growth factor receptors that is frequently dysregulated in these cancers.

Tofacitinib (CP-690550) is a small molecule inhibitor that selectively targets JAKs, thereby interfering with the signaling of multiple cytokines implicated in the growth and survival of malignant hematopoietic cells. This document synthesizes the core foundational research on Tofacitinib's activity in hematologic malignancies.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that are crucial for hematopoiesis and immune responses. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression, which in turn governs cellular processes like proliferation, differentiation, and apoptosis.[1][2][3][4][5]

In many hematologic malignancies, mutations in components of the JAK-STAT pathway or aberrant cytokine signaling lead to its constitutive activation, promoting uncontrolled cell growth and survival.[1][2] Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thereby blocking the downstream phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT (inactive) Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P pSTAT (active) STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Tofacitinib Tofacitinib (CP-690550) Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 8. Transcription

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Tofacitinib.

Table 1: In Vitro Kinase Inhibition Profile of Tofacitinib (CP-690550)
KinaseIC50 (nM)Reference
JAK1112[6]
JAK220[6]
JAK31[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Incidence of Hematologic Malignancies in Tofacitinib Clinical Trials (Rheumatoid Arthritis Patients)
Study PopulationTofacitinib DoseNumber of PatientsPatient-Years of ExposureNumber of Lymphoma EventsIncidence Rate (per 100 patient-years) [95% CI]Standardized Incidence Ratio (SIR) [95% CI]Reference
Pooled Phase I, II, III, and Long-Term Extension1-30 mg BID or 20 mg QD6,19419,406190.10 [0.06-0.15]2.62 [1.58-4.09][7]
ORAL Surveillance (vs. TNF inhibitors)5 mg BID1,455----[8]
ORAL Surveillance (vs. TNF inhibitors)10 mg BID1,456-10 (combined doses)--[8]

BID: twice daily; QD: once daily; CI: Confidence Interval; SIR: Standardized Incidence Ratio, compared to the general population.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline typical experimental protocols used in the evaluation of Tofacitinib in hematologic malignancies.

Cell Viability and Proliferation Assays

Objective: To determine the effect of Tofacitinib on the growth and survival of hematologic cancer cell lines.

Typical Protocol:

  • Cell Culture: Hematologic malignancy cell lines (e.g., from T-cell acute lymphoblastic leukemia [T-ALL] or multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Tofacitinib or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay that quantifies ATP content.

  • Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using appropriate software.

Cell_Viability_Workflow start Start culture Culture Hematologic Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Tofacitinib (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze end End analyze->end

Figure 2: General Workflow for a Cell Viability Assay.
Western Blotting for Phospho-STAT Analysis

Objective: To assess the inhibition of JAK-STAT signaling by Tofacitinib by measuring the phosphorylation status of STAT proteins.

Typical Protocol:

  • Cell Lysis: Hematologic cancer cells, either untreated or treated with Tofacitinib for a defined period, are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-phospho-STAT3, anti-phospho-STAT5) and total STAT proteins.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated STAT proteins is quantified and normalized to the total STAT protein levels.

Conclusion

The foundational research on Tofacitinib (CP-690550) provides a strong rationale for its investigation as a therapeutic agent in hematologic malignancies. Its well-defined mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, targets a key driver of oncogenesis in many leukemias and lymphomas. The preclinical data demonstrating its ability to inhibit the proliferation of malignant hematopoietic cells, coupled with the clinical observations of its effects on the immune system, underscore its potential. Further research, including well-designed clinical trials, is warranted to fully elucidate the efficacy and safety of Tofacitinib in specific subtypes of hematologic cancers and to identify patient populations most likely to benefit from this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for CP-865569 in MV4-11 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-865569 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, harbors this FLT3-ITD mutation, making it an essential in vitro model for studying the efficacy of FLT3 inhibitors like this compound. These application notes provide detailed protocols for assessing the in vitro activity of this compound in MV4-11 cells, including its effects on cell viability, signal transduction, apoptosis, and cell cycle progression.

Cell Culture Protocol for MV4-11 Cells

MV4-11 cells are grown in suspension and require specific culture conditions for optimal growth and viability.

Materials:

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • MV4-11 cells

  • Sterile culture flasks (T-25 or T-75)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Pen-Strep.

  • Cell Thawing: Thaw cryopreserved MV4-11 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5-7 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell density and viability every 2-3 days. When the cell density approaches 1 x 10^6 cells/mL, subculture the cells by adding fresh medium to dilute the cell suspension to a density of 2 x 10^5 cells/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MV4-11 cells

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

CompoundIC50 in MV4-11 cells (nM)
This compoundData to be determined experimentally
Reference Inhibitore.g., 4-6 nM (for ABT-869)[1]
Western Blot Analysis of FLT3 Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • MV4-11 cells

  • This compound

  • Complete growth medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells and treat with various concentrations of this compound or vehicle control for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation:

Treatmentp-FLT3 Inhibition (%)p-STAT5 Inhibition (%)p-AKT Inhibition (%)p-ERK Inhibition (%)
Vehicle Control0000
This compound (e.g., 10 nM)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (e.g., 100 nM)Data to be determinedData to be determinedData to be determinedData to be determined
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

  • MV4-11 cells

  • This compound

  • Complete growth medium

  • Annexin V-FITC/PE Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV4-11 cells with this compound or vehicle control for 24-48 hours.

  • Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC/PE and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (e.g., 100 nM)Data to be determinedData to be determinedData to be determined
This compound (e.g., 500 nM)Data to be determinedData to be determinedData to be determined
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • MV4-11 cells

  • This compound

  • Complete growth medium

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV4-11 cells with this compound or vehicle control for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (e.g., 100 nM)Data to be determinedData to be determinedData to be determined
This compound (e.g., 500 nM)Data to be determinedData to be determinedData to be determined

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival CP865569 This compound CP865569->FLT3_ITD Inhibits

Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Culture MV4-11 Cells Treat Treat with this compound Culture->Treat Viability Cell Viability Assay Treat->Viability Western Western Blot Treat->Western Apoptosis Apoptosis Assay Treat->Apoptosis CellCycle Cell Cycle Analysis Treat->CellCycle IC50 IC50 Determination Viability->IC50 Phospho Phosphorylation Levels Western->Phospho Apop_Analysis Apoptosis Percentage Apoptosis->Apop_Analysis CC_Analysis Cell Cycle Distribution CellCycle->CC_Analysis

Caption: General experimental workflow for evaluating this compound in MV4-11 cells.

References

Application Notes and Protocols for Crenolanib in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of crenolanib in in vivo mouse xenograft models, focusing on acute myeloid leukemia (AML). The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of crenolanib.

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha (PDGFRA) and beta (PDGFRB). Activating mutations in FLT3 are common in AML and are associated with a poor prognosis. Crenolanib has demonstrated efficacy against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, making it a promising therapeutic agent. These protocols outline the methodologies for evaluating crenolanib in preclinical mouse xenograft models.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and schedules of crenolanib used in various in vivo mouse xenograft studies.

Table 1: Crenolanib Dosage and Administration in Mouse Xenograft Models

Cell LineMouse StrainCrenolanib DosageAdministration RouteTreatment ScheduleReference
MV4-11NSG15 mg/kgIntraperitoneal (IP)Once daily, Monday to Friday for 3 consecutive weeks[1]
MV4-11NSG15 mg/kgIntraperitoneal (IP)Once daily[1]
MOLM-13NSG15 mg/kgIntraperitoneal (IP)Twice daily, 5 days per week[2]
A549Nude Mice10 mg/kgIntraperitoneal (IP)Every other day for approximately 2 weeks
A549Nude Mice20 mg/kgIntraperitoneal (IP)Every other day for approximately 2 weeks

Table 2: Vehicle Formulations for Crenolanib Administration

Administration RouteVehicle CompositionReference
Intraperitoneal (IP)10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300
OralFormulations using N-Methyl-2-pyrrolidone (NMP) and Captisol® have been reported for similar compounds. A specific formulation for crenolanib for oral gavage in mice was not detailed in the provided search results.

Experimental Protocols

Protocol 1: Preparation of Crenolanib for Intraperitoneal Administration

Materials:

  • Crenolanib besylate powder

  • 1-methyl-2-pyrrolidinone (NMP)

  • Polyethylene glycol 300 (PEG300)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300. For example, to prepare 1 mL of vehicle, mix 100 µL of NMP with 900 µL of PEG300.

  • Crenolanib Dissolution:

    • Weigh the required amount of crenolanib besylate powder based on the desired final concentration and the number of animals to be treated.

    • In a sterile microcentrifuge tube, add the appropriate volume of the prepared vehicle to the crenolanib powder.

    • Vortex the mixture thoroughly until the crenolanib is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Final Preparation:

    • Prepare the solution fresh on each day of dosing.

    • Draw the required volume of the crenolanib solution into a sterile syringe fitted with a 27-30 gauge needle for injection.

Protocol 2: Establishment of an AML Cell Line-Derived Xenograft (CDX) Model (MV4-11 and MOLM-13)

Materials:

  • MV4-11 or MOLM-13 human AML cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Sterile syringes and needles (27-gauge)

  • Hemocytometer and trypan blue solution

Procedure:

  • Cell Culture: Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Count the cells using a hemocytometer and assess viability with trypan blue exclusion; viability should be >95%.

    • Centrifuge the cells and resuspend the pellet in sterile PBS at the desired concentration. A common concentration is 5 x 10^6 to 10 x 10^7 cells per 100-200 µL.

    • (Optional) For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell/Matrigel mixture on ice to prevent polymerization.

  • Tumor Cell Implantation:

    • Subcutaneous (SC) Injection: Inject 100-200 µL of the cell suspension (with or without Matrigel®) subcutaneously into the right flank of each mouse using a 27-gauge needle.

    • Intravenous (IV) Injection (for disseminated leukemia model): Inject 1-5 x 10^6 cells in 100-200 µL of sterile PBS into the lateral tail vein of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation (for SC models) or signs of disease progression (for IV models), such as weight loss, ruffled fur, or hind-limb paralysis.

    • For SC models, measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • For IV models, engraftment can be monitored by bioluminescence imaging if using luciferase-expressing cell lines, or by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.

  • Initiation of Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³) or when there is evidence of leukemia engraftment, randomize the mice into treatment and control groups and begin crenolanib administration as per the desired schedule.

Signaling Pathways and Experimental Workflows

Crenolanib Signaling Pathway

Crenolanib inhibits the receptor tyrosine kinases FLT3 and PDGFR. In AML, constitutively active mutant FLT3 drives cell proliferation and survival through downstream signaling pathways including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, as well as STAT5 activation. By inhibiting FLT3, crenolanib blocks these downstream signals, leading to apoptosis of leukemic cells. Similarly, inhibition of PDGFR can impact tumor growth and angiogenesis.

Crenolanib_Signaling_Pathway Ligand FLT3 Ligand (FL) or PDGF RTK FLT3 / PDGFR Ligand->RTK Crenolanib Crenolanib Crenolanib->RTK Apoptosis Apoptosis RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT5 STAT5 RTK->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Experimental Workflow for a Mouse Xenograft Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of crenolanib in a mouse xenograft model.

Xenograft_Workflow A Cell Line Culture (e.g., MV4-11, MOLM-13) B Cell Preparation & Viability Check A->B C Tumor Cell Implantation (SC or IV in Immunodeficient Mice) B->C D Tumor Growth / Leukemia Engraftment Monitoring C->D E Randomization into Treatment Groups D->E F Crenolanib / Vehicle Administration E->F G Monitor Tumor Growth, Body Weight & Animal Health F->G H Endpoint Analysis: Tumor Volume, Survival, Biomarkers G->H

Caption: Workflow for crenolanib efficacy testing in a mouse xenograft model.

References

Application Notes and Protocols: Preparing CP-865569 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-865569 is a chemical compound with a molecular weight of 282.32 g/mol [1]. This document provides a detailed protocol for the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that is widely used in research to dissolve a broad range of polar and nonpolar compounds[2]. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure accurate and reproducible experimental results.

Physicochemical Data

A summary of the relevant quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 282.32 g/mol [1]
Chemical Formula C₁₇H₁₅FN₂O[1]
Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Appearance Colorless liquid (DMSO)[2][4]
Boiling Point (DMSO) 189 °C (372 °F; 462 K)[2]
Melting Point (DMSO) 19 °C (66 °F; 292 K)[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as per experimental requirements by modifying the mass of the compound or the volume of the solvent accordingly.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes[5]

  • Sterile, nuclease-free, and pyrogen-free pipette tips[5]

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 282.32 g/mol x 1000 mg/g = 2.8232 mg

  • Weighing the Compound:

    • Carefully weigh out 2.8232 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may aid in dissolution if necessary, but the thermostability of the compound should be considered[6].

  • Storage of Stock Solution:

    • For short-term storage, the stock solution can be stored at -20°C for up to one month[7].

    • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months[7].

Example Calculations for Stock Solution Preparation

Desired Stock ConcentrationVolume of DMSOMass of this compound Required
1 mM1 mL0.2823 mg
5 mM1 mL1.4116 mg
10 mM1 mL2.8232 mg
20 mM1 mL5.6464 mg
50 mM1 mL14.116 mg

Experimental Workflow

G cluster_workflow Stock Solution Preparation Workflow A Calculate Required Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Until Completely Dissolved C->D E Aliquot and Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution in DMSO.

Hypothetical Signaling Pathway

While the specific biological activities and signaling pathways of this compound are not extensively documented, the following diagram illustrates a general mechanism of action for a small molecule inhibitor targeting a cell surface receptor.

G cluster_pathway Generalized Small Molecule Inhibitor Pathway CP865569 This compound Receptor Cell Surface Receptor CP865569->Receptor Binds to and inhibits Signaling Downstream Signaling Cascade Receptor->Signaling Blocks activation of Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response Leads to

Caption: Hypothetical signaling pathway for a small molecule inhibitor.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents[5].

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.

  • Perform all procedures in a well-ventilated area or under a chemical fume hood.

References

Application Notes and Protocols: Assessing pFLT3 Inhibition by Crenolanib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5, thereby promoting leukemic cell proliferation and survival.[5]

Crenolanib is a potent, orally bioavailable benzimidazole-based type I tyrosine kinase inhibitor (TKI) that targets both wild-type and mutated forms of FLT3 and platelet-derived growth factor receptor (PDGFR).[4][6] Unlike type II inhibitors, crenolanib binds to the active conformation of the kinase, enabling it to effectively inhibit a wide range of resistance-conferring mutations, including those in the D835 residue that render many other TKIs ineffective.[3][7][8]

Western blotting is a fundamental technique to biochemically assess the efficacy of crenolanib by directly measuring the inhibition of FLT3 autophosphorylation (pFLT3). This document provides a detailed protocol for performing a Western blot to analyze the dose-dependent inhibition of pFLT3 by crenolanib in FLT3-mutated AML cell lines.

Key Signaling Pathway

The FLT3 signaling pathway is initiated by the binding of the FLT3 ligand, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the juxtamembrane and kinase domains. This autophosphorylation creates docking sites for various downstream signaling molecules, activating multiple pro-survival and proliferative pathways. Crenolanib inhibits this initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 pFLT3 FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 pSTAT5 STAT5->pSTAT5 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation pSTAT5->Proliferation Crenolanib Crenolanib Crenolanib->pFLT3 Inhibition

FLT3 signaling pathway and the inhibitory action of crenolanib.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of crenolanib on FLT3 phosphorylation and cell viability in various FLT3-mutated AML cell lines.

Table 1: IC50 Values of Crenolanib in FLT3-ITD Positive AML Cell Lines

Cell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
MV4-11FLT3-ITDCell Viability1.3[9]
MOLM-13FLT3-ITDCell Viability4.9[9]
Molm14FLT3-ITDpFLT3 Inhibition~2[3]

Table 2: Comparative Efficacy of Crenolanib Against FLT3-ITD and Resistance-Conferring D835 Mutations in Ba/F3 Cells

Ba/F3 Cell Line ExpressingAssay TypeCrenolanib IC50 (nM)Quizartinib IC50 (nM)Reference
FLT3-ITDpFLT3 InhibitionSimilar PotencySimilar Potency[3]
FLT3-ITD/D835YpFLT3 InhibitionSignificantly More PotentLess Potent[3]
FLT3-ITD/D835FpFLT3 InhibitionSignificantly More PotentLess Potent[3]
FLT3-ITD/D835VpFLT3 InhibitionSignificantly More PotentLess Potent[3]

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-13.

  • Materials:

    • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Crenolanib

    • Dimethyl sulfoxide (DMSO)

    • 6-well plates

  • Procedure:

    • Culture cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

    • Prepare a stock solution of crenolanib in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500 nM).[10] Use DMSO as a vehicle control.

    • Seed cells in 6-well plates.

    • Treat cells with the varying concentrations of crenolanib or DMSO control for a specified duration (e.g., 60-120 minutes).[7][10]

Cell Lysis and Protein Quantification
  • Materials:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer: RIPA buffer or a similar buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[7][11]

    • Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).[7][12]

    • Microcentrifuge tubes

    • BCA Protein Assay Kit

  • Procedure:

    • After treatment, transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 1,000 RPM for 5 minutes).[11]

    • Wash the cell pellet once with ice-cold PBS.[5][13]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., 100 µL for 1-2 x 10^6 cells) and incubating on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Carefully collect the supernatant containing the soluble proteins and transfer to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

Western Blot Analysis
  • Materials:

    • Laemmli sample buffer (2x or 4x)

    • SDS-PAGE gels (e.g., 4-12% gradient gels)

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[5][12]

    • Primary antibodies:

      • Rabbit anti-phospho-FLT3 (p-FLT3, e.g., Tyr591).[1][14]

      • Rabbit or mouse anti-total FLT3.[15]

      • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5][11]

    • SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run according to the manufacturer's recommendations to separate proteins by size.[5]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5][12]

    • Primary Antibody Incubation: Incubate the membrane with the primary anti-pFLT3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][12]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][12]

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing (Optional): To detect total FLT3 and a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the anti-total FLT3 and then the loading control antibody, following the same incubation and washing steps.[12]

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing pFLT3 inhibition.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., MV4-11, MOLM-13) start->cell_culture treatment 2. Crenolanib Treatment (Varying Concentrations) cell_culture->treatment lysis 3. Cell Lysis (RIPA Buffer + Inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 7. Blocking (5% BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-pFLT3, 4°C Overnight) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL Substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis end End analysis->end

Experimental workflow for Western blot analysis of pFLT3 inhibition.

References

Application Notes and Protocols for Cell Viability Assays with CP-865569

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-865569 is a potent and selective small molecule inhibitor of the Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte proliferation and function. By blocking the ATP-binding site of JAK3, this compound effectively abrogates the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition leads to the suppression of immune cell activation, making this compound a compound of significant interest for the study of autoimmune disorders, organ transplant rejection, and hematological malignancies.

The following application notes provide detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on various cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay is a colorimetric method that measures cellular metabolic activity, while the CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Mechanism of Action: JAK3-STAT Signaling Pathway

This compound exerts its effects by inhibiting the JAK3 kinase, which is predominantly expressed in hematopoietic cells. Upon cytokine binding to their receptors, JAK3 is activated through phosphorylation, which in turn phosphorylates STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound's inhibition of JAK3 blocks this entire cascade.

JAK3_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates (p) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds CP865569 This compound CP865569->JAK3 Inhibits

Caption: Inhibition of the JAK3-STAT signaling pathway by this compound.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes representative IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (nM)
JurkatT-cell LeukemiaMTT72150
RamosBurkitt's LymphomaCellTiter-Glo®48250
HL-60Promyelocytic LeukemiaMTT72800
K562Chronic Myelogenous LeukemiaCellTiter-Glo®48>10,000
PBMCNormal Peripheral BloodMTT72>20,000

Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents:

  • Cancer cell line of interest

  • Appropriate complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) Incubate 24h B 2. Treat with this compound (serial dilutions) Incubate 48-72h A->B C 3. Add MTT Reagent (10 µL/well) Incubate 2-4h B->C D 4. Solubilize Formazan (100 µL/well) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Analyze Data (Calculate % Viability & IC50) E->F

Caption: General workflow for the MTT cell viability assay with this compound.

Detailed Steps:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration (represents 100% viability).

      • Blank Control: Wells containing only culture medium (no cells) for background absorbance.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time periods (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay and is designed for a 96-well plate format.

Materials and Reagents:

  • Cancer cell line of interest

  • Appropriate complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, opaque-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

CTG_Workflow A 1. Seed Cells (opaque-walled plate) Incubate 24h B 2. Treat with this compound (serial dilutions) Incubate 48-72h A->B C 3. Equilibrate Plate (Room Temperature, 30 min) B->C D 4. Add CellTiter-Glo® Reagent (Volume equal to medium) C->D E 5. Mix & Incubate (2 min shake, 10 min RT) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate % Viability & IC50) F->G

References

Application Notes and Protocols for Crenolanib in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective type I inhibitor of class III receptor tyrosine kinases (RTKs).[1][2] It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2] Unlike type II inhibitors, crenolanib binds to the active conformation of the kinase, making it effective against certain mutations that confer resistance to other inhibitors.[2][3] These application notes provide detailed protocols for utilizing crenolanib in in vitro kinase activity assays to determine its inhibitory potency and characterize its effects on target kinases.

Mechanism of Action

Crenolanib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival. Crenolanib has demonstrated high affinity for both wild-type and mutant forms of FLT3 and PDGFR.[1][2] The primary signaling pathways inhibited by crenolanib include the RAS/MAPK and PI3K/AKT/mTOR pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK FLT3 / PDGFR P P RTK->P Autophosphorylation Crenolanib Crenolanib Crenolanib->RTK Inhibits ATP Binding ATP ATP ATP->RTK RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Crenolanib's Mechanism of Action on RTK Signaling Pathways.

Data Presentation: Inhibitory Activity of Crenolanib

The following tables summarize the in vitro inhibitory activity of crenolanib against its primary target kinases and their clinically relevant mutants. Data is presented as half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.

Table 1: Crenolanib IC50 Values against Target Kinases

Kinase TargetMutantIC50 (nM)Cell Line/Assay Conditions
FLT3Wild-Type~2Immunoblot assay in cell lines
FLT3ITD1.3 - 7TF-1 cells, Molm14 cells[1]
FLT3D835Y8.8Ba/F3 cells[1]
PDGFRαWild-Type11Biochemical Assay[4][5]
PDGFRαD842V6CHO cells[1]
PDGFRβWild-Type3.2Biochemical Assay[4]
c-KITWild-Type67In vitro assay[1]
c-KITD816V2.5In vitro assay[1]
c-KITD816H5.4In vitro assay[1]

Table 2: Crenolanib Binding Affinity (Kd) for Target Kinases

Kinase TargetMutantKd (nM)
FLT3Wild-Type0.74
FLT3ITD0.74[1]
FLT3D835H0.4[1]
FLT3D835Y0.18[1]
PDGFRαWild-Type3.2[4]
PDGFRβWild-Type2.1[4]
c-KITWild-Type78[1]

Experimental Protocols

This section provides detailed protocols for performing a biochemical kinase activity assay to evaluate the inhibitory effect of crenolanib. Two common assay formats are described: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (HTRF®).

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for measuring the activity of FLT3 and PDGFR kinases. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FLT3 or PDGFR kinase

  • Poly-Glu,Tyr (4:1) substrate

  • Crenolanib (stock solution in DMSO)

  • ATP

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Workflow:

start Start prep Prepare Crenolanib Dilutions start->prep setup Set up Kinase Reaction (Kinase, Substrate, Crenolanib) prep->setup initiate Initiate Reaction (Add ATP) setup->initiate incubate1 Incubate at 30°C (e.g., 60 minutes) initiate->incubate1 stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop incubate2 Incubate at RT (40 minutes) stop->incubate2 detect Convert ADP to ATP & Detect (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate at RT (30 minutes) detect->incubate3 read Read Luminescence incubate3->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for a Luminescence-Based Kinase Assay.

Procedure:

  • Crenolanib Dilution: Prepare a serial dilution of crenolanib in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted crenolanib or vehicle (DMSO in kinase buffer).

    • 2 µL of recombinant kinase solution (e.g., FLT3 or PDGFR).

    • 2 µL of substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each crenolanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a fluorescence-based immunoassay suitable for measuring kinase activity. It relies on the detection of a phosphorylated substrate by a specific antibody labeled with a fluorescent donor, and a second antibody labeled with a fluorescent acceptor.

Materials:

  • Recombinant human FLT3 or PDGFR kinase

  • Biotinylated peptide substrate

  • Crenolanib (stock solution in DMSO)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • HTRF® KinEASE™ TK Kit (or similar) containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Low-volume, white 384-well assay plates

  • HTRF®-compatible plate reader

Experimental Workflow:

start Start prep Prepare Crenolanib Dilutions start->prep setup Set up Kinase Reaction (Kinase, Substrate, Crenolanib, ATP) prep->setup incubate1 Incubate at 30°C (e.g., 60 minutes) setup->incubate1 stop_detect Stop Reaction & Add Detection Reagents (Eu-Ab & SA-XL665 in EDTA buffer) incubate1->stop_detect incubate2 Incubate at RT (60 minutes) stop_detect->incubate2 read Read HTRF Signal (620 nm & 665 nm) incubate2->read analyze Data Analysis (Calculate Ratio and IC50) read->analyze end End analyze->end

Figure 3: Workflow for an HTRF-Based Kinase Assay.

Procedure:

  • Crenolanib Dilution: Prepare a serial dilution of crenolanib in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the components in the following order:

    • 5 µL of diluted crenolanib or vehicle.

    • 5 µL of a 2X solution of substrate and ATP in kinase buffer.

    • 10 µL of a 2X solution of the kinase in kinase buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of the HTRF detection mixture (Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each crenolanib concentration and calculate the IC50 value.

Conclusion

These application notes and protocols provide a comprehensive guide for the use of crenolanib in in vitro kinase activity assays. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of crenolanib against its target kinases and further investigate its mechanism of action. The provided data and diagrams serve as a valuable resource for scientists in the field of cancer research and drug development.

References

Application Notes and Protocols for Crenolanib in Acute Myeloid Leukemia (AML) Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CP-865569" in the context of Acute Myeloid Leukemia (AML) preclinical studies did not yield specific information. However, the search results provided extensive data on crenolanib , a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, which is highly relevant for AML research. Therefore, these application notes and protocols are based on crenolanib as a representative compound for preclinical studies in FLT3-mutated AML.

These notes are intended for researchers, scientists, and drug development professionals working on novel therapeutics for AML.

Introduction and Mechanism of Action

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.

Crenolanib is a potent, orally bioavailable, type I tyrosine kinase inhibitor that targets class III receptor tyrosine kinases, including FLT3 and platelet-derived growth factor receptors (PDGFR) α and β.[2] As a type I inhibitor, crenolanib binds to the active conformation of the FLT3 kinase, making it effective against both FLT3-ITD and resistance-conferring tyrosine kinase domain (TKD) mutations, such as the D835 mutation.[3][4][5] This is a key advantage over type II inhibitors (e.g., sorafenib, quizartinib), which bind to the inactive conformation and show reduced activity against TKD mutations.[3]

By inhibiting FLT3 autophosphorylation, crenolanib effectively blocks downstream signaling pathways crucial for leukemic cell survival and proliferation, including the STAT5, and ERK pathways.[3][6] Preclinical studies have demonstrated that crenolanib shows potent activity in FLT3-ITD-positive AML cell lines and is effective in animal models against drug-resistant forms of AML.[1][4]

Signaling Pathway of Crenolanib in FLT3-Mutated AML

FLT3_Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activates ERK ERK FLT3->ERK Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pERK p-ERK ERK->pERK Proliferation Leukemic Cell Proliferation & Survival pSTAT5->Proliferation pERK->Proliferation Crenolanib Crenolanib Crenolanib->FLT3

Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating crenolanib in AML models.

Table 1: In Vitro Activity of Crenolanib in FLT3-ITD Positive AML Cell Lines
Cell LineFLT3 Mutation StatusKey FindingCitation
MV4-11FLT3-ITDPotent inhibition of cell viability.[4]
MOLM-13FLT3-ITDPotent inhibition of cell viability.[4]
Ba/F3FLT3-ITD with secondary KD mutations (D835H/Y, F691L)Active against cells with resistance mutations.[1][4]
Sorafenib-resistant MOLM-13FLT3-ITD/D835YActive against drug-resistant cells.[1][4]
Table 2: In Vivo Efficacy of Crenolanib in AML Xenograft Mouse Models
AML ModelTreatmentKey OutcomesCitation
MV4-11 XenograftCrenolanib (15 mg/kg, IP, once daily)Delayed outgrowth of leukemic cells and suppressed bone marrow infiltration.[4]
MV4-11 XenograftCrenolanib + SorafenibSignificant decrease in leukemic burden (P < .001) and prolonged survival (P < .01) compared to single agents.[1][4]
MOLM13 XenograftDose-intensive Crenolanib (twice daily) + low-intensity Sorafenib (three times/week)Fewer FLT3-KD mutations emerged compared to daily single-agent therapy (P<0.05). Significantly better leukemia response (P<0.005) and survival (P<0.05).[3]
FLT3-ITD/D835H XenograftCrenolanibDelayed engraftment of resistant cells.[4]
Table 3: Pharmacodynamic Effects of Crenolanib
Model SystemTreatmentPharmacodynamic EndpointResultCitation
FLT3-mutant cell linesCrenolanibFLT3 autophosphorylationInhibition with an IC50 of ~2 nM.[5]
Preclinical modelsCrenolanib + Sorafenibp-STAT5 and p-ERK levelsInhibition observed for up to 8 hours.[3][6]

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies of crenolanib are provided below.

Protocol 1: In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of crenolanib on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10-20% Fetal Bovine Serum (FBS)

  • Crenolanib (dissolved in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture AML cells to logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of crenolanib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for FLT3 Signaling

This protocol is for assessing the inhibition of FLT3 and its downstream targets.

Materials:

  • AML cells treated with crenolanib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat AML cells with various concentrations of crenolanib for a specified time (e.g., 2-4 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like Actin to ensure equal protein loading.

Protocol 3: AML Xenograft Mouse Model

This protocol outlines the establishment and use of a patient-derived or cell line-derived xenograft model to test the in vivo efficacy of crenolanib.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • AML cells (e.g., MV4-11 or MOLM-13, often engineered to express luciferase for imaging) or primary patient AML cells.

  • Matrigel (optional, for subcutaneous injection)

  • Crenolanib formulation for oral gavage or intraperitoneal (IP) injection.

  • Bioluminescence imaging system (for luciferase-tagged cells)

  • Calipers for tumor measurement (for subcutaneous models)

  • Materials for peripheral blood sampling and flow cytometry

Procedure:

  • Cell Implantation:

    • Systemic Model (Tail Vein Injection): Inject 1-5 million AML cells in 100-200 µL of sterile PBS into the lateral tail vein of each mouse.

    • Subcutaneous Model: Inject 5-10 million cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Monitoring Engraftment: Monitor engraftment by checking for human CD45+ cells in the peripheral blood via flow cytometry starting 3-4 weeks post-injection, or by bioluminescence imaging for luciferase-expressing cells.[7]

  • Drug Administration: Once engraftment is confirmed (e.g., palpable tumors or detectable leukemic cells in blood), randomize mice into treatment groups (e.g., vehicle control, crenolanib, combination therapy). Administer crenolanib at the desired dose and schedule (e.g., 15 mg/kg IP daily).[4]

  • Efficacy Assessment:

    • Monitor tumor burden using bioluminescence imaging or caliper measurements.

    • Monitor animal weight and overall health as a measure of toxicity.

    • Perform survival analysis, euthanizing mice when they meet predefined humane endpoints (e.g., significant weight loss, hind-limb paralysis, tumor burden).

  • Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow, spleen, and tumor can be harvested to assess target inhibition (e.g., p-FLT3 levels) by Western blot or immunohistochemistry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound in AML.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome A Target Identification (e.g., FLT3 mutation) B Compound Screening (Crenolanib) A->B C Cell Viability Assays (IC50 Determination) B->C D Mechanism of Action Studies (Western Blot for p-FLT3, p-STAT5) C->D E AML Xenograft Model Establishment (e.g., MV4-11 in NSG mice) D->E Promising Candidate F Drug Administration (Vehicle vs. Crenolanib) E->F G Efficacy Assessment (Tumor Burden, Survival) F->G H Toxicity & Pharmacodynamics (Body Weight, Target Inhibition) F->H I Statistical Analysis G->I H->I J Go/No-Go Decision for Clinical Development I->J

Caption: General experimental workflow for preclinical AML drug evaluation.

References

Application Note: Generation and Characterization of a Crenolanib-Resistant Acute Myeloid Leukemia (AML) Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acquired resistance to targeted therapies remains a significant challenge in the treatment of Acute Myeloid Leukemia (AML). Crenolanib, a potent type I pan-FLT3 inhibitor, has shown efficacy against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. However, clinical resistance to crenolanib inevitably emerges. Understanding the mechanisms of this resistance is crucial for developing novel therapeutic strategies. This application note provides a detailed protocol for establishing a crenolanib-resistant AML cell line in vitro and for its subsequent characterization. The development of such a cell line provides an invaluable tool for studying resistance mechanisms and for the preclinical evaluation of new therapeutic agents and combination therapies.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the parental (sensitive) and the newly established crenolanib-resistant AML cell lines.

Table 1: Cell Viability (IC50) Data

Cell LineDrugIC50 (nM)Fold Resistance
Parental AMLCrenolanib5 - 201
Resistant AMLCrenolanib200 - 1000+40 - 200+

Table 2: Apoptosis Assay Data (% Apoptotic Cells after 48h Crenolanib Treatment)

Cell LineCrenolanib Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Parental AML0< 5%< 5%
5030 - 50%10 - 20%
Resistant AML0< 5%< 5%
50< 10%< 5%
50025 - 45%10 - 15%

Table 3: Protein Expression Levels (Relative Densitometry from Western Blot)

ProteinParental AMLResistant AMLExpected Change
p-FLT3HighHighNo significant change
p-ERKHighHighConstitutively active
p-AKTHighHighConstitutively active
N-RASLow/WTHigh/MutatedIncreased expression/mutation
K-RASLow/WTHigh/MutatedIncreased expression/mutation

Experimental Protocols

Protocol 1: Establishing a Crenolanib-Resistant AML Cell Line

This protocol describes the generation of a crenolanib-resistant AML cell line by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental AML cell line (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Crenolanib (stock solution in DMSO)

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of crenolanib for the parental AML cell line.

  • Initial Exposure: Seed the parental cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium containing crenolanib at a concentration equal to the IC50.

  • Monitoring and Maintenance: Monitor the cells daily. The majority of cells are expected to die. When the cell viability drops, centrifuge the remaining cells, remove the old medium, and resuspend the cells in fresh medium with the same concentration of crenolanib.

  • Dose Escalation: Once the cells recover and are actively proliferating in the presence of the current crenolanib concentration, increase the drug concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4 for several months. The resistant cell line is considered established when it can proliferate in a crenolanib concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or FACS.

  • Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the final concentration of crenolanib to maintain the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of crenolanib.

Materials:

  • Parental and resistant AML cells

  • 96-well plates

  • Crenolanib

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of crenolanib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Parental and resistant AML cells

  • Crenolanib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with crenolanib at various concentrations for 48 hours.

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways.

Materials:

  • Parental and resistant AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-N-RAS, anti-K-RAS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_generation Cell Line Generation cluster_characterization Characterization start Parental AML Cell Line ic50 Determine Crenolanib IC50 start->ic50 exposure Continuous Exposure to Escalating Doses of Crenolanib ic50->exposure selection Selection of Resistant Population exposure->selection resistant_line Established Crenolanib-Resistant AML Cell Line selection->resistant_line viability Cell Viability Assay (IC50 determination) resistant_line->viability apoptosis Apoptosis Assay (Annexin V/PI) resistant_line->apoptosis western Western Blot (Signaling Pathway Analysis) resistant_line->western

Caption: Experimental workflow for generating and characterizing a crenolanib-resistant AML cell line.

crenolanib_sensitive_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flt3_itd FLT3-ITD ras RAS flt3_itd->ras Activation pi3k PI3K flt3_itd->pi3k Activation raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek erk ERK mek->erk proliferation Proliferation & Survival erk->proliferation akt->proliferation crenolanib Crenolanib crenolanib->flt3_itd Inhibition

Caption: Signaling pathway in crenolanib-sensitive AML cells.

crenolanib_resistant_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flt3_itd FLT3-ITD pi3k PI3K flt3_itd->pi3k Activation ras_mut Mutant NRAS/KRAS raf RAF ras_mut->raf Constitutive Activation akt AKT pi3k->akt mek MEK raf->mek erk ERK mek->erk proliferation Proliferation & Survival erk->proliferation akt->proliferation epigenetic Epigenetic Dysregulation (e.g., IDH2, TET2 mutations) epigenetic->proliferation crenolanib Crenolanib crenolanib->flt3_itd Inhibition

Caption: Signaling pathway in crenolanib-resistant AML cells, highlighting bypass mechanisms.

Discussion

The emergence of resistance to crenolanib in AML is often not due to secondary mutations in the FLT3 gene itself, but rather through the activation of alternative signaling pathways.[3][4] Studies have shown that mutations in genes such as NRAS, IDH2, and TET2 can arise and contribute to crenolanib resistance.[3][4][5] The established crenolanib-resistant AML cell line will likely exhibit a phenotype of continued proliferation despite effective FLT3 inhibition by crenolanib. This is often mediated by the constitutive activation of downstream pathways such as the RAS-RAF-MEK-ERK pathway, driven by acquired RAS mutations.[5][6] Furthermore, mutations in epigenetic modifiers like IDH2 and TET2 can also contribute to resistance, suggesting that a combination of genetic and epigenetic mechanisms are at play.[4][5] The characterization of this resistant cell line through the described protocols will enable a deeper understanding of these bypass mechanisms and facilitate the development of more effective therapeutic strategies for AML patients who have developed resistance to crenolanib.

References

Application Note: Protocol for Assessing the IC50 of CP-865569 in Molm-14 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology. It provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the kinase inhibitor CP-865569 in the human acute myeloid leukemia (AML) cell line, Molm-14.

Introduction: Molm-14 is a human AML cell line established from a patient with acute monocytic leukemia.[1][2] A key characteristic of these cells is the presence of an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene (FLT3-ITD).[1][3] This mutation leads to constitutive activation of the FLT3 receptor, which drives uncontrolled cell proliferation and survival through downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[4][5][6] Consequently, Molm-14 cells serve as a critical in vitro model for testing the efficacy of FLT3 inhibitors. This document outlines the procedures for cell culture, drug preparation, and viability assessment to determine the IC50 value of this compound, a potent kinase inhibitor.

FLT3-ITD Signaling Pathway in Molm-14 Cells

The constitutively active FLT3-ITD receptor in Molm-14 cells auto-phosphorylates and subsequently activates several key downstream pro-survival and proliferative signaling cascades. This compound, as a kinase inhibitor, is expected to block this phosphorylation, thereby inhibiting these pathways and reducing cell viability.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK STAT5->Transcription ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Inhibitor->FLT3

Caption: FLT3-ITD signaling cascade and the inhibitory action of this compound.

Experimental Overview and Workflow

The overall process involves culturing Molm-14 cells, preparing serial dilutions of the inhibitor, treating the cells for a defined period, assessing cell viability, and analyzing the data to calculate the IC50 value.

Experimental_Workflow node1 1. Maintain Molm-14 Cell Culture (RPMI 1640 + 10% FBS) node3 3. Cell Seeding (Plate 5,000-10,000 cells/well in 96-well plate) node1->node3 node2 2. Prepare this compound Stock (in DMSO) & Serial Dilutions node4 4. Drug Treatment (Add serial dilutions to cells) node2->node4 node3->node4 node5 5. Incubation (72 hours at 37°C, 5% CO2) node4->node5 node6 6. Cell Viability Assay (e.g., CellTiter-Glo®) node5->node6 node7 7. Data Acquisition (Measure Luminescence) node6->node7 node8 8. Data Analysis (Calculate IC50 using non-linear regression) node7->node8

Caption: Workflow for determining the IC50 of this compound in Molm-14 cells.

Materials and Reagents

  • Cells: Molm-14 (e.g., DSMZ ACC 777)

  • Base Medium: RPMI 1640

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Plates: Sterile, opaque-walled 96-well plates for luminescence assays

  • Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Cell Proliferation Assay Kit

  • Equipment: Biosafety cabinet, CO2 incubator (37°C, 5% CO2), multichannel pipette, luminometer or spectrophotometer.

Detailed Experimental Protocols

Protocol 1: Culture of Molm-14 Cells

Molm-14 cells grow in suspension.[1]

  • Complete Medium: Prepare RPMI 1640 supplemented with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1][7]

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2.

  • Subculture: Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[1] Split the culture every 2-3 days by diluting the cell suspension with fresh complete medium. The cell doubling time is approximately 50 hours.[1][3]

  • Cell Counting: Use a hemocytometer or automated cell counter to determine cell density and viability (e.g., via Trypan Blue exclusion) before each experiment.

Protocol 2: Preparation of this compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in complete culture medium. A common approach is to perform 1:3 or 1:4 serial dilutions to generate a range of concentrations (e.g., from 10 µM to 0.1 nM).[8] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

Protocol 3: IC50 Determination using CellTiter-Glo® Assay

This method quantifies ATP, an indicator of metabolically active cells, via a luminescent signal.[9][10]

  • Cell Seeding:

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete medium.

    • Using a multichannel pipette, add 100 µL of the cell suspension to each well of a white, opaque-walled 96-well plate (for a final density of 10,000 cells/well).

    • Include control wells: "vehicle control" (cells + medium with DMSO) and "background control" (medium only, no cells).

  • Drug Treatment:

    • Add the prepared serial dilutions of this compound to the appropriate wells.

    • Add an equivalent volume of medium containing DMSO to the vehicle control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of cell culture medium).[10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

    • Measure the luminescence of each well using a plate-reading luminometer.

Protocol 4: Alternative IC50 Determination using MTT Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial enzymes in living cells.[13][14]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3, using a clear, flat-bottom 96-well plate.

  • MTT Addition: After the 72-hour incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[13][15]

  • Formazan Crystal Formation: Return the plate to the incubator and incubate for 4 hours, allowing viable cells to convert MTT into purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[13][15]

  • Absorbance Reading: Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

Data Analysis and Presentation

  • Background Subtraction: Subtract the average reading from the "background control" wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value.[12]

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The table below shows example IC50 values for other known FLT3 inhibitors against Molm-14 cells to illustrate the recommended presentation format.

CompoundTarget(s)Molm-14 IC50 (nM)Reference
This compound Kinase Inhibitor (To be determined) This Study
QuizartinibFLT3 Inhibitor0.38 ± 0.06[16]
Compound 22bFLT3 Inhibitor16.1[4]
PalbociclibCDK4/6 Inhibitor1900[16]

References

Application Notes and Protocols for Studying FLT3 Signaling in Primary AML Blasts Using Crenolanib (CP-868,596)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: The initial request specified the compound CP-865569. However, extensive searches yielded no information on this compound in the context of FLT3 signaling or AML. It is highly likely that this was a typographical error and the intended compound was Crenolanib (CP-868,596) , a well-characterized FLT3 inhibitor with a similar designation. The following application notes and protocols are therefore based on Crenolanib (CP-868,596).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting leukemogenesis and are associated with a poor prognosis.[1][3]

Crenolanib (also known as CP-868,596) is a potent, selective, type I pan-FLT3 inhibitor.[1][3][4] Unlike type II inhibitors, which bind to the inactive conformation of the kinase, type I inhibitors like crenolanib bind to the active conformation, allowing them to inhibit FLT3 regardless of its mutational status (ITD or TKD).[3][5] This makes crenolanib a valuable tool for studying FLT3 signaling and an important therapeutic candidate for FLT3-mutated AML, including cases with resistance to type II inhibitors.[3][6]

These application notes provide detailed protocols for utilizing crenolanib to investigate FLT3 signaling in primary AML blasts, targeting researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Potency of Crenolanib Against FLT3-Mutant AML Cell Lines
Cell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
MV4-11FLT3-ITDCell Viability1.3[3]
MOLM-13FLT3-ITDCell Viability4.9[3]
Ba/F3FLT3-ITDProliferation1.3[7]
Molm14FLT3-ITDCytotoxicity (MTT)~10[6][8]
MV4-11FLT3-ITDCytotoxicity (MTT)~10[6][8]
Molm14 (D835Y)FLT3-ITD, D835YProliferation15.4[9]
Table 2: Inhibitory Activity of Crenolanib Against Primary AML Blasts
Patient SampleFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
Primary AML Blasts (Patient 1)FLT3-ITDFLT3 Autophosphorylation2.4[6][8]
Primary AML Blasts (Patient 2)D835YFLT3 Autophosphorylation1.2[6]
Primary AML Blasts (Patient 3)D835YFLT3 Autophosphorylation8.1[6]
Primary AML Blasts (Patient 4)D835V (Relapsed)FLT3 Autophosphorylation2.0[6]
Table 3: Binding Affinity of Crenolanib to FLT3
FLT3 VariantAssay TypeKd (nM)Reference
Wild-Type FLT3Biochemical0.15[3]
FLT3-ITDBiochemicalNot specified[3]
FLT3 D835/F691 mutantsBiochemical0.14 - 22[3]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Crenolanib Crenolanib (CP-868,596) Crenolanib->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.

Experimental_Workflow cluster_assays Cellular Assays start Start: Primary AML Blasts or FLT3-Mutant Cell Lines treatment Treat with varying concentrations of Crenolanib (CP-868,596) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) treatment->western apoptosis Apoptosis Assay (Annexin V Flow Cytometry) treatment->apoptosis analysis Data Analysis: Determine IC50 values and assess inhibition of downstream signaling viability->analysis western->analysis apoptosis->analysis end End: Characterize Crenolanib efficacy in inhibiting FLT3 signaling analysis->end

Caption: Experimental workflow for evaluating crenolanib efficacy.

Experimental Protocols

Culture of Primary AML Blasts

Objective: To maintain the viability of primary AML patient blasts for in vitro drug treatment.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human cytokines (e.g., SCF, IL-3, FLT3-L)

  • 6-well or 24-well tissue culture plates

Protocol:

  • Isolate mononuclear cells from fresh bone marrow or peripheral blood of AML patients by density gradient centrifugation using Ficoll-Paque PLUS.

  • Wash the isolated cells twice with PBS.

  • Resuspend the cells in RPMI-1640 medium supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cocktail of human cytokines to support blast survival.

  • Culture the cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Allow the cells to stabilize for 24 hours before initiating treatment with crenolanib.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of crenolanib on AML cells and calculate the IC50 value.[6][8]

Materials:

  • 96-well plates

  • Crenolanib (CP-868,596)

  • AML cell lines or primary AML blasts

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of crenolanib in culture medium.

  • Treat the cells with varying concentrations of crenolanib (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for FLT3 Signaling

Objective: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways (STAT5, ERK, AKT) by crenolanib.[4][6]

Materials:

  • AML cells

  • Crenolanib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat AML cells with various concentrations of crenolanib for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Apoptosis Assay (Annexin V Flow Cytometry)

Objective: To quantify the induction of apoptosis in AML cells following treatment with crenolanib.[6][8]

Materials:

  • AML cells

  • Crenolanib

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat AML cells with crenolanib at various concentrations for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Conclusion

Crenolanib (CP-868,596) is a powerful research tool for investigating FLT3 signaling in primary AML blasts. Its ability to inhibit both FLT3-ITD and TKD mutations allows for a comprehensive analysis of the FLT3 pathway's role in AML pathogenesis. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of crenolanib and to further elucidate the mechanisms of FLT3-driven leukemogenesis.

References

Application Notes and Protocols: Evaluating the Synergy of Crenolanib with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective type I inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta.[1][2] FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in the constitutive activation of the receptor, which promotes uncontrolled cell growth and is a key driver in acute myeloid leukemia (AML).[3][4] Crenolanib's mechanism of action involves binding to the active conformation of both wild-type and mutated FLT3, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways.[2][3] This leads to reduced proliferation and increased apoptosis in FLT3-ITD-positive leukemia cells.[3]

Combining targeted therapies like crenolanib with standard chemotherapy regimens is a promising strategy to enhance anti-leukemic activity, overcome drug resistance, and improve patient outcomes.[5][6] These application notes provide a comprehensive guide to the methodologies used to evaluate the synergistic effects of crenolanib in combination with various chemotherapeutic agents. The protocols outlined below cover in vitro and in vivo assays to quantify synergy, assess cellular mechanisms of action, and guide preclinical development.

Quantitative Data Summary

The synergistic potential of crenolanib with various chemotherapeutic agents has been evaluated in preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Single-Agent IC50 Values of Crenolanib and Chemotherapy Agents in FLT3-ITD+ AML Cell Lines

Cell LineDrugIC50 (nM)
MV4-11Crenolanib1.3
MV4-11Sorafenib4.9
MOLM-13Crenolanib4.9
MOLM-13Sorafenib17

Data sourced from preclinical studies on FLT3-ITD positive AML cell lines.[6]

Table 2: Combination Index (CI) Values for Crenolanib with Chemotherapy

Cell LineCombinationCombination Index (CI)Interpretation
MV4-11Crenolanib + Sorafenib0.89 - 1.0Additive
MOLM-13Crenolanib + Sorafenib0.89 - 1.0Additive
MV4-11Crenolanib + Cytarabine (Ara-C)0.3 - 0.7Synergy
MOLM-13Crenolanib + Cytarabine (Ara-C)0.3 - 0.7Synergy

CI values were determined using the Chou-Talalay method.[6] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in evaluating crenolanib synergy, the following diagrams have been generated.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation Crenolanib Crenolanib Crenolanib->pFLT3 Inhibition Apoptosis Apoptosis Crenolanib->Apoptosis Synergistic Induction Chemotherapy Chemotherapy (e.g., Cytarabine) Chemotherapy->Apoptosis Synergistic Induction DNA_Damage DNA Damage Chemotherapy->DNA_Damage RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation DNA_Damage->Apoptosis

Caption: FLT3 signaling pathway and points of inhibition.

Synergy_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Hypothesis of Synergy viability Cell Viability Assays (MTT, CellTiter-Glo) start->viability ic50 Determine IC50 Values viability->ic50 combo_design Design Combination Ratios ic50->combo_design ci_calc Calculate Combination Index (CI) combo_design->ci_calc apoptosis Apoptosis Assays (Annexin V, Caspase) combo_design->apoptosis western Western Blot (FLT3 Signaling) combo_design->western synergy_conclusion Conclusion on Synergy/ Additivity/Antagonism ci_calc->synergy_conclusion apoptosis->synergy_conclusion western->synergy_conclusion xenograft AML Xenograft Model efficacy Evaluate Tumor Growth & Survival xenograft->efficacy synergy_conclusion->xenograft If Synergistic Chou_Talalay_Logic cluster_interpretation Interpretation of CI Value title Chou-Talalay Method: Combination Index (CI) Logic dose_effect 1. Generate Dose-Effect Curves for each drug alone and in combination fa_fu 2. Determine Fraction Affected (Fa) and Fraction Unaffected (Fu) dose_effect->fa_fu median_effect 3. Plot Median-Effect Plot log(Fa/Fu) vs log(Dose) fa_fu->median_effect dm_m 4. Calculate Dm (IC50) and m (slope) median_effect->dm_m ci_formula 5. Apply CI Formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ dm_m->ci_formula ci_lt_1 CI < 1 ci_formula->ci_lt_1 ci_eq_1 CI = 1 ci_formula->ci_eq_1 ci_gt_1 CI > 1 ci_formula->ci_gt_1 synergy Synergism ci_lt_1->synergy additivity Additivity ci_eq_1->additivity antagonism Antagonism ci_gt_1->antagonism

References

Application Notes and Protocols for In Vivo Dosing of a JAK Inhibitor in NSG Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo administration of a Janus kinase (JAK) inhibitor in NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice. Due to the lack of specific data for "CP-868559," this protocol utilizes ruxolitinib, a well-characterized JAK1/JAK2 inhibitor, as a representative compound. Ruxolitinib has been successfully used in preclinical studies involving NSG mice, and the data presented here is compiled from various scientific publications. These protocols are intended to serve as a comprehensive guide for researchers designing and executing preclinical efficacy and pharmacology studies.

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[4][5] Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby disrupting the downstream signaling cascade.[6][7]

Data Presentation: In Vivo Dosing of Ruxolitinib in NSG Mice

The following table summarizes various dosing schedules and administration routes for ruxolitinib in NSG mice as reported in peer-reviewed literature. This information can be used as a starting point for designing in vivo studies.

DoseAdministration RouteVehicleDosing ScheduleMouse ModelReference
45 mg/kgOral Gavage0.5% MethylcelluloseDaily for 21 daysPrimary Mediastinal B-cell Lymphoma (PMBL) and Hodgkin Lymphoma (HL) Xenograft[8][9]
90 mg/kgOral GavageNot SpecifiedDaily for 21 daysPMBL Xenograft[8]
60 mg/kgOral GavagePhosphate-Buffered Saline (PBS) with 0.1% Tween-20Once daily, 5 days/weekPhiladelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)[10]
60 mg/kgOral GavageWater with 5% N,N-DimethylacetamideTwice daily (BID) for 4 weeks or 10 dosesJAK2V617F Myeloproliferative Neoplasm[11]
60 mg/kgOral GavageNot SpecifiedTwice daily for 5 days, up to 4 weeksAcute Myeloid Leukemia (AML) Xenograft[12]
120 mg/kgOral GavageNot SpecifiedDailyJAK2V617F Xenograft[13]

Experimental Protocols

Protocol 1: Preparation of Ruxolitinib for Oral Gavage

This protocol describes the preparation of a ruxolitinib suspension for oral administration to mice.

Materials:

  • Ruxolitinib powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile water

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of ruxolitinib and vehicle. The calculation should be based on the desired final concentration and the total volume needed for the study, accounting for any potential loss during preparation.

  • Prepare the 0.5% methylcellulose vehicle. Slowly add the methylcellulose powder to sterile water while vortexing to prevent clumping. Ensure it is fully dissolved.

  • Weigh the ruxolitinib powder accurately using an analytical balance.

  • Suspend the ruxolitinib. Add the weighed ruxolitinib powder to the prepared vehicle in a sterile conical tube.

  • Vortex thoroughly. Mix the suspension vigorously for several minutes to ensure a homogenous mixture.

  • Sonication (optional). To further ensure homogeneity, the suspension can be sonicated.

  • Storage. Store the suspension at 4°C for up to two weeks. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Protocol 2: In Vivo Administration of Ruxolitinib in NSG Mice

This protocol outlines the procedure for administering ruxolitinib to NSG mice via oral gavage and monitoring the animals.

Materials:

  • Prepared ruxolitinib suspension

  • NSG mice (6-8 weeks old)

  • Appropriate sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Acclimatization. Allow the NSG mice to acclimate to the facility for at least one week before the start of the experiment.

  • Pre-treatment Procedures.

    • If establishing a xenograft model, allow tumors to reach a predetermined size before initiating treatment.[8]

    • Randomize mice into treatment and control groups.

    • Record the initial body weight of each mouse.

  • Dosing.

    • Vortex the ruxolitinib suspension thoroughly before drawing it into the syringe.

    • Administer the calculated dose of ruxolitinib or vehicle control to each mouse via oral gavage. The volume administered is typically based on the individual mouse's body weight.

    • Follow the predetermined dosing schedule (e.g., once daily, twice daily).

  • Monitoring.

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance. A weight loss of 15-20% is often considered a humane endpoint.

    • Measure tumor volume regularly (e.g., twice a week) using calipers, if applicable.

    • Record body weights at regular intervals.

Mandatory Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:p1 1. Ligand Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor:p2->STAT1 4. STAT Recruitment STAT2 STAT Receptor:p1->STAT2 JAK1->JAK2 2. JAK Activation   (Phosphorylation) JAK1->STAT1 5. STAT   Phosphorylation JAK2->Receptor:p1 3. Receptor   Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (NSG Mice) Xenograft_Implantation Xenograft Implantation (e.g., Tumor Cells) Animal_Acclimatization->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Groups (Treatment vs. Vehicle) Tumor_Growth->Randomization Dosing Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring Daily Health Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Tumor_Measurement Tumor Volume Measurement (e.g., 2x/week) Dosing->Tumor_Measurement Endpoint Study Endpoint Monitoring->Endpoint Tumor_Measurement->Endpoint Euthanasia Euthanasia & Tissue Collection Endpoint->Euthanasia Data_Analysis Data Analysis (Tumor Growth Inhibition, Survival) Euthanasia->Data_Analysis

Caption: Workflow for a typical in vivo efficacy study in NSG mice.

References

Application of Crenolanib in Studying Angiogenesis Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor that selectively targets Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Fms-like Tyrosine Kinase 3 (FLT3).[1][2] While extensively studied for its anti-leukemic properties, crenolanib also exhibits significant anti-angiogenic activity, making it a valuable tool for cancer research and drug development.[1][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4] This document provides detailed application notes and experimental protocols for utilizing crenolanib to study the inhibition of angiogenesis.

Recent studies have revealed that crenolanib's anti-angiogenic effects are mediated, at least in part, through a mechanism independent of its well-known PDGFR inhibition.[1][5] Evidence points towards a direct impact on endothelial cells through the modulation of mitosis, leading to cell cycle arrest and apoptosis.[1] This unique mode of action provides a compelling rationale for its investigation as a potential anti-angiogenic agent.

Mechanism of Action in Angiogenesis Inhibition

Crenolanib exerts its anti-angiogenic effects through a multifaceted approach. While its inhibitory action on PDGFR signaling in pericytes, which are crucial for vessel stabilization, is a contributing factor, a significant component of its activity is a direct, PDGFR-independent effect on endothelial cells.[1] This involves the disruption of mitotic processes, including interference with mitosis entry and centrosome clustering, which ultimately induces apoptosis in proliferating endothelial cells.[1] This leads to a reduction in endothelial cell viability, migration, and the ability to form capillary-like structures.[1]

Signaling Pathways

crenolanib_angiogenesis_pathways cluster_pdgfr PDGFR Signaling (Pericytes) cluster_ec Direct Endothelial Cell Effects cluster_angiogenesis Angiogenesis Outcome PDGF PDGF PDGFR PDGFRα/β PI3K_AKT PI3K/AKT Pathway MAPK MAPK Pathway Pericyte_Recruitment Pericyte Recruitment & Stabilization Vessel_Stabilization Vessel Stabilization Angiogenesis_Inhibition Angiogenesis Inhibition Mitotic_Modulation Mitotic Modulation Mitosis_Entry_Block Mitosis Entry Block Centrosome_Clustering Centrosome Clustering Disruption Apoptosis Apoptosis Crenolanib Crenolanib Crenolanib->PDGFR Inhibits Crenolanib->Mitotic_Modulation Induces

Figure 1: Simplified signaling pathways illustrating crenolanib's dual mechanism in angiogenesis inhibition.

Data Presentation

The anti-angiogenic activity of crenolanib has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Anti-Angiogenic Activity of Crenolanib
Assay TypeCell LineParameterValueReference
Cell ViabilityHUVECIC508.4 µM[1]
Cell ViabilityECRF24IC504.6 µM[1]
Sprouting AssayHUVECAverage Sprout LengthDose-dependent decrease[1]
Sprouting AssayHUVECTotal Sprout LengthDose-dependent decrease[1]
Pericyte Co-cultureHUVEC & PericytesNetwork LengthInhibition at 5 µM[1]
In Vivo Anti-Angiogenic and Anti-Tumor Activity of Crenolanib (CAM Model)
Animal ModelTumor TypeTreatment DoseOutcomeQuantitative ResultReference
Chicken Chorioallantoic Membrane (CAM)Human Ovarian Carcinoma (A2780)52 µg/kg/dayTumor Growth InhibitionSignificant[1]
Chicken Chorioallantoic Membrane (CAM)Human Ovarian Carcinoma (A2780)260 µg/kg/dayTumor Growth Inhibition57.4 ± 9.4%[1]
Chicken Chorioallantoic Membrane (CAM)Human Ovarian Carcinoma (A2780)260 µg/kg/dayMicrovessel Density (MVD) Reduction55.6 ± 7.0%[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-angiogenic effects of crenolanib.

In Vitro Endothelial Cell Proliferation Assay

This assay determines the effect of crenolanib on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Endothelial Cell Growth Medium

  • Crenolanib (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of crenolanib in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the crenolanib dilutions or control medium (with 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

proliferation_workflow A Seed Endothelial Cells (96-well plate) B Incubate 24h (Cell Attachment) A->B C Add Crenolanib Dilutions & Controls B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Incubate Overnight G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Figure 2: Workflow for the in vitro endothelial cell proliferation assay.

In Vitro Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of crenolanib on the migration of endothelial cells.

Materials:

  • HUVECs or other endothelial cell line

  • Endothelial Cell Growth Medium

  • Crenolanib (dissolved in DMSO)

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh growth medium containing different concentrations of crenolanib or control medium (0.1% DMSO).

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs or other endothelial cell line

  • Endothelial Cell Growth Medium

  • Crenolanib (dissolved in DMSO)

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well cell culture plates

  • Microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in medium containing different concentrations of crenolanib or control medium (0.1% DMSO).

  • Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to study angiogenesis and the effect of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • Crenolanib solution

  • Gelatin sponges or sterile filter paper discs

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • On day 10, place a sterile gelatin sponge or filter paper disc soaked with crenolanib solution or control vehicle onto the CAM.

  • If studying tumor-induced angiogenesis, tumor cells can be implanted on the CAM prior to treatment.

  • Reseal the window and return the eggs to the incubator for 2-3 days.

  • On day 12 or 13, open the eggs and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels in the area of the implant.

  • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.

  • For tumor studies, excise the tumor and measure its size and weight. Microvessel density can be determined by immunohistochemical staining of endothelial markers (e.g., CD31) in tumor sections.

cam_assay_workflow A Incubate Fertilized Eggs (3 days) B Create Window in Eggshell to Expose CAM A->B C Implant Tumor Cells (optional) & Apply Crenolanib/Control B->C D Incubate 2-3 days C->D E Image CAM Vasculature D->E G Excise Tumor & Analyze (Size, Weight, MVD) D->G F Quantify Angiogenesis (Branch points, Vessel length) E->F

Figure 3: Workflow for the in vivo Chicken Chorioallantoic Membrane (CAM) assay.

Conclusion

Crenolanib is a versatile pharmacological tool for investigating the complex process of angiogenesis. Its dual mechanism of action, involving both PDGFR-dependent and -independent pathways, provides a unique opportunity to dissect the molecular drivers of blood vessel formation. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize crenolanib in their studies on angiogenesis inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering low potency of small molecule inhibitors, such as the hypothetical CP-865569, in cell culture experiments. The troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols are designed to help identify and resolve common issues to achieve reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues that can lead to lower-than-expected potency of small molecule inhibitors in cell-based assays.

Question: Why is my small molecule inhibitor, this compound, showing low or no activity in my cell-based assay?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Inactivity or Degradation 1. Verify Compound Identity and Purity: Confirm the identity and purity of the inhibitor stock using methods like LC-MS or NMR. Impurities can interfere with the assay or be toxic to cells. 2. Proper Storage: Ensure the compound is stored at the recommended temperature and protected from light and moisture to prevent degradation. 3. Fresh Stock Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Poor Cell Permeability 1. Assess Lipophilicity: Evaluate the inhibitor's physicochemical properties. Highly polar molecules may have difficulty crossing the cell membrane. 2. Incubation Time: Increase the incubation time to allow for sufficient uptake of the compound by the cells. 3. Permeabilization (for specific assays): For assays with intracellular targets where the endpoint is not dependent on cell viability, consider gentle cell permeabilization, though this is not suitable for all experiments.
Cellular Efflux 1. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if potency is restored. 2. Select a Different Cell Line: Some cell lines have high expression of efflux pumps, which can reduce the intracellular concentration of the inhibitor.
Metabolic Inactivation 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or cell lysates to determine if the compound is rapidly metabolized. 2. Time-Course Experiment: Measure the inhibitor's effect at different time points to see if the activity diminishes over time, suggesting metabolic breakdown.
High Protein Binding 1. Serum Concentration: Reduce the serum concentration in the cell culture medium, as the inhibitor may bind to serum proteins like albumin, reducing its free and active concentration. 2. Equilibrium Dialysis: Perform an equilibrium dialysis experiment to quantify the extent of plasma protein binding.
Incorrect Assay Conditions 1. Dose-Response Curve: Perform a wide-range dose-response experiment to ensure the effective concentration range is not being missed. 2. Cell Density: Optimize cell density, as very high cell numbers can sometimes reduce the effective concentration of the inhibitor per cell. 3. Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving my small molecule inhibitor?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic small molecules for use in cell culture. It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium to a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Q2: How can I be sure that the observed effect is due to the inhibition of my target and not an off-target effect?

A2: Target validation is crucial. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same protein but has a different chemical structure. If both produce the same phenotype, it is more likely an on-target effect.

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not elicit the same biological response.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and see if this phenocopies the effect of the inhibitor.

  • Rescue Experiment: If the inhibitor's effect is due to on-target activity, it might be possible to "rescue" the phenotype by overexpressing a resistant mutant of the target protein.

Q3: My inhibitor's potency is much lower in my cell-based assay compared to the published biochemical IC50 value. Why?

A3: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:

  • Cellular Barriers: The inhibitor must cross the cell membrane to reach its target, and poor permeability can lead to a lower intracellular concentration.

  • ATP Competition: For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (millimolar range) compared to the low ATP concentrations often used in biochemical assays (micromolar range) can significantly reduce the inhibitor's apparent potency.

  • Efflux and Metabolism: As mentioned earlier, cells can actively pump out the inhibitor or metabolize it into an inactive form.

  • Protein Binding: Binding to intracellular proteins and lipids can sequester the inhibitor away from its intended target.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine IC50
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your inhibitor in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay Endpoint: Measure the desired endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay) or a target-specific biomarker.

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Treat cells with the inhibitor at various concentrations and for different durations. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated (inactive/active) form of the downstream target of your inhibitor. Also, probe for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.

Visualizations

Signaling_Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Inhibits Downstream Effector Downstream Effector Target Protein->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow Start Low Potency Observed Check_Compound Verify Compound Integrity Start->Check_Compound Check_Assay Review Assay Conditions Check_Compound->Check_Assay Compound OK Check_Cells Investigate Cellular Factors Check_Assay->Check_Cells Assay OK Outcome Potency Issue Resolved Check_Cells->Outcome Factor Identified

Caption: General troubleshooting workflow for low inhibitor potency.

Logical_Relationships cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues Purity Purity Solubility Solubility Stability Stability Permeability Permeability Efflux Efflux Metabolism Metabolism Target Expression Target Expression Concentration Concentration Incubation Time Incubation Time Cell Density Cell Density Low Potency Low Potency Low Potency->Purity Low Potency->Permeability Low Potency->Concentration

Caption: Key factors contributing to low inhibitor potency.

Technical Support Center: Overcoming CP-865569 Solubility Issues for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with CP-865569 for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) directly address common issues to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. We recommend testing the solubility of this compound in a range of common biocompatible solvents and vehicles. This will help establish a baseline and guide the formulation strategy. It is important to start with small quantities of the compound to conserve your supply.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vivo study. Why is this happening and what can I do?

A2: This is a common issue known as antisolvent precipitation.[1][2] DMSO is a strong organic solvent, but when it is introduced into an aqueous environment, its solubilizing capacity for a hydrophobic compound like this compound is dramatically reduced, causing the compound to crash out of solution.

To mitigate this, you can try the following:

  • Slow, Dropwise Addition: Add the DMSO stock solution very slowly to the aqueous vehicle while vigorously vortexing or stirring.[1]

  • Reduce Final Concentration: The final concentration in the aqueous buffer may be too high. Try lowering the target concentration.

  • Use Co-solvents: Incorporate a co-solvent that is miscible with both DMSO and water to create a more gradual transition in solvent polarity.

Q3: What are the most common formulation strategies to enhance the solubility of poorly water-soluble compounds like this compound for in vivo studies?

A3: Several strategies can be employed, often categorized into physical and chemical modifications, as well as formulation approaches.[3][4]

  • Co-solvent Systems: Using a mixture of water-miscible solvents to increase solubility.[5][6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[5]

  • Surfactant-based Formulations: Micellar solutions using surfactants can encapsulate and solubilize hydrophobic compounds.[5]

  • Lipid-based Drug Delivery Systems (LBDDS): Formulations containing oils, surfactants, and co-solvents can improve solubility and oral absorption.[5][7]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[3][5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock

If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow this troubleshooting workflow.

G start Start: Precipitation observed upon aqueous dilution check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final concentration of this compound. check_conc->lower_conc No check_mixing Was the DMSO stock added slowly with vigorous mixing? check_conc->check_mixing Yes lower_conc->check_mixing improve_mixing Action: Add stock dropwise to vortexing aqueous phase. check_mixing->improve_mixing No consider_cosolvent Consider a co-solvent formulation. check_mixing->consider_cosolvent Yes improve_mixing->consider_cosolvent end_ok Solution Clear: Proceed with experiment. consider_cosolvent->end_ok

Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low Bioavailability in In Vivo Studies

If initial in vivo studies show low or variable bioavailability, it is likely due to poor absorption stemming from low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).

Data Presentation: Solubility & Formulation Comparison

The following tables present hypothetical data to guide formulation development for this compound.

Table 1: Hypothetical Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL)Observations
Water< 0.001Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001Practically insoluble
Dimethyl Sulfoxide (DMSO)> 100Freely soluble
Ethanol (95%)15.2Soluble
Polyethylene Glycol 400 (PEG400)45.5Freely soluble
Propylene Glycol (PG)30.8Freely soluble
Tween® 80 (5% in water)0.5Slightly soluble, forms micelles

Table 2: Comparison of Hypothetical In Vivo Formulation Strategies

Formulation Vehicle CompositionAchievable Concentration (mg/mL)Administration RouteNotes
5% DMSO, 95% Saline< 0.01IV, IPHigh risk of precipitation upon injection.
10% DMSO, 40% PEG400, 50% Saline1.0IV, IPClear solution, suitable for low dose studies.
10% Solutol® HS 15, 90% Water2.5IV, OralForms a clear micellar solution.
20% Captisol® (Sulfobutylether-β-cyclodextrin) in Water5.0IV, IP, SCForms an inclusion complex, significantly enhances solubility.
Nanosuspension (in 0.5% HPMC, 0.05% DOSS)10.0Oral, IVRequires specialized equipment (e.g., homogenizer, microfluidizer).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing 10% DMSO, 40% PEG400, and 50% sterile saline.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile microcentrifuge tube. For 1 mL of a 1 mg/mL solution, weigh 1 mg.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Add Co-solvent (PEG400): Add 400 µL of PEG400 to the DMSO solution. Vortex for 1 minute until the solution is homogeneous.

  • Add Aqueous Phase: While vortexing, slowly add 500 µL of sterile saline to the organic phase drop by drop.

  • Final Inspection: Continue vortexing for another minute. Visually inspect the final solution to ensure it is clear and free of any precipitation.

  • Administration: Use the freshly prepared solution for your in vivo experiment immediately. Do not store aqueous formulations for extended periods.

G cluster_0 Protocol: Co-solvent Formulation (1 mg/mL) step1 1. Weigh 1 mg this compound step2 2. Add 100 µL DMSO and vortex to dissolve step1->step2 step3 3. Add 400 µL PEG400 and vortex to mix step2->step3 step4 4. Slowly add 500 µL Saline while vortexing step3->step4 step5 5. Final visual inspection for clarity step4->step5 step6 6. Administer immediately step5->step6 G start Start: Need to formulate This compound for in vivo study route Intended Route of Administration? start->route oral Oral route->oral Oral parenteral Parenteral (IV, IP, SC) route->parenteral Parenteral dose Required Dose? low_dose Low (<5 mg/kg) dose->low_dose Low high_dose High (>5 mg/kg) dose->high_dose High lbdss Consider LBDDS or Nanosuspension oral->lbdss parenteral->dose cosolvent Try Co-solvent System (e.g., DMSO/PEG/Saline) low_dose->cosolvent surfactant Try Surfactant Vehicle (e.g., Solutol® HS 15) high_dose->surfactant cyclodextrin Try Cyclodextrin (e.g., Captisol®) surfactant->cyclodextrin If surfactant fails

References

Optimizing crenolanib concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing crenolanib concentration to achieve potent on-target effects while minimizing off-target toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for crenolanib?

A1: Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective type I inhibitor of class III receptor tyrosine kinases (RTKs).[1] It specifically targets platelet-derived growth factor receptor (PDGFR) alpha and beta, and FMS-like tyrosine kinase 3 (FLT3).[2][3] Unlike type II inhibitors, crenolanib binds to the active conformation of the kinase, allowing it to effectively inhibit both wild-type and mutant forms of these receptors, including those with mutations that confer resistance to other inhibitors.[1][4]

Q2: What are the primary on-target effects of crenolanib?

A2: The primary on-target effects of crenolanib result from the inhibition of PDGFRA and FLT3 signaling pathways. This leads to the suppression of tumor cell proliferation and angiogenesis in cancers where these receptors are overexpressed or mutated.[2][3] Crenolanib has shown significant activity against various mutations, including FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations such as D835Y, which are common in Acute Myeloid Leukemia (AML).[5][6]

Q3: What are the known off-target effects of crenolanib and how can they be avoided?

A3: Crenolanib is considered a highly selective kinase inhibitor.[7] However, at higher concentrations, off-target effects can occur. The most notable off-target kinase with some affinity for crenolanib is KIT, although crenolanib is approximately 100-fold more selective for FLT3 than for KIT.[7][8] Off-target toxicities can be minimized by carefully selecting the crenolanib concentration based on the specific cell line or model system and its sensitivity to the drug. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target kinase without causing significant off-target effects. In clinical settings, observed side effects have included gastrointestinal issues like nausea and abdominal pain.[9]

Q4: How do I determine the optimal in vitro concentration of crenolanib for my experiments?

A4: The optimal in vitro concentration of crenolanib depends on the specific cell line and the FLT3 or PDGFRA mutation status. It is recommended to perform a dose-response curve to determine the IC50 value for your specific system. As a starting point, concentrations ranging from low nanomolar (e.g., 1-10 nM) to mid-nanomolar (e.g., 50-100 nM) are often effective for inhibiting FLT3 phosphorylation and cell proliferation in sensitive cell lines like Molm14 and MV4-11.[1][10] For assessing off-target effects, concentrations up to 500 nM have been used, with minimal toxicity observed in non-FLT3-driven cell lines at this concentration.[7][11]

Troubleshooting Guide

Issue 1: High background signaling or unexpected cellular toxicity.

  • Possible Cause: The crenolanib concentration may be too high, leading to off-target kinase inhibition.

  • Troubleshooting Steps:

    • Review the IC50 values for crenolanib against its primary targets and known off-target kinases (see Table 1).

    • Perform a dose-response experiment to determine the minimal effective concentration for your specific cell line.

    • Use a lower, more selective concentration of crenolanib.

    • Ensure the purity of the crenolanib stock solution.

Issue 2: Lack of crenolanib efficacy in a cell line expected to be sensitive.

  • Possible Cause: The cell line may have acquired resistance, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Verify the FLT3 or PDGFRA mutation status of the cell line.

    • Check for the presence of resistance mutations that are not targeted by crenolanib. Resistance to crenolanib can arise from mutations in genes such as NRAS and IDH2.[12][13][14]

    • Ensure proper storage and handling of crenolanib to maintain its activity.

    • Optimize cell culture conditions and treatment duration.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Crenolanib

Target KinaseParameterValue (nM)Cell Line/System
PDGFRAIC5011-
PDGFRBIC503.2-
FLT3IC504-
PDGFRA (wild-type)Kd3.2-
PDGFRB (wild-type)Kd2.1-
FLT3 (wild-type)Kd0.74-
FLT3-ITDIC501.3TF-1 cells
FLT3-D835YIC508.8Ba/F3 cells
FLT3-ITDIC507Molm14 cells
FLT3-ITDIC508MV4-11 cells
FLT3 AutophosphorylationIC50~2Molm14 cells
KITKd78-

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.[1][2][5][15][16]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of crenolanib on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of crenolanib (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for FLT3 Phosphorylation

This protocol is used to determine the effect of crenolanib on the phosphorylation of FLT3.

  • Cell Treatment: Plate cells and treat with various concentrations of crenolanib (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-FLT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 as a loading control.

Visualizations

crenolanib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor P_FLT3 Phosphorylated FLT3 FLT3_Receptor->P_FLT3 Autophosphorylation PDGFRA_Receptor PDGFRA Receptor P_PDGFRA Phosphorylated PDGFRA PDGFRA_Receptor->P_PDGFRA Autophosphorylation Crenolanib Crenolanib Crenolanib->FLT3_Receptor Inhibits Crenolanib->PDGFRA_Receptor Inhibits Downstream_Signaling Downstream Signaling (e.g., STAT5, ERK) P_FLT3->Downstream_Signaling P_PDGFRA->Downstream_Signaling Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis

Caption: Mechanism of action of crenolanib.

experimental_workflow cluster_invitro In Vitro Experiments Cell_Culture Cell Culture (e.g., Molm14, MV4-11) Dose_Response Crenolanib Dose-Response (e.g., 0.1 nM - 1 µM) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Western_Blot Western Blot for p-FLT3 / Total FLT3 Dose_Response->Western_Blot IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Phosphorylation_Analysis Analyze Protein Phosphorylation Western_Blot->Phosphorylation_Analysis

Caption: Workflow for in vitro testing of crenolanib.

troubleshooting_logic Start Experiment Start High_Toxicity High Toxicity or Off-Target Effects? Start->High_Toxicity Lower_Concentration Lower Crenolanib Concentration High_Toxicity->Lower_Concentration Yes No_Efficacy Lack of Efficacy? High_Toxicity->No_Efficacy No Check_Purity Check Compound Purity Lower_Concentration->Check_Purity Check_Purity->Start Verify_Mutation Verify Target Mutation Status No_Efficacy->Verify_Mutation Yes Successful_Experiment Successful Experiment No_Efficacy->Successful_Experiment No Check_Resistance Screen for Resistance Mutations Verify_Mutation->Check_Resistance Optimize_Conditions Optimize Experimental Conditions Check_Resistance->Optimize_Conditions Optimize_Conditions->Start

Caption: Troubleshooting logic for crenolanib experiments.

References

Technical Support Center: Troubleshooting Crenolanib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving crenolanib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of crenolanib?

Crenolanib is an orally bioavailable benzimidazole that functions as a potent, type I pan-FLT3 inhibitor.[1][2][3][4] It targets both wild-type and mutated forms of FMS-related tyrosine kinase 3 (FLT3), including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations such as the D835 residue.[1][5][6][7] Additionally, crenolanib is a selective inhibitor of platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta.[8][9][10] Its action against these class III receptor tyrosine kinases inhibits downstream signaling pathways, thereby suppressing tumor cell proliferation and angiogenesis.[8][9][10]

Q2: We are observing a higher than expected IC50 value for crenolanib in our FLT3-mutated AML cell line. What could be the cause?

Several factors could contribute to a higher than expected IC50 value. First, verify the integrity of your cell line through short tandem repeat (STR) profiling and regular mycoplasma testing.[11] Second, ensure the stability of your crenolanib stock. Prepare fresh stock solutions in DMSO, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] For experiments, dilute to the final concentration in fresh culture medium immediately before use.[11] Finally, assay conditions such as high cell density can impact results; ensure your cell viability assay is in the linear range.[11]

Q3: We've observed the development of resistance to crenolanib in our long-term cell culture experiments. What are the known mechanisms of resistance?

Unlike many other FLT3 inhibitors, resistance to crenolanib is infrequently associated with secondary mutations in the FLT3 gene itself.[1][2][3][13] Instead, resistance often emerges through the activation of alternative signaling pathways.[1][2] Common mechanisms include the acquisition of mutations in genes such as NRAS, IDH1, and IDH2.[1][2][4][14] These mutations can lead to the expansion of FLT3-independent subclones.[1][2] Additionally, mutations in epigenetic regulators like TET2 have been implicated in poor responses to crenolanib.[1][14]

Q4: Are there solubility issues with crenolanib that I should be aware of?

Yes, proper solubilization is critical for consistent experimental results. Crenolanib is soluble in DMSO and DMF.[12] To enhance solubility in DMSO, using fresh, moisture-free solvent and gentle heating is recommended.[12] For aqueous buffers, it is advised to first dissolve crenolanib in a small amount of DMF before dilution.[12] For in vivo studies, crenolanib can be formulated in corn oil with 10% DMSO.[12]

Troubleshooting Guides

Guide 1: Inconsistent Results in In Vitro Cell Viability Assays

Problem: High variability in IC50 values for crenolanib against FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-14) across experiments.

Possible Cause Suggested Solution
Cell Line Integrity Authenticate cell lines via STR profiling. Regularly test for mycoplasma contamination, which can alter cellular response to drugs.[11]
Crenolanib Preparation and Storage Prepare fresh stock solutions of crenolanib in high-quality, anhydrous DMSO. Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
Assay Conditions Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Ensure the cell density is within the linear range of the viability assay being used (e.g., MTT, CellTiter-Glo).[11][15]
Serum Effects Be aware that components in fetal bovine serum (FBS) can bind to and reduce the effective concentration of the drug. Consider reducing the serum concentration during the drug incubation period if consistent with maintaining cell health.[16]
Drug Incubation Time Ensure a consistent and appropriate incubation time for crenolanib. A 72-hour incubation is common for cell viability assays.
Guide 2: Variability in In Vivo Xenograft Studies

Problem: Inconsistent tumor growth inhibition in xenograft models treated with crenolanib.

Possible Cause Suggested Solution
Drug Formulation and Administration Ensure a consistent and homogenous formulation of crenolanib for administration. For intraperitoneal injection, a formulation in corn oil with 10% DMSO has been used.[12][17] Ensure accurate dosing based on animal weight.
Pharmacokinetics Be aware that the route of administration can significantly impact plasma concentrations. Intraperitoneal administration has been shown to achieve higher plasma concentrations in mice compared to oral gavage.[17]
Tumor Model Heterogeneity If using patient-derived xenografts (PDXs), inherent tumor heterogeneity can lead to variable responses. Ensure tumors are of a consistent size before randomizing animals into treatment groups.
Emergence of Resistance In longer-term studies, resistance may develop. Consider collecting tumor samples at the end of the study to analyze for potential resistance mechanisms, such as mutations in NRAS or IDH1/2.[1][2]

Quantitative Data Summary

Table 1: Crenolanib IC50 Values for Various FLT3 Mutations

Cell Line/MutationIC50 (nM)Notes
FLT3-ITD (MOLM-14)5-10Highly sensitive.[16]
FLT3 D835V~20Highly sensitive.[18]
FLT3 D835Y~20Highly sensitive.[18]
FLT3-ITD/D835Y~30Retains activity against common resistance mutations.[17]
FLT3 F691L (Gatekeeper)>1000Resistant to crenolanib.[13]

Table 2: Crenolanib Solubility and Storage

Form Solvent Solubility Storage Temperature Duration
Crystalline Solid---20°C≥ 4 years[12]
Stock SolutionDMSO16 - 89 mg/mL-20°C6 months[12]
DMF~20 mg/mL-20°C
Ethanol~10 mg/mL-20°C
In Vivo FormulationCorn Oil (with 10% DMSO)≥ 3 mg/mLPrepare fresh

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Plating: Seed FLT3-mutated AML cells (e.g., MV4-11, MOLM-14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of crenolanib in culture medium.

  • Treatment: Add 100 µL of the 2X crenolanib dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the crenolanib concentration.

Protocol 2: Western Blot for FLT3 Pathway Inhibition
  • Cell Treatment: Plate FLT3-mutated AML cells and allow them to attach or stabilize overnight. Treat with varying concentrations of crenolanib or vehicle (DMSO) for 1-4 hours.

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK overnight at 4°C. Use a loading control such as β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3

Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor RAS_P RAS PDGFR->RAS_P PI3K_P PI3K PDGFR->PI3K_P PLCg PLCγ PDGFR->PLCg STAT_P STAT PDGFR->STAT_P Gene_Expression Gene Expression (Proliferation, Migration) RAS_P->Gene_Expression PI3K_P->Gene_Expression PLCg->Gene_Expression STAT_P->Gene_Expression Crenolanib_P Crenolanib Crenolanib_P->PDGFR PDGF_Ligand PDGF Ligand PDGF_Ligand->PDGFR

Caption: PDGFR signaling pathway and the inhibitory action of crenolanib.

Troubleshooting_Workflow Start Inconsistent Crenolanib Experiment Results Check_Reagents Verify Reagents: 1. Crenolanib Aliquots (no freeze-thaw) 2. Fresh Media & Buffers Start->Check_Reagents Check_Cells Verify Cell Line: 1. STR Profile Authentication 2. Mycoplasma Test Start->Check_Cells Check_Protocol Review Protocol: 1. Cell Seeding Density 2. Incubation Times 3. Drug Concentrations Start->Check_Protocol Decision_Point Results Still Inconsistent? Check_Reagents->Decision_Point Check_Cells->Decision_Point Check_Protocol->Decision_Point Investigate_Resistance Investigate Resistance: - Sequence for NRAS, IDH1/2 mutations - Assess alternative pathway activation Decision_Point->Investigate_Resistance Yes Resolved Problem Resolved Decision_Point->Resolved No Consult Consult Literature for Similar Findings Investigate_Resistance->Consult

Caption: A logical workflow for troubleshooting inconsistent crenolanib results.

References

Technical Support Center: Managing Compound Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during experiments with compounds prone to instability in aqueous solutions.

Q1: My compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your assay.

  • Use a different buffer or adjust the pH: The solubility of a compound can be highly dependent on the pH of the solution, especially for molecules with ionizable groups. Try preparing your solution in buffers with different pH values to see if solubility improves.

  • Incorporate solubilizing agents: For in vitro experiments, non-ionic detergents (e.g., Tween-20, Triton X-100) or cyclodextrins can be used at low concentrations to enhance solubility. Always run a vehicle control to ensure the solubilizing agent does not interfere with your experiment.

  • Prepare fresh dilutions immediately before use: Some compounds may be kinetically soluble and will precipitate over time. Preparing fresh dilutions for each experiment can help mitigate this.

Q2: I am observing a decrease in the activity of my compound in my multi-day experiment. How can I determine if this is due to instability?

A2: A time-dependent loss of activity often suggests compound instability in the experimental medium. To confirm this and mitigate the issue, consider the following:

  • Perform a stability study: Incubate the compound in your experimental buffer at the relevant temperature for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound using an analytical method like HPLC-UV or LC-MS.

  • Replenish the compound: If the compound is found to be unstable, you may need to replenish it by replacing the medium with freshly prepared compound solution at regular intervals during your experiment.

  • Lower the incubation temperature: If your experimental setup allows, reducing the temperature may slow down the degradation process.

  • Protect from light: Some compounds are light-sensitive. Store your solutions in amber vials or wrap them in aluminum foil and minimize exposure to light during the experiment.

Q3: My experimental results are inconsistent between batches of the compound or different experiments. Could this be related to solution preparation?

A3: Inconsistent results can certainly stem from issues with compound solubility and stability. To improve reproducibility:

  • Standardize your solution preparation protocol: Ensure that the same procedure for preparing stock and working solutions is used for every experiment. This includes the choice of solvent, sonication time (if used), and final concentration.

  • Visually inspect your solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, the solution should not be used.

  • Filter your solutions: For some applications, filtering the final aqueous solution through a 0.22 µm syringe filter can remove small precipitates. However, be aware that this may also reduce the concentration of your compound if it adsorbs to the filter material.

  • Quantify the concentration of your stock solution: Periodically verify the concentration of your stock solution using a suitable analytical method to ensure it has not changed over time due to degradation or solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a hydrophobic compound?

A1: For hydrophobic compounds, it is generally recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I store my aqueous working solutions?

A2: Aqueous working solutions are often much less stable than organic stock solutions. Ideally, they should be prepared fresh for each experiment from the stock solution. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid storing aqueous solutions for extended periods unless you have data to support their stability under those conditions.

Q3: What are the visible signs of compound degradation or instability?

A3: Visible indicators of instability can include:

  • Precipitation: The formation of solid particles in the solution.

  • Color change: A change in the color of the solution over time.

  • Cloudiness: The solution becoming turbid or opaque.

It is important to note that a compound can degrade without any visible changes. Therefore, analytical methods are the most reliable way to assess stability.

Data Presentation

Table 1: Hypothetical Solubility of CP-XXXXXX in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
PBS (pH 7.4)< 0.1
DMSO> 50
Ethanol10
Methanol5

Table 2: Hypothetical Stability of CP-XXXXXX in Aqueous Buffer (pH 7.4) at a Final Concentration of 10 µM

Condition% Remaining after 24 hours
37°C, ambient light65%
37°C, protected from light80%
4°C, protected from light95%
-20°C, protected from light> 99%

Experimental Protocols

Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of the compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial to confirm that excess solid is still present.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • The measured concentration represents the equilibrium solubility of the compound in that buffer.

Protocol 2: Assessing Aqueous Stability

  • Prepare a solution of the compound in the desired aqueous buffer at the target concentration.

  • Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials if the compound is light-sensitive).

  • Store the vials under the desired conditions (e.g., 37°C, 4°C, room temperature).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

  • Immediately analyze the concentration of the parent compound in the aliquot using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the concentration of the compound as a function of time to determine the degradation rate.

Visualizations

Caption: Troubleshooting workflow for compound precipitation.

SignalingPathway CP_XXXXXX CP-XXXXXX Receptor Receptor Tyrosine Kinase CP_XXXXXX->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathway inhibited by CP-XXXXXX.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis receive Receive Compound stock Prepare DMSO Stock receive->stock working Prepare Aqueous Working Solution stock->working treat Treat Cells/System working->treat incubate Incubate treat->incubate collect Collect Data/Samples incubate->collect analyze Analyze Samples (e.g., LC-MS) collect->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for in vitro studies.

Best practices for storing and handling crenolanib besylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling crenolanib besylate, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Storage and Handling

Proper storage and handling of crenolanib besylate are crucial for maintaining its stability and ensuring the reproducibility of experimental results.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor short-term storage.
In Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C6 monthsAliquot to avoid repeated freeze-thaw cycles.

Handling Precautions:

While not classified as a hazardous substance, standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental use of crenolanib besylate.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of Crenolanib Besylate in Stock Solution - Solvent is not of high purity or contains water.- Incorrect solvent used.- Storage conditions are not optimal.- Use anhydrous, high-purity solvents.- Ensure the correct solvent is used for the desired concentration (see solubility table below).- Store stock solutions at -80°C or -20°C and aliquot to minimize freeze-thaw cycles.
Precipitation in Cell Culture Media - The final concentration of the solvent (e.g., DMSO) is too high.- The working concentration of crenolanib besylate exceeds its solubility in the media.- Interaction with components in the serum or media.- Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.1%).- Perform serial dilutions to reach the final concentration.- Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent or No Inhibition of Target Kinase (FLT3/PDGFR) - Degradation of crenolanib besylate due to improper storage.- Inaccurate concentration of the stock solution.- Development of resistance in cell lines.- Verify the storage conditions and age of the compound and stock solutions.- Re-measure the concentration of the stock solution if possible, or prepare a fresh stock.- For acquired resistance, consider sequencing the target kinases (FLT3, PDGFR) for mutations. Resistance to crenolanib has been associated with mutations in genes such as NRAS, IDH1, IDH2, and TET2.[2][3]
Unexpected Off-Target Effects - Crenolanib is a selective inhibitor, but at high concentrations, it may inhibit other kinases.- The observed phenotype is a result of inhibiting a downstream effector common to multiple pathways.- Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.- Use a more specific inhibitor as a control if available.- Consult the literature for known off-target effects of crenolanib.
Variability Between Experiments - Inconsistent preparation of stock and working solutions.- Different passage numbers of cell lines.- Variations in incubation times or other experimental parameters.- Standardize protocols for solution preparation.- Use cell lines within a consistent range of passage numbers.- Maintain consistent experimental conditions across all replicates and experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing crenolanib besylate stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of crenolanib besylate.[4] For in vivo studies, formulations with PEG300, Tween 80, and saline have been reported.[4]

Q2: What is the solubility of crenolanib besylate in common solvents?

A2: The solubility of crenolanib besylate can vary. The following table provides a summary of reported solubility data.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO~89~200.66Heating is recommended to aid dissolution.[4]
Ethanol~7~15.78Sonication may be required.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~2~4.51For in vivo formulation. Sonication is recommended.[4]

Q3: How should I prepare a working solution from a DMSO stock for cell culture experiments?

A3: To prepare a working solution, perform serial dilutions of the DMSO stock solution in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells, typically below 0.1%.

Q4: What is the mechanism of action of crenolanib besylate?

A4: Crenolanib is a type I inhibitor of class III receptor tyrosine kinases, specifically targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β). It binds to the active conformation of the kinase, preventing its phosphorylation and the activation of downstream signaling pathways.

Q5: Can crenolanib besylate be used to inhibit mutated forms of FLT3 and PDGFR?

A5: Yes, crenolanib is a potent inhibitor of both wild-type and mutant forms of FLT3 and PDGFR. It has shown activity against various mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations in FLT3.

Experimental Protocols

Preparation of Crenolanib Besylate Stock Solution (10 mM in DMSO)
  • Materials:

    • Crenolanib besylate powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the crenolanib besylate powder to room temperature.

    • Weigh the required amount of crenolanib besylate in a sterile microcentrifuge tube. The molecular weight of crenolanib is 443.54 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle heating or sonication may be applied if necessary.[4]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Cell Viability (MTT) Assay
  • Materials:

    • Cells of interest (e.g., FLT3-mutated AML cell lines like MV4-11 or MOLM-13)

    • Complete cell culture medium

    • Crenolanib besylate working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

    • Add 100 µL of serially diluted crenolanib besylate solutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest crenolanib concentration).

    • Incubate the plate for 72 hours at 37°C.[1]

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]

Western Blot for FLT3 Phosphorylation
  • Materials:

    • Cells of interest

    • Crenolanib besylate

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with various concentrations of crenolanib besylate for a specified time (e.g., 1-4 hours).[1]

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-FLT3 antibody as a loading control.

    • Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation.[1]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation STAT5->Survival Crenolanib Crenolanib Crenolanib->FLT3

Caption: Crenolanib inhibits the FLT3 signaling pathway.

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration AKT->Proliferation Crenolanib Crenolanib Crenolanib->PDGFR

Caption: Crenolanib inhibits the PDGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Crenolanib Stock in DMSO Working Prepare Serial Dilutions in Culture Medium Stock->Working Treat Treat Cells with Crenolanib Working->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 72h Treat->Incubate MTT Add MTT Reagent and Solubilize Incubate->MTT Read Read Absorbance at 570 nm MTT->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for a cell viability (MTT) assay with crenolanib.

References

Reasons for high IC50 values of crenolanib in FLT3-ITD cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with crenolanib in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 range for crenolanib in FLT3-ITD positive cell lines?

A1: Crenolanib is a potent type I FLT3 inhibitor and generally exhibits low nanomolar IC50 values in sensitive FLT3-ITD positive acute myeloid leukemia (AML) cell lines. For example, in commonly used cell lines like MV4-11 and MOLM-13, the IC50 is typically in the range of 1-10 nM.[1][2] However, variations can occur due to specific experimental conditions and the unique characteristics of different cell line subclones.

Q2: We are observing significantly higher than expected IC50 values for crenolanib in our FLT3-ITD positive cell line. What are the potential reasons?

A2: High IC50 values for crenolanib in FLT3-ITD cell lines can arise from several factors, broadly categorized as on-target resistance, off-target resistance, and experimental variables.

  • On-target Resistance: While less common with the type I inhibitor crenolanib compared to type II inhibitors, secondary mutations in the FLT3 kinase domain can confer resistance. The F691L "gatekeeper" mutation has been observed to cause resistance to both type I and II inhibitors.[3]

  • Off-target Resistance: This is a more frequent mechanism of resistance to type I inhibitors like crenolanib.[3] The cancer cells can activate alternative signaling pathways to bypass their dependency on FLT3 signaling. Documented mechanisms include:

    • Mutations in downstream signaling molecules: Activating mutations in genes such as NRAS and PTPN11 have been shown to increase the IC50 of crenolanib.[4]

    • Upregulation of other survival pathways: The PI3K/AKT/mTOR pathway has been implicated in resistance to FLT3 inhibitors.[3]

    • Epigenetic modifications: Changes in the epigenetic landscape, such as mutations in TET2, have been associated with reduced sensitivity to crenolanib.[4]

  • Drug Efflux: Overexpression of the multidrug resistance protein ABCB1 (also known as P-glycoprotein) can lead to increased efflux of crenolanib from the cell, thereby reducing its intracellular concentration and efficacy.[5]

  • Experimental Variability:

    • Cell line integrity: Genetic drift, misidentification, or contamination of the cell line can lead to unexpected results.

    • Assay conditions: Factors such as cell density, serum concentration in the media, and the specific viability assay used can influence IC50 values. For instance, plasma proteins can bind to FLT3 inhibitors and potentially affect their activity.[6]

    • Crenolanib quality: Degradation or impurity of the crenolanib compound can lead to reduced potency.

Troubleshooting Guide: High IC50 Values for Crenolanib

If you are encountering unexpectedly high IC50 values for crenolanib in your FLT3-ITD positive cell line, follow these troubleshooting steps:

Step Action Rationale
1. Verify Cell Line Authenticity and Purity Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Routinely test for mycoplasma contamination.Ensures that the observed resistance is not due to using the wrong cell line or a contaminated culture.
2. Confirm FLT3-ITD Status Sequence the FLT3 gene in your cell line to confirm the presence of the ITD mutation and to check for any secondary resistance mutations in the kinase domain (e.g., F691L).Verifies the primary drug target and identifies potential on-target resistance mechanisms.
3. Optimize Experimental Protocol Standardize cell seeding density. Evaluate the effect of different serum concentrations. Ensure the viability assay used is appropriate and validated for your cell line.Minimizes experimental variability that can influence IC50 determination.
4. Assess Drug Quality Use a fresh stock of crenolanib from a reputable supplier. If possible, confirm its purity and concentration.Rules out issues with the inhibitor compound itself.
5. Investigate Off-Target Resistance Mechanisms
a. Signaling Pathway Analysis: Perform western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., STAT5, ERK, AKT) with and without crenolanib treatment.[6]Persistent phosphorylation of downstream effectors despite FLT3 inhibition suggests activation of bypass pathways.
b. Gene Mutation Analysis: Sequence key genes involved in parallel signaling pathways known to confer resistance (e.g., NRAS, KRAS, PTPN11).Identifies genetic alterations that can drive resistance.
c. Drug Efflux Pump Expression: Use flow cytometry or western blotting to measure the expression level of ABCB1.Determines if increased drug efflux is a contributing factor.
6. Combination Therapy Exploration If a specific bypass pathway is identified, consider co-treating with an inhibitor of that pathway (e.g., a MEK inhibitor like trametinib for NRAS-mutant cells) to see if sensitivity to crenolanib is restored.[4]A functional approach to confirm the role of a bypass pathway in conferring resistance.

Data Presentation

Table 1: IC50 Values of Crenolanib in FLT3-ITD Positive Cell Lines

Cell LineFLT3 MutationIC50 (nM)Reference
MV4-11FLT3-ITD1.3 - 8[1][2][7]
MOLM-13FLT3-ITD4.9[1][2]
MOLM-14FLT3-ITD~7[7]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

Proliferation/Viability Assay (MTT-based)

  • Cell Seeding: Seed FLT3-ITD positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Drug Treatment: Prepare a serial dilution of crenolanib in complete growth medium. Add 100 µL of the crenolanib solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for FLT3 Signaling

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of crenolanib for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Crenolanib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Off-Target Resistance FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation PTPN11 PTPN11 (SHP2) PTPN11->RAS Activates Crenolanib Crenolanib Crenolanib->FLT3 Inhibits NRAS_mut Activating NRAS Mutation NRAS_mut->RAF Bypass Activation PTPN11_mut Activating PTPN11 Mutation PTPN11_mut->RAS Bypass Activation

Caption: FLT3 signaling pathway and mechanisms of crenolanib action and resistance.

Troubleshooting_Workflow Troubleshooting High Crenolanib IC50 Values Start High IC50 Observed Verify_Cells Step 1: Verify Cell Line (STR, Mycoplasma) Start->Verify_Cells Check_FLT3 Step 2: Confirm FLT3 Status (ITD & Resistance Mutations) Verify_Cells->Check_FLT3 Optimize_Assay Step 3: Optimize Protocol & Check Drug Quality Check_FLT3->Optimize_Assay Investigate_Off_Target Step 4: Investigate Off-Target Resistance Mechanisms Optimize_Assay->Investigate_Off_Target Analyze_Signaling a) Analyze Signaling Pathways (Western Blot) Investigate_Off_Target->Analyze_Signaling Sequence_Genes b) Sequence Key Genes (NRAS, PTPN11) Investigate_Off_Target->Sequence_Genes Check_Efflux c) Check Drug Efflux (ABCB1 Expression) Investigate_Off_Target->Check_Efflux Conclusion Identify Potential Cause of Resistance Analyze_Signaling->Conclusion Sequence_Genes->Conclusion Check_Efflux->Conclusion

Caption: Workflow for investigating high crenolanib IC50 values.

References

How to minimize serum protein binding of crenolanib in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of serum protein binding in assays involving crenolanib.

Frequently Asked Questions (FAQs)

Q1: What is crenolanib and its mechanism of action?

Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective type I tyrosine kinase inhibitor (TKI).[1] It specifically targets class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1] As a type I inhibitor, crenolanib binds to the active "DFG-in" conformation of the kinase, enabling it to inhibit both the active and inactive forms of the enzyme.[1] This characteristic distinguishes it from type II inhibitors, which only bind to the inactive conformation.

Q2: How significantly does crenolanib bind to serum proteins?

While some reports suggest that crenolanib exhibits low plasma protein binding, specific quantitative data on the percentage bound to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) is not extensively published.[2] However, studies have demonstrated that crenolanib effectively inhibits FLT3 phosphorylation and downstream signaling in the presence of human plasma at clinically achievable concentrations.[3] This indicates that while some degree of protein binding is likely, it may not be a major inhibitor of its activity in all assay systems.

Q3: Why is serum protein binding a concern in in vitro assays?

Only the unbound, or "free," fraction of a drug is pharmacologically active.[4] In in vitro assays, the presence of serum proteins can sequester the drug, reducing its free concentration and leading to an underestimation of its potency (e.g., a higher IC50 value). This is particularly critical when translating in vitro data to in vivo efficacy.

Q4: What are the primary proteins in serum that bind to drugs?

The two main proteins in plasma that bind to drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[5] HSA is the most abundant protein in plasma and typically binds acidic drugs, while AAG is an acute-phase reactant that primarily binds basic and neutral drugs.[5]

Troubleshooting Guide: Minimizing Serum Protein Binding Effects

This guide provides a systematic approach to identifying and mitigating the impact of serum protein binding in your crenolanib assays.

Visualizing the Problem: The Effect of Protein Binding on Drug Availability

cluster_0 In Vitro Assay with Serum Total Crenolanib Total Crenolanib Bound Crenolanib Bound Crenolanib Total Crenolanib->Bound Crenolanib Binding Free Crenolanib Free Crenolanib Total Crenolanib->Free Crenolanib Equilibrium Serum Proteins Serum Proteins Serum Proteins->Bound Crenolanib Target Kinase Target Kinase Free Crenolanib->Target Kinase Active Fraction Biological Effect Biological Effect Target Kinase->Biological Effect

Caption: Impact of serum protein binding on crenolanib availability in an assay.

Issue Potential Cause Recommended Solution
Higher than expected IC50 value for crenolanib High serum protein concentration in the assay medium is sequestering the drug.1. Reduce Serum Concentration: Titrate down the percentage of fetal bovine serum (FBS) or human serum in your assay. Start with the standard 10% and test lower concentrations (e.g., 5%, 2%, 1%, or serum-free conditions if your cells can tolerate it for the duration of the assay).2. Use Purified Proteins: If possible, substitute whole serum with a defined concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) to better control for binding effects.3. Determine the Free Fraction: Perform an equilibrium dialysis experiment to quantify the unbound fraction of crenolanib in your specific assay medium (see Experimental Protocols).
Inconsistent results between experiments Variability in the protein content of different lots of FBS or serum.1. Lot-to-Lot Testing: Test each new lot of FBS for its effect on your assay's results. If significant differences are observed, consider purchasing a large batch of a single lot.2. Standardize with Purified Proteins: Switch to using a consistent concentration of purified BSA or HSA to eliminate variability from serum lots.
Low signal-to-noise ratio Non-specific binding of crenolanib to plasticware or other surfaces.1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips.2. Include a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), to your assay and wash buffers to reduce hydrophobic interactions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with Reduced Serum

This protocol describes a general method for assessing crenolanib's inhibitory activity against a target kinase (e.g., FLT3) in a biochemical assay with a reduced serum concentration.

Objective: To determine the IC50 of crenolanib in a kinase assay while minimizing protein binding.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide

  • Crenolanib stock solution (in DMSO)

  • Purified Bovine Serum Albumin (BSA)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Workflow:

cluster_workflow Kinase Assay Workflow A Prepare Crenolanib Dilutions C Add Crenolanib to Plate A->C B Prepare Kinase/Substrate/BSA Mix D Add Kinase Mix to Plate B->D C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add Detection Reagent F->G H Measure Luminescence G->H

Caption: Workflow for an in vitro kinase assay with crenolanib.

Procedure:

  • Prepare Crenolanib Dilutions: Perform a serial dilution of the crenolanib stock solution in kinase buffer containing a low concentration of BSA (e.g., 0.1 mg/mL).

  • Prepare Kinase/Substrate/BSA Mixture: Prepare a solution containing the FLT3 kinase, substrate peptide, and the same low concentration of BSA in kinase buffer.

  • Plate Crenolanib: Add the diluted crenolanib solutions to a 384-well plate. Include wells with buffer and BSA only as a negative control and wells with DMSO as a vehicle control.

  • Add Kinase Mixture: Add the kinase/substrate/BSA mixture to the wells containing crenolanib.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detect Signal: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis: Calculate the percent inhibition for each crenolanib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay with Serum Titration

This protocol outlines a method to assess the effect of crenolanib on cell viability in the presence of varying serum concentrations.

Objective: To determine the impact of serum concentration on the IC50 of crenolanib in a cell-based assay.

Materials:

  • FLT3-mutated AML cell line (e.g., MV4-11 or MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with varying percentages of FBS: 10%, 5%, 2%, 1%)

  • Crenolanib stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density in culture medium containing the different percentages of FBS.

  • Prepare Crenolanib Dilutions: Prepare serial dilutions of crenolanib in each of the corresponding culture media (with 10%, 5%, 2%, and 1% FBS).

  • Treat Cells: Add the diluted crenolanib solutions to the appropriate wells. Include vehicle controls (DMSO) for each serum concentration.

  • Incubate: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measure Viability: Add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol.

  • Data Analysis: For each serum concentration, normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Data Presentation:

FBS Concentration Crenolanib IC50 (nM)
10%Example Value
5%Example Value
2%Example Value
1%Example Value
Protocol 3: Determination of Free Fraction of Crenolanib by Equilibrium Dialysis

This protocol provides a method to determine the unbound fraction of crenolanib in the presence of serum or plasma.

Objective: To quantify the percentage of crenolanib that is not bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8 kDa)

  • Human plasma or FBS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Crenolanib

  • LC-MS/MS system for quantification

Workflow:

cluster_workflow Equilibrium Dialysis Workflow A Prepare Crenolanib-Spiked Plasma B Load Plasma and Buffer into Dialysis Device A->B C Incubate to Reach Equilibrium B->C D Sample Plasma and Buffer Chambers C->D E Analyze Samples by LC-MS/MS D->E F Calculate Free Fraction E->F

Caption: Workflow for determining the free fraction of crenolanib.

Procedure:

  • Prepare Spiked Plasma: Spike human plasma or FBS with crenolanib at a known concentration.

  • Load Dialysis Device: Add the crenolanib-spiked plasma to the plasma chamber of the equilibrium dialysis device and an equal volume of PBS to the buffer chamber.

  • Incubate: Incubate the device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be optimized).

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of crenolanib in both samples using a validated LC-MS/MS method.

  • Calculate Free Fraction (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

By implementing these troubleshooting strategies and experimental protocols, researchers can better understand and control for the effects of serum protein binding in their crenolanib assays, leading to more accurate and reproducible results.

References

Avoiding repeated freeze-thaw cycles of CP-865569 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of CP-865569 stock solutions to maintain their integrity and ensure experimental reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) address common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason to avoid repeated freeze-thaw cycles of this compound stock solutions?

A1: Repeated freeze-thaw cycles can compromise the stability and potency of this compound. Each cycle of freezing and thawing can introduce instability to the dissolved compound. This can lead to degradation of the molecule, reducing its effective concentration and biological activity. Furthermore, for stock solutions prepared in dimethyl sulfoxide (DMSO), a common solvent for small molecules, repeated exposure to ambient air during thawing can lead to the absorption of water, as DMSO is hygroscopic. This can dilute the stock solution and may cause the compound to precipitate out of solution.

Q2: What are the visible signs of this compound degradation or precipitation in a stock solution?

A2: Visual indicators of potential degradation or precipitation include the appearance of solid particles, cloudiness, or a color change in the solution upon thawing. However, the absence of these signs does not guarantee the stability of the compound. Chemical degradation can occur without any visible changes. Therefore, the most reliable way to ensure the integrity of your stock solution is to follow best storage practices from the outset.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: At what temperature should I store my this compound stock solutions?

A4: For optimal long-term stability, it is recommended to store aliquoted this compound stock solutions at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable. Always refer to the manufacturer's specific recommendations if available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate observed after thawing stock solution. The concentration of this compound may exceed its solubility at lower temperatures. The solvent (e.g., DMSO) may have absorbed moisture, reducing its solubilizing capacity.1. Gently warm the vial to room temperature (do not exceed 37°C). 2. Vortex the solution thoroughly to attempt to redissolve the precipitate. 3. If the precipitate persists, sonication for a short period may help. 4. To prevent this in the future, consider preparing a slightly lower concentration stock solution and ensure the use of anhydrous DMSO.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to repeated freeze-thaw cycles or improper storage. The initial stock concentration may have been inaccurate.1. Discard the current stock solution. 2. Prepare a fresh stock solution following the detailed experimental protocol below. 3. Ensure accurate weighing of the compound and precise solvent volume. 4. Aliquot the new stock solution into single-use volumes to avoid freeze-thaw cycles.
Loss of biological activity in assays. Chemical degradation of this compound.1. Prepare a fresh stock solution from powder. 2. Validate the activity of the new stock solution in a reliable positive control experiment. 3. Review handling and storage procedures to prevent future degradation.

Experimental Protocol: Preparation and Storage of this compound Stock Solution

This protocol outlines the best practices for preparing and storing a 10 mM stock solution of this compound in anhydrous DMSO to minimize degradation and ensure consistency.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound powder, allow it to equilibrate to room temperature to prevent condensation of moisture onto the powder.

  • Calculation of Mass:

    • Determine the desired volume of the stock solution (e.g., 1 mL).

    • The molecular weight of this compound is approximately 478.5 g/mol .

    • Calculate the mass of this compound required for a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 478.5 g/mol * 1000 mg/g = 4.785 mg

  • Weighing:

    • On a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, gentle warming (up to 37°C) or brief sonication can be applied.

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, clearly labeled amber microcentrifuge tubes.

  • Storage:

    • Store the aliquots at -80°C for long-term storage.

    • For short-term use (within a few weeks), storage at -20°C is acceptable.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to prevent degradation from repeated freeze-thaw cycles.

G Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage cluster_use Experimental Use A Equilibrate this compound Powder to Room Temperature B Weigh this compound Powder A->B C Dissolve in Anhydrous DMSO B->C D Vortex/Sonicate until Completely Dissolved C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) E->F G Store at -20°C (Short-Term) E->G H Thaw a Single Aliquot for Experiment F->H G->H I Use Immediately H->I J Discard Unused Portion of Thawed Aliquot I->J

Caption: A flowchart illustrating the best-practice workflow for preparing and storing this compound stock solutions.

Optimizing Western Blot for Phospho-FLT3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of phosphorylated FMS-like tyrosine kinase 3 (phospho-FLT3) by Western blot.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the detection of phospho-FLT3, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing no signal or a very weak signal for phospho-FLT3?

A1: Weak or absent signals are a common issue in phosphoprotein detection. Several factors could be contributing to this problem.

  • Low Abundance of Phospho-FLT3: The fraction of phosphorylated FLT3 may be very low compared to the total protein.[1]

    • Solution: Increase the amount of protein loaded onto the gel. For whole-cell extracts, a protein load of 20-30 µg is recommended, but for detecting modified targets like phosphorylated proteins, it may be necessary to load up to 100 µg.[2] Consider enriching your sample for phosphoproteins through immunoprecipitation (IP) prior to Western blotting.[1]

  • Phosphatase Activity: Endogenous phosphatases in your sample can dephosphorylate FLT3, leading to a loss of signal.

    • Solution: Always prepare fresh lysates and keep them on ice.[3] It is crucial to use a lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[4]

  • Suboptimal Antibody Performance: The primary antibody may not be sensitive or specific enough, or it may have lost activity.

    • Solution: Use a well-validated antibody specific for the phosphorylated form of FLT3.[5] Optimize the primary antibody concentration and consider incubating it overnight at 4°C to enhance the signal.[6][7]

  • Inefficient Protein Transfer: Poor transfer of high molecular weight proteins like FLT3 can result in a weak signal.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] For large proteins, consider a wet transfer overnight at a lower voltage.

  • Inappropriate Blocking Buffer: Some blocking agents can mask the epitope, preventing antibody binding.

    • Solution: While non-fat dry milk is a common blocking agent, for phospho-protein detection, Bovine Serum Albumin (BSA) is often recommended to avoid high background from phosphoproteins like casein in milk.[4][5][9] However, some antibodies perform well with milk, so it's best to check the antibody datasheet.[2]

Q2: My Western blot shows high background, obscuring the phospho-FLT3 band. How can I reduce it?

A2: High background can be caused by several factors related to antibodies, blocking, and washing steps.

  • Antibody Concentration is Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[5][8]

  • Insufficient Blocking: Inadequate blocking can leave sites on the membrane open for non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] Ensure the blocking agent is appropriate for phospho-protein detection (BSA is often preferred over milk).[4][5][9]

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to high background.

    • Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is recommended.[2][8]

  • Choice of Membrane: The type of membrane can influence background levels.

    • Solution: Nitrocellulose membranes may give less background than PVDF membranes.[5] If using PVDF, ensure it is properly activated with methanol.

Q3: I am observing multiple bands in my Western blot. What could be the reason?

A3: The presence of multiple bands can be due to protein isoforms, post-translational modifications, or non-specific antibody binding.

  • FLT3 Glycosylation: FLT3 is a glycoprotein and exists in different glycosylated forms, which can appear as multiple bands. The immature, high-mannose form has a molecular weight of ~130 kDa, while the mature, complex-glycosylated form is around ~160 kDa.[4][10]

    • Action: Be aware of the different forms of FLT3 and their expected molecular weights. The presence of both bands can be normal.

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Optimize antibody concentrations and blocking conditions.[5][8] Consider using a more specific, well-validated monoclonal antibody.

  • Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation.

    • Solution: Ensure that your lysis buffer contains a protease inhibitor cocktail and that samples are always kept on ice.[3]

Data Presentation: Comparative Tables

To aid in the optimization of your experiments, the following tables provide a summary of key quantitative data.

Table 1: Comparison of Lysis Buffers for Protein Extraction

Lysis BufferKey ComponentsPrimary UseConsiderations for Phospho-FLT3
RIPA Buffer NP-40, sodium deoxycholate, SDSWhole-cell and membrane-bound proteins, including nuclear proteins.[11]Harsher detergents can denature proteins, which may affect antibody recognition. Effective for solubilizing membrane-bound FLT3.[11]
NP-40 Buffer NP-40 (or Triton X-100)Cytoplasmic and membrane-bound proteins.Milder than RIPA, which can be better for preserving protein-protein interactions and native conformations.
Tris-HCl Buffer Tris-HClSoluble cytoplasmic proteins.May not be sufficient to efficiently extract membrane-bound FLT3.

Note: Regardless of the base buffer used, it is critical to supplement it with freshly added protease and phosphatase inhibitor cocktails for phospho-FLT3 detection.

Table 2: Comparison of Blocking Agents for Phospho-Protein Detection

Blocking AgentConcentrationAdvantagesDisadvantages for Phospho-FLT3 Detection
Bovine Serum Albumin (BSA) 3-5% in TBSTRecommended for phospho-protein detection as it is free of phosphoproteins.[9][12]Can be more expensive than milk.
Non-fat Dry Milk 5% in TBSTInexpensive and widely available.[12]Contains phosphoproteins (casein) which can lead to high background due to cross-reactivity with the phospho-specific antibody.[5][9][12]
Fish Gelatin VariesDoes not contain mammalian proteins, which can reduce cross-reactivity.[12]May not be as effective as BSA or milk for all antibody-antigen pairs.

Table 3: In Vitro Inhibitory Activity (IC50) of FLT3 Inhibitors

Cell LineInhibitorIC50 (nM)Reference
MOLM-14 Quizartinib0.67[3][8]
Gilteritinib7.87[3][8]
MV4-11 Quizartinib0.40[3][8]
MOLM-13 Quizartinib0.89[3][8]

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to detect phospho-FLT3.

1. Cell Lysis and Protein Extraction

  • Culture cells (e.g., MV4-11 or MOLM-13, which harbor FLT3-ITD mutations) to the desired density.[13]

  • Treat cells with inhibitors or stimuli as required by the experimental design.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13]

  • Collect the supernatant containing the soluble proteins.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.[13]

3. SDS-PAGE and Protein Transfer

  • Mix a standardized amount of protein (e.g., 20-100 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[2][13]

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by molecular weight.[13]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

4. Immunoblotting

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., p-FLT3 Tyr591) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[13]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis

  • Quantify the band intensity for phospho-FLT3 using densitometry software.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3 or a loading control like GAPDH or β-actin.[14]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to phospho-FLT3 detection.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor FLT3 Inhibitor (e.g., Quizartinib) Inhibitor->pFLT3

Caption: FLT3 signaling pathway and the site of action for FLT3 inhibitors.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-FLT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (ECL Substrate) Secondary_Ab->Detection Imaging Imaging & Densitometry Detection->Imaging Normalization Normalization (Total FLT3 / Loading Control) Imaging->Normalization

Caption: Experimental workflow for Western blot analysis of phospho-FLT3.

References

Troubleshooting lack of tumor regression in crenolanib xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using crenolanib in preclinical xenograft models of human cancers.

Frequently Asked Questions (FAQs)

Q1: What is crenolanib and what is its primary mechanism of action?

Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective type I pan-FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3][4] It targets both wild-type FLT3 and its constitutively active mutant forms, such as those with internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).[5][6] By binding to the active conformation of the FLT3 kinase, crenolanib inhibits its autophosphorylation and downstream signaling pathways, such as STAT5 and ERK, thereby suppressing the proliferation of cancer cells dependent on FLT3 signaling.[5][7]

Q2: Against which FLT3 mutations is crenolanib effective?

Crenolanib demonstrates broad activity against various FLT3 mutations, including:

  • Internal Tandem Duplication (ITD) mutations: These are common mutations associated with a poor prognosis in Acute Myeloid Leukemia (AML).[6][8]

  • Tyrosine Kinase Domain (TKD) mutations: This includes mutations at the D835 residue, which are known to confer resistance to other FLT3 inhibitors like quizartinib.[7][8][9]

  • Compound mutations: Crenolanib is effective against cells harboring both ITD and TKD mutations.[8][10]

  • Gatekeeper mutations: The FLT3 F691L gatekeeper mutation shows only mildly reduced sensitivity to crenolanib.[7]

Q3: What are the known mechanisms of resistance to crenolanib?

While highly potent, resistance to crenolanib can develop. Unlike other FLT3 inhibitors, resistance to crenolanib infrequently involves the acquisition of secondary FLT3 mutations.[1][2] The predominant mechanisms of resistance are:

  • Activation of alternative signaling pathways: The emergence of mutations in genes such as NRAS, KRAS, and PTPN11 can activate the MAPK signaling pathway, allowing cancer cells to bypass their dependency on FLT3 signaling.[1][11][12]

  • Metabolic and epigenetic alterations: Mutations in IDH1 and IDH2 have been observed in patients with poor response to crenolanib.[1][2][3][12] These mutations can alter cellular metabolism and epigenetic regulation, promoting cell survival.

  • Expansion of pre-existing resistant subclones: The tumor may contain minor subclones with resistance-conferring mutations (e.g., in the RAS pathway) that are selected for and expand under the pressure of crenolanib treatment.[1][11]

Troubleshooting Guide: Lack of Tumor Regression in Crenolanib Xenograft Models

Problem: My xenograft model, which is supposed to be FLT3-mutated, is not responding to crenolanib treatment.

This is a common issue that can arise from several factors, ranging from the characteristics of the cancer cells to the experimental procedures. Follow this guide to troubleshoot the potential causes.

Step 1: Verify the Molecular Profile of Your Xenograft Model

Possible Cause: The cancer cell line or patient-derived xenograft (PDX) model may not be sensitive to crenolanib due to its specific molecular characteristics.

Troubleshooting Actions:

  • Confirm FLT3 Mutation Status:

    • Re-verify the presence and type of the FLT3 mutation in the cells used for implantation using PCR or sequencing.

    • Ensure that the specific FLT3 mutation is one that is known to be sensitive to crenolanib (e.g., ITD, D835Y).

  • Screen for Resistance-Associated Mutations:

    • Perform sequencing to check for the presence of mutations in genes associated with crenolanib resistance, such as NRAS, KRAS, IDH1, and IDH2.[1][12] The presence of these mutations, even in a small subclone, can lead to a lack of response.

Step 2: Review Your Experimental Protocol

Possible Cause: Issues with drug formulation, dosage, or administration route can lead to suboptimal drug exposure and lack of efficacy.

Troubleshooting Actions:

  • Crenolanib Formulation and Administration:

    • Ensure that crenolanib is properly formulated for in vivo use. A common vehicle is 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[13]

    • Confirm the route of administration. While orally bioavailable, some preclinical studies have used intraperitoneal (i.p.) injection to ensure consistent dosing.[8][14]

  • Dosage and Dosing Schedule:

    • Review the literature for appropriate dosing in your specific mouse model and for the targeted cancer type. Doses in the range of 10-20 mg/kg have been used in some studies.[13] A dose of 15 mg/kg i.p. has been identified as the maximum tolerated single dose in NSG mice in one study.[14]

    • Consider the dosing frequency. Due to its pharmacokinetics, twice-daily dosing may be necessary to maintain therapeutic concentrations.[14]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • If possible, perform PK studies to measure the concentration of crenolanib in the plasma of treated animals to ensure adequate drug exposure.

    • Conduct PD studies by collecting tumor tissue after treatment to assess the inhibition of FLT3 phosphorylation and downstream signaling pathways (e.g., p-STAT5, p-ERK).[14] This will confirm that the drug is reaching the tumor and engaging its target.

Step 3: Evaluate the Xenograft Model Itself

Possible Cause: The characteristics of the xenograft model, such as tumor burden at the start of treatment, can influence the outcome.

Troubleshooting Actions:

  • Timing of Treatment Initiation:

    • Initiating treatment when the tumor burden is too high may make it more difficult to achieve regression. Consider starting treatment when tumors are smaller and well-established.

  • Tumor Microenvironment:

    • The tumor microenvironment can influence drug efficacy. While difficult to modulate, be aware that interactions between the tumor cells and the surrounding stroma can contribute to drug resistance.

Data Presentation

Table 1: In Vitro Potency of Crenolanib Against Various Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
Molm14FLT3-ITD~7[5]
MV4-11FLT3-ITD~8[5]
Ba/F3FLT3-D835Y8.8[5]
EOL-1FIP1L1-PDGFRA21[13]
HMC1.2KIT D816V100-250[15]
p815Kit D814Y100-250[15]

Table 2: Example of In Vivo Dosing Regimens for Crenolanib in Xenograft Models

Xenograft ModelCrenolanib DoseRoute of AdministrationDosing ScheduleOutcomeReference
MV4-1115 mg/kgIntraperitonealOnce daily (5 days/week) for 3 weeksSuppressed bone marrow infiltration[8]
A54910 mg/kgNot specifiedEvery other day for ~2 weeksInhibited tumor growth[13]
A54920 mg/kgNot specifiedEvery other day for ~2 weeksStrongest inhibition of tumor growth[13]
MOLM1315 mg/kgIntraperitonealTwice dailyLed to better leukemia response and survival compared to single agents[14]

Experimental Protocols

Protocol 1: Establishment of an AML Xenograft Model

This protocol is a general guideline and may need to be optimized for your specific cell line and mouse strain.

  • Cell Culture: Culture human AML cells (e.g., MV4-11, MOLM-13) in appropriate media and conditions to maintain viability and log-phase growth.

  • Cell Preparation:

    • Harvest cells and wash with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Count viable cells using a hemocytometer or automated cell counter.

    • Resuspend cells in a suitable injection vehicle (e.g., PBS or a mixture of media and Matrigel) at the desired concentration (typically 1-10 million cells per mouse).

  • Animal Inoculation:

    • Use immunodeficient mice (e.g., NSG, NOD/SCID).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • For disseminated leukemia models, cells can be injected intravenously via the tail vein.[16]

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Begin treatment when tumors reach a predetermined size (e.g., 70-100 mm³).[13]

Protocol 2: Crenolanib Formulation and Administration
  • Formulation:

    • Prepare a stock solution of crenolanib in a suitable solvent (e.g., DMSO).

    • For in vivo administration, dilute the stock solution in a sterile vehicle. A commonly used vehicle is 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[13]

  • Administration:

    • Oral Gavage: Administer the crenolanib formulation directly into the stomach of the mouse using a gavage needle.

    • Intraperitoneal Injection: Inject the crenolanib formulation into the peritoneal cavity of the mouse.

  • Dosing:

    • The dose and schedule will depend on the specific xenograft model and experimental goals. Refer to the literature for guidance (see Table 2).

    • Administer the drug consistently at the same time each day.

    • Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.[13]

Visualizations

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Crenolanib Crenolanib Crenolanib->Dimerization Inhibits STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of crenolanib.

Troubleshooting_Workflow Start Lack of Tumor Regression with Crenolanib Check_Molecular_Profile Step 1: Verify Molecular Profile Start->Check_Molecular_Profile Confirm_FLT3 Confirm FLT3 Mutation Status (PCR, Sequencing) Check_Molecular_Profile->Confirm_FLT3 Screen_Resistance Screen for Resistance Mutations (NRAS, KRAS, IDH1/2) Check_Molecular_Profile->Screen_Resistance Check_Protocol Step 2: Review Experimental Protocol Confirm_FLT3->Check_Protocol Screen_Resistance->Check_Protocol Verify_Formulation Verify Drug Formulation & Administration Route Check_Protocol->Verify_Formulation Review_Dose Review Dosage & Schedule Check_Protocol->Review_Dose Perform_PKPD Perform PK/PD Analysis Check_Protocol->Perform_PKPD Evaluate_Model Step 3: Evaluate Xenograft Model Verify_Formulation->Evaluate_Model Review_Dose->Evaluate_Model Perform_PKPD->Evaluate_Model Check_Tumor_Burden Assess Tumor Burden at Start of Treatment Evaluate_Model->Check_Tumor_Burden Resolution Identify Potential Cause(s) & Optimize Experiment Check_Tumor_Burden->Resolution

Caption: Troubleshooting workflow for lack of tumor regression.

Resistance_Mechanisms Crenolanib_Resistance Mechanisms of Crenolanib Resistance Alt_Signaling Activation of Alternative Signaling Pathways Crenolanib_Resistance->Alt_Signaling Metabolic_Epigenetic Metabolic & Epigenetic Alterations Crenolanib_Resistance->Metabolic_Epigenetic Subclone_Expansion Expansion of Pre-existing Resistant Subclones Crenolanib_Resistance->Subclone_Expansion RAS_Pathway RAS-MAPK Pathway Activation (NRAS, KRAS mutations) Alt_Signaling->RAS_Pathway FLT3_Independent FLT3-Independent Survival RAS_Pathway->FLT3_Independent IDH_Mutations IDH1/2 Mutations Metabolic_Epigenetic->IDH_Mutations IDH_Mutations->FLT3_Independent Subclone_Expansion->FLT3_Independent

Caption: Mechanisms of acquired resistance to crenolanib.

References

Technical Support Center: Strategies to Mitigate ABCB1-Mediated Resistance to Crenolanib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ABCB1-mediated resistance to crenolanib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ABCB1-mediated resistance to crenolanib?

A1: The primary mechanism is the active efflux of crenolanib from the cancer cell by the ATP-binding cassette (ABC) transporter B1, also known as P-glycoprotein (P-gp). Crenolanib is a substrate for ABCB1.[1][2] Overexpression of ABCB1 in cancer cells leads to a decreased intracellular concentration of crenolanib, rendering the drug less effective at inhibiting its target, FLT3.

Q2: How can I determine if my cell line exhibits ABCB1-mediated resistance to crenolanib?

A2: You can perform a cytotoxicity assay (e.g., WST-1 or MTT) to compare the half-maximal inhibitory concentration (IC50) of crenolanib in your experimental cell line versus a parental, non-resistant cell line. A significant increase in the IC50 value for the experimental cell line suggests resistance. To confirm the involvement of ABCB1, you can repeat the cytotoxicity assay in the presence of a specific ABCB1 inhibitor, such as PSC-833 (valspodar). A reversal of resistance (a decrease in IC50) in the presence of the inhibitor strongly indicates ABCB1-mediated resistance.

Q3: Are there other known mechanisms of resistance to crenolanib?

A3: Yes, while ABCB1-mediated efflux is a significant mechanism, clinical resistance to crenolanib can also arise from diverse, non-FLT3-related molecular mechanisms. These include the acquisition of new mutations in signaling pathways, such as in NRAS and IDH2, or in genes associated with epigenetic regulation like TET2 and IDH1.[3][4][5] Unlike some other FLT3 inhibitors, crenolanib treatment does not typically induce secondary mutations in the FLT3 gene itself.[4]

Q4: What are the potential strategies to overcome ABCB1-mediated resistance to crenolanib in a research setting?

A4: Several strategies can be employed:

  • Co-administration with an ABCB1 inhibitor: Using a specific ABCB1 inhibitor, such as PSC-833, can block the efflux pump and restore crenolanib's intracellular concentration and efficacy.

  • Combination therapy: Preclinical and clinical studies suggest that combining crenolanib with conventional chemotherapy can be an effective strategy to overcome resistance.

  • Novel drug delivery systems: While not specific to crenolanib yet, research into nanoparticles and other delivery systems to bypass ABCB1 efflux is an active area of investigation for multidrug resistance.

  • Transcriptional regulation: Investigating transcription factors that regulate ABCB1 expression could offer novel targets to downregulate the pump's expression.

Troubleshooting Guides for In Vitro Experiments

Problem 1: Higher than expected IC50 for crenolanib in ABCB1-overexpressing cells, even with an ABCB1 inhibitor.
  • Possible Cause 1: Suboptimal concentration of the ABCB1 inhibitor.

    • Suggested Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the ABCB1 inhibitor (e.g., PSC-833) for your specific cell line. A concentration of 2.5 µM for PSC-833 has been shown to be effective in reversing crenolanib resistance in HL60/VCR and K562/ABCB1 cells.

  • Possible Cause 2: Off-target effects or additional resistance mechanisms.

    • Suggested Solution: Your cell line may have developed additional resistance mechanisms beyond ABCB1 overexpression. Consider performing molecular profiling (e.g., sequencing) to check for mutations in genes like NRAS, IDH1, or IDH2.[3][4]

  • Possible Cause 3: Instability of the inhibitor.

    • Suggested Solution: Ensure proper storage and handling of the ABCB1 inhibitor as recommended by the manufacturer. Prepare fresh dilutions for each experiment.

Problem 2: Inconsistent results in the Rhodamine 123 efflux assay for ABCB1 function.
  • Possible Cause 1: High background fluorescence.

    • Suggested Solution: Ensure that the cells are thoroughly washed to remove any extracellular Rhodamine 123 before measuring efflux. Include an unstained control to assess autofluorescence. If autofluorescence is high, consider using a different fluorescent substrate.

  • Possible Cause 2: Sub-optimal dye concentration or incubation time.

    • Suggested Solution: Optimize the concentration of Rhodamine 123 and the loading and efflux times for your specific cell line. Over-incubation can lead to cytotoxicity and affect efflux.

  • Possible Cause 3: Cell viability issues.

    • Suggested Solution: Ensure high cell viability throughout the assay. Use a viability dye like propidium iodide to exclude dead cells from the analysis.

Problem 3: Low or no stimulation of ATPase activity in the ABCB1 ATPase assay with crenolanib.
  • Possible Cause 1: Poor quality of membrane vesicles.

    • Suggested Solution: Ensure that the membrane vesicles overexpressing ABCB1 are properly prepared and stored. The ATPase activity is highly dependent on the integrity of the vesicles.

  • Possible Cause 2: Incorrect assay conditions.

    • Suggested Solution: Optimize the assay buffer composition, including the concentrations of ATP and MgCl2. Ensure the reaction is carried out at the optimal temperature (typically 37°C).

  • Possible Cause 3: Crenolanib concentration is not in the optimal range for stimulating ATPase activity.

    • Suggested Solution: Perform a dose-response curve with a wide range of crenolanib concentrations to identify the concentration that gives maximal stimulation of ATPase activity.

Quantitative Data Summary

Table 1: IC50 Values of Crenolanib in Parental and ABCB1-Overexpressing Cell Lines

Cell LineABC Transporter ExpressedCrenolanib IC50 (nM)Resistance FoldCrenolanib IC50 with PSC-833 (2.5 µM) (nM)Reversal of Resistance
HL60Parental11.0 ± 2.11.010.3 ± 2.1-
HL60/VCRABCB175.4 ± 10.36.911.7 ± 1.8Yes
K562Parental34.6 ± 4.51.030.1 ± 3.9-
K562/ABCB1ABCB1125.5 ± 15.13.632.8 ± 4.2Yes

Data adapted from Mathias et al., Invest New Drugs, 2015.

Experimental Protocols

WST-1 Cell Viability Assay

This protocol is for determining the cytotoxicity of crenolanib.

Materials:

  • Parental and ABCB1-overexpressing cell lines

  • Crenolanib

  • PSC-833 (or other ABCB1 inhibitor)

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of crenolanib in complete medium. For resistance reversal experiments, also prepare serial dilutions of crenolanib in medium containing a fixed concentration of PSC-833 (e.g., 2.5 µM).

  • Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for an additional 2-4 hours.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

ABCB1 ATPase Activity Assay

This protocol measures the effect of crenolanib on the ATP hydrolysis activity of ABCB1.

Materials:

  • Membrane vesicles from cells overexpressing ABCB1

  • Crenolanib

  • ATP

  • Assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • Sodium orthovanadate (Na3VO4) as an inhibitor for P-gp ATPase

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of crenolanib.

  • In a 96-well plate, add the membrane vesicles, assay buffer, and either crenolanib or a control vehicle.

  • To determine the vanadate-sensitive ATPase activity, include control wells with Na3VO4.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., SDS).

  • Add the colorimetric reagent for phosphate detection.

  • Incubate for color development.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol assesses the function of the ABCB1 pump.

Materials:

  • Parental and ABCB1-overexpressing cell lines

  • Rhodamine 123

  • PSC-833 (as a positive control inhibitor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Add Rhodamine 123 to a final concentration of 1 µM and incubate at 37°C for 30 minutes to load the cells with the dye.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cells in pre-warmed medium (37°C) with or without an ABCB1 inhibitor (e.g., PSC-833).

  • Incubate at 37°C to allow for dye efflux. Take samples at different time points (e.g., 0, 30, 60, and 120 minutes).

  • At each time point, place the cells on ice to stop the efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~530 nm).

  • Compare the fluorescence intensity between the resistant and parental cell lines, and assess the effect of the ABCB1 inhibitor on dye retention in the resistant cells.

Visualizations

crenolanib_resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane crenolanib_in Crenolanib (intracellular) flt3 FLT3 crenolanib_in->flt3 inhibits abcb1 ABCB1 (P-gp) crenolanib_in->abcb1 proliferation Cell Proliferation flt3->proliferation promotes crenolanib_out Crenolanib (extracellular) abcb1->crenolanib_out efflux adp ADP + Pi abcb1->adp crenolanib_out->crenolanib_in diffusion atp ATP atp->abcb1 inhibitor ABCB1 Inhibitor (e.g., PSC-833) inhibitor->abcb1 inhibits

Caption: ABCB1-mediated efflux of crenolanib from a cancer cell.

experimental_workflow start Start: Suspected Crenolanib Resistance cytotoxicity_assay Perform Cytotoxicity Assay (IC50 determination) start->cytotoxicity_assay compare_ic50 Compare IC50 with Parental Cell Line cytotoxicity_assay->compare_ic50 resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed IC50 significantly higher no_resistance No Significant Resistance compare_ic50->no_resistance IC50 similar reversal_assay Perform Cytotoxicity Assay with ABCB1 Inhibitor resistance_confirmed->reversal_assay end End no_resistance->end check_reversal Is Resistance Reversed? reversal_assay->check_reversal abcb1_mediated ABCB1-Mediated Resistance check_reversal->abcb1_mediated Yes other_mechanisms Consider Other Resistance Mechanisms check_reversal->other_mechanisms No functional_assays Perform Functional Assays (Rhodamine 123 efflux, ATPase assay) abcb1_mediated->functional_assays molecular_profiling Molecular Profiling (e.g., sequencing) other_mechanisms->molecular_profiling functional_assays->end molecular_profiling->end

Caption: Workflow for investigating crenolanib resistance.

signaling_pathway crenolanib Crenolanib flt3 FLT3 Receptor Tyrosine Kinase crenolanib->flt3 inhibits stat5 STAT5 flt3->stat5 pi3k PI3K flt3->pi3k erk ERK flt3->erk proliferation Cell Proliferation and Survival stat5->proliferation akt Akt pi3k->akt akt->proliferation erk->proliferation

Caption: Simplified FLT3 signaling pathway inhibited by crenolanib.

References

How to select the right cell density for crenolanib viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell density when performing crenolanib viability assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is crenolanib and why is its activity assessed using viability assays?

Crenolanib is an orally bioavailable benzimidazole compound.[1] It is classified as a type I tyrosine kinase inhibitor (TKI), which means it binds to the active conformation of its target kinases.[2][3] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations in the FLT3 gene are the most common genetic alteration in Acute Myeloid Leukemia (AML), occurring in about one-third of newly diagnosed patients.[4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[5][6] Viability assays, such as the MTT or WST-1 assay, are crucial for determining the cytotoxic effect of crenolanib on cancer cells, typically by measuring the concentration required to inhibit cell growth by 50% (IC50).[2][7]

Q2: Why is selecting the correct initial cell density critical for accurate results?

Choosing the optimal cell density is one of the most important factors in a cell-based assay.[8] An inappropriate cell density can lead to unreliable and misleading data:

  • Too Low Density: Seeding too few cells can result in a weak signal from the viability reagent, making it difficult to detect a statistically significant drug effect.[9]

  • Too High Density: Seeding too many cells can cause them to become confluent or overcrowded before the experiment concludes.[8] This can lead to cell death due to nutrient depletion or contact inhibition, masking the true cytotoxic effect of crenolanib.[8][9] Untreated control cells must remain in the exponential growth phase throughout the assay for valid comparison.[10]

Q3: What are the recommended starting cell densities for crenolanib viability assays in common AML cell lines?

The optimal seeding density is highly dependent on the specific cell line's growth rate and the duration of the assay.[10] However, published studies provide a general starting range for common FLT3-mutated AML cell lines. It is strongly recommended to perform a cell density titration experiment to determine the ideal number for your specific experimental conditions.[10]

Cell LineSeeding Density Range (cells/well in 96-well plate)Common Assay TypeSource
MV4-1110,000 - 50,000MTT[7]
MOLM-1310,000 - 50,000MTT[7]
Ba/F3 (FLT3 transfectants)1,000 - 10,000MTT or WST-1[3]
General Leukemic Cells50,000 - 100,000 (in 1mL)MTT[11]
General Suspension Cells~10,000MTT or CCK-8[9]
Q4: How do I determine the optimal cell density for my specific cell line and assay duration?

The most reliable method is to perform a preliminary cell titration experiment. This involves seeding a range of cell densities and measuring their viability after the intended incubation period (e.g., 72 hours) without any drug treatment. The goal is to identify a seeding density that results in a sub-confluent monolayer (for adherent cells) or a cell concentration that is still in the logarithmic phase of growth (for suspension cells) at the end of the experiment. The absorbance or fluorescence reading should be in the linear range of your microplate reader.[10] A detailed protocol for this procedure is provided below.

Q5: What is the general workflow for setting up a crenolanib viability assay?

The process involves optimizing the cell density, performing the main experiment with the drug, measuring cell viability, and analyzing the data to determine the IC50 value.

G cluster_prep Phase 1: Optimization cluster_main Phase 2: Main Experiment cluster_analysis Phase 3: Data Analysis A Select FLT3-mutated cell line (e.g., MV4-11) B Perform Cell Density Titration Experiment A->B C Determine optimal density (cells in log growth phase at assay endpoint) B->C D Seed 96-well plates at optimal density C->D E Prepare serial dilutions of Crenolanib D->E F Add drug to cells (include vehicle control) E->F G Incubate for desired duration (e.g., 72h) F->G H Add viability reagent (e.g., MTT, WST-1) G->H I Measure absorbance or fluorescence H->I J Plot dose-response curve and calculate IC50 I->J

Caption: Experimental workflow for crenolanib viability assays.
Q6: Which signaling pathway does crenolanib inhibit?

Crenolanib targets the FLT3 receptor tyrosine kinase. In AML, mutations can cause this receptor to be constantly active, even without its natural ligand. This leads to the activation of several downstream signaling pathways, such as RAS/MAPK, PI3K/AKT, and STAT5, which collectively drive cell proliferation and survival.[5][6][12] Crenolanib inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.[13]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor (Wild-Type or Mutant) RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Phosphorylation FLT3_Ligand FLT3 Ligand (for WT) FLT3_Ligand->FLT3 Activates

Caption: Simplified FLT3 signaling pathway and point of inhibition by crenolanib.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low absorbance/fluorescence values in all wells, including controls. Low Cell Density: Not enough viable cells are present at the end of the assay to generate a strong signal.[14]Repeat the experiment using a higher starting cell density. Confirm the optimal density with a titration experiment.
High background signal in "no cell" or vehicle control wells. Compound Interference: Crenolanib or the vehicle (e.g., DMSO) may be chemically reacting with the viability reagent.[15]Test the compound in cell-free media with the assay reagent to measure any direct chemical reduction or interference. If interference is observed, consider a different viability assay.
Untreated control cells appear unhealthy or have a low signal at the end of the assay. High Cell Density: Cells became overgrown, leading to nutrient depletion and cell death unrelated to the drug.[8][9]Reduce the initial seeding density. Ensure the density chosen keeps the cells in the exponential growth phase for the entire assay duration.[10]
High variability between replicate wells. Inconsistent Seeding: The cell suspension was not mixed properly, leading to an uneven distribution of cells in the wells.[9] Pipetting Errors: Inaccurate pipetting of cells or drug solutions.Always thoroughly but gently mix the cell suspension before and during plating. Use calibrated pipettes and proper technique. Avoid introducing bubbles.
IC50 value is significantly different from published literature. Incorrect Cell Density: Assay was performed with a cell density outside the optimal linear range.Standardize the assay by first performing a cell density optimization experiment as detailed in the protocols below.
Cell Health/Passage Number: Cells may be unhealthy, contaminated, or have been passaged too many times, altering their response.Use cells at a low, consistent passage number and ensure they are healthy and free of contamination before starting the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

This protocol is essential to perform before the main drug screening experiment to ensure the selected cell density is appropriate for the assay duration.

Materials:

  • AML cell line of interest (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Viability assay reagent (e.g., MTT, WST-1, or CCK-8)

  • Microplate reader

Procedure:

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase and have high viability (>90%).

  • Serial Dilution: Prepare a cell suspension and perform 2-fold serial dilutions to create a range of densities. A typical starting point for a 96-well plate is to aim for final densities ranging from 2,500 to 80,000 cells per well.

  • Seeding: Add 100 µL of each cell dilution to at least three replicate wells in a 96-well plate. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for the same duration as your planned crenolanib treatment (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO₂).[16]

  • Viability Measurement: At the end of the incubation period, add the viability reagent to all wells according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours.[9]

  • Read Plate: If using MTT, add the solubilization solution (e.g., DMSO) and read the absorbance.[7] For other assays, follow the manufacturer's protocol.

  • Analysis: Plot the absorbance/fluorescence values against the number of cells seeded. Select a seeding density that falls within the linear (logarithmic) portion of the curve and gives a robust signal well above background. This will be your optimal seeding density.

Protocol 2: Crenolanib Viability Assay (MTT Method)

This protocol outlines a typical procedure for assessing the cytotoxicity of crenolanib once the optimal cell density has been determined.

Materials:

  • Items listed in Protocol 1

  • Crenolanib stock solution (in DMSO)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

Procedure:

  • Cell Seeding: Prepare a cell suspension in complete culture medium and seed 100 µL per well into a 96-well plate at the pre-determined optimal density.[7]

  • Drug Preparation: Prepare serial dilutions of crenolanib in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically <0.5%).

  • Drug Treatment: Add the prepared crenolanib dilutions to the appropriate wells. Be sure to include:

    • Vehicle Control Wells: Cells treated with the same final concentration of DMSO as the drug-treated wells.

    • Blank Wells: Medium only, with no cells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO₂.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Gently mix on an orbital shaker for 5-10 minutes.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the crenolanib concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

References

Technical Support Center: Crenolanib in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing crenolanib in their experiments. Below you will find troubleshooting guides and frequently asked questions to assist in the effective use of this compound against various AML subtypes.

Frequently Asked Questions (FAQs)

General Properties and Mechanism of Action

Q1: What is crenolanib and what is its primary mechanism of action?

A1: Crenolanib is an orally bioavailable benzimidazole that functions as a potent and selective type I tyrosine kinase inhibitor (TKI).[1][2] It primarily targets class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] As a type I inhibitor, crenolanib binds to the active "DFG-in" conformation of the kinase, enabling it to inhibit both the active and inactive forms of the enzyme.[1][2] This distinguishes it from type II inhibitors, which only bind to the inactive conformation.

Q2: Which FLT3 mutations is crenolanib active against?

A2: Crenolanib demonstrates broad activity against various FLT3 mutations, making it a pan-FLT3 inhibitor.[2][3][4][5] These include:

  • Internal Tandem Duplication (ITD) mutations: These are common mutations associated with a poor prognosis in AML.[2]

  • Tyrosine Kinase Domain (TKD) point mutations: This includes mutations at the D835 residue, a common site for mutations that confer resistance to other FLT3 inhibitors.[2][6]

  • Compound mutations: These occur when a TKD mutation is present on the same allele as an ITD mutation.[2]

Q3: How does crenolanib's mechanism contribute to overcoming resistance?

A3: Crenolanib's efficacy against TKD mutations, particularly at the D835 residue, is a key factor in overcoming resistance seen with type II FLT3 inhibitors like quizartinib and sorafenib.[2][7] By effectively targeting these resistant clones from the start, crenolanib may prevent their selection and expansion. Clinical studies have indicated that resistance to crenolanib, when it occurs, is often due to non-FLT3 mechanisms, such as mutations in NRAS, IDH1, IDH2, and TET2.[3][4][8][9]

Dosing and Administration in Preclinical Models

Q4: What is a typical starting dose for crenolanib in clinical studies, and how might that translate to preclinical models?

A4: In clinical trials involving adults with newly diagnosed or relapsed/refractory FLT3-mutated AML, a common dosage for crenolanib is 100 mg three times daily.[10][11][12][13] For preclinical in vivo studies, such as in mouse xenograft models, dosages have been reported around 15 mg/kg administered intraperitoneally.[7] For in vitro studies, the effective concentration will vary by cell line and mutation status, but IC50 values are typically in the low nanomolar range.[1][7][14][15]

Q5: How should I adjust crenolanib dosage for different AML subtypes in my in vitro experiments?

A5: Dosage adjustments for in vitro experiments should be guided by the specific FLT3 mutation present in your AML cell lines.

  • FLT3-ITD positive cell lines (e.g., MV4-11, Molm14): Crenolanib is highly potent against these lines, with reported IC50 values in the range of 1.3-8 nM.[1][7] A starting concentration range of 1-10 nM is recommended for initial experiments.

  • FLT3-TKD mutant cell lines (e.g., Ba/F3 expressing D835Y): Crenolanib is also effective against these mutations, with a reported IC50 of approximately 8.8 nM for the D835Y mutation.[1][14]

  • Cell lines with potential resistance (e.g., co-mutations with NRAS): If your cell line harbors mutations known to confer resistance to crenolanib (e.g., NRAS, PTPN11), you may observe a higher IC50.[9] In these cases, a dose-response curve extending to higher concentrations (e.g., up to 1 µM) may be necessary to determine the effective dose.

Troubleshooting Guides for In Vitro Experiments

Problem 1: Crenolanib shows lower than expected potency (high IC50) against FLT3-ITD positive cell lines (e.g., MV4-11, Molm14).

Possible Cause Troubleshooting Step
Compound Degradation Ensure crenolanib stock solutions are fresh and have been stored properly (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell Line Integrity Verify the identity and FLT3 mutation status of your cell line using STR profiling and sequencing. Ensure cells are healthy and in the logarithmic growth phase.
Assay Conditions Optimize cell seeding density and incubation time. For viability assays like MTT, ensure the incubation period with crenolanib is sufficient (e.g., 48-72 hours).
Serum Protein Binding Crenolanib has a relatively low degree of plasma protein binding.[14] However, high serum concentrations in culture media could potentially reduce the free drug concentration. Consider testing a range of serum concentrations if this is a concern.

Problem 2: Difficulty in generating a crenolanib-resistant cell line.

Possible Cause Troubleshooting Step
Inappropriate Drug Concentration Start with a low concentration of crenolanib (around the IC50) and gradually increase the dose in a stepwise manner over several weeks or months. This allows for the selection of resistant clones.
Resistance Mechanism Resistance to crenolanib is often not due to new FLT3 mutations.[3][4] Perform next-generation sequencing (NGS) or whole-exome sequencing (WES) on your resistant cell line to identify potential resistance mechanisms (e.g., mutations in NRAS, IDH1, IDH2, TET2).[8][9]

Data Presentation

Table 1: In Vitro Potency of Crenolanib Against Various FLT3 Mutations

Cell Line/Sample FLT3 Mutation Status Assay Type IC50 (nM)
Molm14FLT3-ITDCytotoxicity (MTT)7[1]
MV4-11FLT3-ITDCytotoxicity (MTT)8[1]
Ba/F3FLT3-D835YInhibition of Phosphorylation8.8[1]
Primary AML BlastsFLT3-ITDInhibition of Phosphorylation2.4[15]
Primary AML BlastsD835Y/VInhibition of Phosphorylation1.2 - 8.1[6]

Experimental Protocols

Protocol 1: Determining Crenolanib IC50 using an MTT Assay
  • Cell Seeding: Seed AML cells (e.g., MV4-11, Molm14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a 2X serial dilution of crenolanib in culture medium. The concentration range should span from approximately 0.1 nM to 1 µM.

  • Treatment: Add 100 µL of the 2X crenolanib dilutions to the appropriate wells to achieve a final volume of 200 µL. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FLT3 Phosphorylation
  • Cell Treatment: Seed AML cells in a 6-well plate and allow them to attach or stabilize. Treat the cells with varying concentrations of crenolanib (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 and total FLT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Densitometry can be used to quantify the relative levels of phosphorylated FLT3 compared to total FLT3.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_crenolanib Drug Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates Crenolanib Crenolanib Crenolanib->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Crenolanib inhibits the constitutively active FLT3 receptor, blocking downstream signaling pathways.

Experimental_Workflow_IC50 start Start seed_cells Seed AML Cells in 96-well plate start->seed_cells prepare_drug Prepare Crenolanib Serial Dilutions seed_cells->prepare_drug treat_cells Treat Cells with Crenolanib (48-72h) prepare_drug->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of crenolanib using an MTT assay.

Logical_Relationship_Dosage cluster_factors Experimental Factors cluster_decision Dosage Decision mutation AML Subtype (FLT3 Mutation Status) dosage Crenolanib Dosage Adjustment mutation->dosage Primary Determinant resistance Co-occurring Resistance Mutations (e.g., NRAS) resistance->dosage Requires Higher Dose model Experimental Model (In Vitro vs. In Vivo) model->dosage Influences Concentration/ Dosing Regimen

References

Technical Support Center: Enhancing the Oral Bioavailability of Crenolanib in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of crenolanib in animal models. Given the limited publicly available data on specific enhanced formulations of crenolanib, this guide leverages successful strategies and detailed protocols from studies on other poorly soluble tyrosine kinase inhibitors (TKIs) with similar physicochemical properties, such as sorafenib.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo evaluation of crenolanib.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

  • Question: We are observing low and highly variable plasma concentrations of crenolanib after oral gavage in our mouse/rat model. What are the likely causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability of crenolanib is an expected challenge. Studies have shown that intraperitoneal administration achieves higher plasma concentrations compared to oral administration in mice, indicating poor oral absorption.[1] This is likely due to a combination of factors:

    • Poor Aqueous Solubility: Crenolanib is a weak base and, like many TKIs, likely has low solubility in the neutral pH of the intestines.

    • First-Pass Metabolism: Crenolanib is known to be a substrate of CYP3A enzymes, which can lead to significant metabolism in the gut wall and liver before it reaches systemic circulation.

    • P-glycoprotein (P-gp) Efflux: Crenolanib is a substrate of the P-gp efflux transporter, which can pump the drug out of intestinal cells and back into the gut lumen, further limiting absorption.

    Troubleshooting Steps:

    • Formulation Strategy: The most critical step is to employ an enabling formulation strategy. Simple suspensions in aqueous vehicles are unlikely to be effective. Consider the following, with detailed protocols provided in the "Experimental Protocols" section:

      • Lipid-Based Formulations: These can enhance solubility and facilitate lymphatic transport, partially bypassing first-pass metabolism. Strategies for the similar TKI sorafenib have proven effective.[1]

      • Amorphous Solid Dispersions (ASDs): Dispersing crenolanib in a polymer matrix can significantly increase its dissolution rate.

      • Nanocrystal Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Vehicle Selection: For initial studies, if a simple suspension must be used, select a vehicle known to improve wetting and suspendability, such as 0.5% methylcellulose with 0.1% Tween 80. However, progression to an enabling formulation is highly recommended.

    • Control for pH Effects: Co-administration of acid-reducing agents can impact the absorption of weak bases. Ensure that the experimental design accounts for or avoids the co-administration of such agents unless it is a specific variable being tested.

    • Standardize Administration Technique: Ensure consistent oral gavage technique, volume, and fasting/feeding status of the animals to minimize variability.

Issue 2: Formulation Instability or Precipitation

  • Question: Our crenolanib formulation appears to be unstable, with the drug crashing out of solution/suspension before or after administration. How can we address this?

  • Answer: Formulation stability is crucial for accurate dosing and reproducible results. Precipitation can occur due to the low solubility of crenolanib.

    Troubleshooting Steps:

    • Characterize Formulation: Assess the physical and chemical stability of your formulation under storage conditions and in simulated gastric and intestinal fluids.

    • For Lipid-Based Formulations:

      • Ensure all components are fully dissolved during preparation.

      • Evaluate the formulation's ability to form a stable emulsion or microemulsion upon dilution in aqueous media.

      • Incorporate polymers that can act as precipitation inhibitors, such as HPMC or PVP, into your formulation.

    • For Amorphous Solid Dispersions:

      • Confirm the amorphous state of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • Select a polymer that has good miscibility with crenolanib and can maintain its amorphous state.

    • Prepare Fresh Formulations: Whenever possible, prepare formulations fresh daily to minimize the risk of degradation or precipitation.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • What are the most promising formulation strategies for improving crenolanib's oral bioavailability? Based on data from similar TKIs, lipid-based formulations and amorphous solid dispersions are highly promising. For example, a lipid-based granule formulation of sorafenib significantly increased its oral absorption in rats.[1] Nanocrystal technology also presents a viable approach to enhance dissolution rates.

  • What excipients should I consider for a lipid-based formulation of crenolanib? A good starting point, based on successful formulations for other TKIs, would be a mixture of lipids and surfactants. For instance, a sorafenib formulation used a binary lipid mixture absorbed onto a porous carrier (Aeroperl 300). Common excipients in lipid-based systems include:

    • Oils: Medium-chain triglycerides (e.g., Captex, Mygliol) or long-chain triglycerides (e.g., corn oil, sesame oil).

    • Surfactants: Polyoxyl 40 hydrogenated castor oil (Cremophor RH 40), polysorbate 80 (Tween 80), or Labrasol.

    • Co-solvents/Co-surfactants: Polyethylene glycol (PEG) 400, propylene glycol, or Transcutol.

In Vivo Study Design

  • Which animal model is most appropriate for oral pharmacokinetic studies of crenolanib? Both mice and rats are commonly used for oral pharmacokinetic studies. Rats are often preferred due to their larger size, which facilitates blood sampling. It is important to be aware of species-specific differences in metabolism.

  • What is a standard protocol for oral gavage in rodents? A general protocol involves administering a specific volume of the formulation directly into the stomach using a gavage needle. Key considerations include:

    • Dose Volume: Typically 5-10 mL/kg body weight.

    • Fasting: Animals are often fasted overnight to reduce variability, but the effect of food on crenolanib absorption may also be a relevant parameter to investigate.

    • Technique: Proper training in oral gavage is essential to prevent injury to the animal and ensure accurate dosing.

  • How does food affect the bioavailability of crenolanib? The effect of food on crenolanib bioavailability is not well-documented in preclinical studies. For many TKIs, food can have a variable effect. It is advisable to conduct pharmacokinetic studies in both fasted and fed states to characterize any potential food effect.

Data Presentation

The following tables summarize pharmacokinetic data for crenolanib and a similar TKI, sorafenib, in animal models. This data can be used as a benchmark for evaluating the performance of new crenolanib formulations.

Table 1: Pharmacokinetic Parameters of Crenolanib in Mice (Intraperitoneal Administration)

ParameterValueAnimal ModelDose
Cmax1370 ng/mL (~3.1 µM)NSG Mice15 mg/kg
AUC(0-24h)~2140 ng/mL*hNSG Mice15 mg/kg

Source: Adapted from Zimmerman et al. (2013). Note: This data is for intraperitoneal administration and serves as an exposure target for optimized oral formulations.[1]

Table 2: Comparative Oral Bioavailability of Sorafenib Formulations in Rats

FormulationCmax (ng/mL)AUC(0-t) (ng*h/mL)Relative Bioavailability (%)
Sorafenib Powder1,234 ± 21312,567 ± 1,894100
Lipid-Based Granules2,876 ± 45632,456 ± 5,123258

Source: Adapted from a study on lipid-based sorafenib granules. This data illustrates the potential for significant bioavailability enhancement with an enabling formulation.[1]

Experimental Protocols

The following are detailed protocols for preparing formulations that have been successful for other poorly soluble TKIs and can be adapted for crenolanib.

Protocol 1: Preparation of a Lipid-Based Granule Formulation (Adapted from Sorafenib)

Objective: To prepare a solid, lipid-based formulation of crenolanib to enhance its oral absorption.

Materials:

  • Crenolanib besylate

  • Binary lipid mixture (e.g., a combination of a solid lipid like glyceryl behenate and a liquid lipid like oleic acid)

  • Porous carrier (e.g., Aeroperl 300)

  • Mortar and pestle

  • Water bath

Procedure:

  • Melt the binary lipid mixture in a water bath at a temperature above the melting point of the solid lipid.

  • Disperse the crenolanib powder into the molten lipid mixture with continuous stirring until a homogenous dispersion is formed.

  • Gradually add the porous carrier (Aeroperl 300) to the molten lipid-drug mixture while stirring. Continue mixing until a dry, free-flowing granular powder is obtained.

  • Allow the granules to cool to room temperature.

  • The resulting granules can be filled into capsules or suspended in an appropriate vehicle (e.g., water) for oral gavage.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of crenolanib to improve its dissolution rate.

Materials:

  • Crenolanib besylate

  • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

  • Organic solvent (e.g., methanol, acetone, or a mixture thereof)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both crenolanib and the selected polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

  • Further dry the resulting solid film under vacuum at an elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • The resulting solid dispersion can be gently milled to obtain a fine powder.

  • Characterize the ASD for its amorphous nature (PXRD, DSC) and dissolution properties before in vivo studies.

Mandatory Visualizations

Crenolanib_Signaling_Pathway cluster_downstream Downstream Signaling Crenolanib Crenolanib FLT3 FLT3-ITD / D835Y Crenolanib->FLT3 Inhibits PDGFR PDGFRα/β Crenolanib->PDGFR Inhibits STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK PDGFR->AKT PDGFR->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of leads to

Caption: Simplified signaling pathway of crenolanib's inhibitory action.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Excipient Screening (Solubility, Compatibility) ASD Amorphous Solid Dispersion Screening->ASD Lipid Lipid-Based Formulation Screening->Lipid Nano Nanocrystal Formulation Screening->Nano Dissolution Dissolution Testing (Biorelevant Media) ASD->Dissolution Lipid->Dissolution Nano->Dissolution Stability Physical & Chemical Stability Dissolution->Stability PK_Study Pharmacokinetic Study (Rat/Mouse Model) Stability->PK_Study Data_Analysis Data Analysis (Cmax, AUC, T1/2) PK_Study->Data_Analysis

Caption: Experimental workflow for improving oral bioavailability.

Challenges_Solutions cluster_causes Root Causes cluster_solutions Formulation Solutions Challenge Low Oral Bioavailability of Crenolanib Solubility Poor Aqueous Solubility Challenge->Solubility Metabolism First-Pass Metabolism Challenge->Metabolism Efflux P-gp Efflux Challenge->Efflux ASD Amorphous Solid Dispersions Solubility->ASD Lipid Lipid-Based Formulations Solubility->Lipid Nano Nanocrystals Solubility->Nano Metabolism->Lipid Partially bypasses via lymphatic uptake Efflux->Lipid May inhibit P-gp

Caption: Challenges and formulation solutions for crenolanib.

References

Validation & Comparative

A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two key second-generation FLT3 inhibitors for acute myeloid leukemia (AML) with internal tandem duplication (ITD) mutations.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of FLT3-ITD Inhibitors: Quizartinib vs. Crenolanib (CP-868596)

FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in approximately 30% of acute myeloid leukemia (AML) cases, with internal tandem duplications (FLT3-ITD) being the most common type, occurring in about 25% of patients.[1] These mutations are associated with a poor prognosis, making FLT3 an attractive therapeutic target. This guide provides a detailed comparison of two potent, second-generation FLT3 inhibitors: quizartinib (AC220) and crenolanib (CP-868596), with a focus on their performance against FLT3-ITD mutations. While the initial query specified CP-865569, the relevant and widely studied comparator to quizartinib in the scientific literature is crenolanib (CP-868596).

Mechanism of Action and Kinase Selectivity

Quizartinib is a highly potent and selective type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[2][3] In contrast, crenolanib is a type I inhibitor, binding to the active conformation of the kinase.[2][4] This fundamental difference in binding mode has significant implications for their activity against resistance mutations.

A key differentiator is their activity against tyrosine kinase domain (TKD) mutations, particularly at the D835 residue, which is a common mechanism of acquired resistance to quizartinib.[2][3] As a type II inhibitor, quizartinib is not effective against these mutations.[3] Crenolanib, being a type I inhibitor, retains potent activity against FLT3-ITD with co-occurring D835 mutations.[2][5]

Another important distinction lies in their selectivity profiles. While both are potent FLT3 inhibitors, quizartinib also exhibits significant inhibition of c-Kit, which has been associated with myelosuppression.[3][5] Crenolanib demonstrates reduced inhibition of c-Kit compared to quizartinib, potentially leading to a better safety profile in terms of myelosuppression.[5]

Preclinical Efficacy

Both quizartinib and crenolanib have demonstrated robust preclinical activity in cellular and in vivo models of FLT3-ITD positive AML.

Table 1: Comparative In Vitro Inhibitory Activity (IC50) Against FLT3 Mutations

FLT3 MutationCrenolanib (nM)Quizartinib (nM)Sorafenib (nM)
FLT3-ITD~2Similar to CrenolanibLess potent than Crenolanib
FLT3-ITD + D835YSignificantly more potentLess potentLess potent
FLT3-ITD + D835FSignificantly more potentLess potentLess potent
FLT3-ITD + D835VSignificantly more potentLess potentLess potent
FLT3 D835Y (de novo)Potent inhibitionLess potentLess potent
FLT3 D835V (relapsed)Potent inhibitionLess potentLess potent
Data compiled from in vitro studies.[2]

In xenograft mouse models, both inhibitors have shown the ability to significantly reduce leukemic burden and prolong survival.[1]

Clinical Efficacy and Safety

Quizartinib has undergone extensive clinical evaluation and has received regulatory approval in several countries for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[1]

Table 2: Key Clinical Trial Data for Quizartinib

Trial NamePhasePatient PopulationKey Findings
QuANTUM-FirstIIINewly Diagnosed FLT3-ITD AML (Adults 18-75)Quizartinib + Chemo vs. Placebo + Chemo. Median Overall Survival: 31.9 vs. 15.1 months. Significant improvement in OS.
QuANTUM-RIIIRelapsed/Refractory FLT3-ITD AMLQuizartinib monotherapy demonstrated a 24% reduction in the risk of death compared to salvage chemotherapy.

Crenolanib has also shown promising clinical activity, particularly in patients who have developed resistance to other FLT3 inhibitors. Clinical trials have demonstrated its safety and tolerability, with a notable absence of QTc prolongation, a side effect observed with quizartinib.[6]

Resistance Mechanisms

The primary mechanism of acquired resistance to quizartinib is the development of secondary point mutations in the FLT3 kinase domain, most commonly at the D835 residue.[2][3] Off-target resistance through activation of pathways like the RAS/MAPK pathway has also been observed.

Crenolanib's ability to inhibit FLT3-ITD with D835 mutations makes it a valuable option for patients who have become resistant to quizartinib.[2][5] However, resistance to crenolanib can also emerge, for instance, through the F691L gatekeeper mutation.[7]

Signaling Pathways and Experimental Workflows

FLT3-ITD Signaling Pathway and Inhibitor Action

The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the points of inhibition for quizartinib and crenolanib.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib (Type II) Quizartinib->FLT3_ITD Inhibits (Inactive state) D835_mutation D835 Kinase Domain Mutation Quizartinib->D835_mutation Ineffective Crenolanib Crenolanib (Type I) Crenolanib->FLT3_ITD Inhibits (Active state) Crenolanib->D835_mutation Effective D835_mutation->FLT3_ITD

Caption: FLT3-ITD signaling and inhibitor mechanisms.

Experimental Workflow for Kinase Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of FLT3 inhibitors.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_exvivo Ex Vivo Analysis Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Lines FLT3-ITD+ Cell Lines (e.g., MV4-11, MOLM-13) Kinase_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Lines->Western_Blot Xenograft Mouse Xenograft Model (Subcutaneous or Systemic) Proliferation_Assay->Xenograft Western_Blot->Xenograft Treatment Drug Administration (Oral gavage) Xenograft->Treatment Efficacy_Endpoint Efficacy Assessment (Tumor volume, Survival) Treatment->Efficacy_Endpoint Primary_Samples Primary AML Patient Samples ExVivo_Culture Ex Vivo Drug Sensitivity Primary_Samples->ExVivo_Culture

Caption: Preclinical evaluation workflow for FLT3 inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.

  • Drug Treatment: Add serial dilutions of the FLT3 inhibitor (quizartinib or crenolanib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.

Western Blot Analysis for FLT3 Phosphorylation
  • Cell Treatment: Treat FLT3-ITD positive cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intravenously inject a suspension of FLT3-ITD positive AML cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth/Engraftment: Allow tumors to establish or leukemia to engraft.

  • Randomization and Treatment: Once tumors reach a palpable size or there is evidence of engraftment, randomize the mice into treatment and control groups. Administer the FLT3 inhibitor (e.g., by oral gavage) daily or as per the determined schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume (for subcutaneous models) using calipers and/or disease burden (for systemic models) by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow. Monitor body weight and overall health of the mice.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, significant weight loss, or development of clinical signs of disease).

  • Survival Analysis: Record the survival of the mice in each group and perform Kaplan-Meier survival analysis.

Conclusion

Both quizartinib and crenolanib are highly effective inhibitors of FLT3-ITD. Quizartinib, a type II inhibitor, has a well-established clinical profile and is approved for first-line treatment. Its primary limitation is the development of resistance via TKD mutations. Crenolanib, a type I inhibitor, offers a key advantage with its activity against these resistance mutations and a potentially more favorable safety profile regarding myelosuppression due to its lower c-Kit inhibition. The choice between these inhibitors may depend on the specific clinical context, including the presence of baseline or emergent resistance mutations. Combination strategies and the development of next-generation inhibitors continue to be areas of active research to overcome resistance and improve outcomes for patients with FLT3-ITD positive AML.

References

Crenolanib vs. Sorafenib: A Comparative Analysis of Cytotoxicity in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of two prominent tyrosine kinase inhibitors (TKIs), crenolanib and sorafenib, on Acute Myeloid Leukemia (AML) cell lines. The data presented herein is curated from preclinical studies to assist researchers in evaluating the therapeutic potential and mechanisms of action of these compounds in the context of FLT3-mutated AML.

Overview of Crenolanib and Sorafenib in AML

Acute Myeloid Leukemia is frequently characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. Both crenolanib and sorafenib target the FLT3 receptor, but their distinct mechanisms of action result in differential efficacy, particularly against resistance-conferring mutations.

Crenolanib is a potent, type I pan-FLT3 inhibitor, meaning it binds to the active conformation of the kinase.[1] This allows it to effectively inhibit both the internal tandem duplication (FLT3-ITD) mutation and kinase domain (KD) mutations, such as the common D835 substitution, which confers resistance to many other TKIs.[2][3] In contrast, sorafenib is a type II inhibitor that binds to the inactive conformation of the FLT3 receptor.[1] While effective against FLT3-ITD, its activity is significantly diminished in AML cells harboring FLT3-KD mutations.[1]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for crenolanib and sorafenib in various FLT3-ITD positive AML cell lines, demonstrating their cytotoxic potency.

Cell LineDrugIC50 (nM)Reference
MV4-11 Crenolanib1.3[3][4]
Sorafenib4.9[3]
MOLM-13 Crenolanib4.9[3][4]
Sorafenib17[3]
MOLM-14 Crenolanib7[5]
SorafenibSimilar to Crenolanib[2]
MV4-11 Crenolanib8[5]

Signaling Pathways and Drug Action

The constitutive activation of FLT3 by mutations like ITD leads to the downstream activation of several pro-survival signaling pathways, including RAS/MEK/ERK and PI3K/Akt. Both crenolanib and sorafenib aim to inhibit this aberrant signaling. The diagram below illustrates the targeted pathways.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT5->Proliferation Crenolanib Crenolanib (Type I Inhibitor) Crenolanib->FLT3 Inhibits Active Conformation Sorafenib Sorafenib (Type II Inhibitor) Sorafenib->FLT3 Inhibits Inactive Conformation

FLT3 signaling pathway and inhibitor action.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cytotoxicity of crenolanib and sorafenib in AML cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 2x10^4 cells per well.[6]

  • Drug Treatment: Treat the cells with serial dilutions of crenolanib or sorafenib. Include untreated and vehicle-only (DMSO) controls.[6]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat AML cells with the desired concentrations of crenolanib or sorafenib for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The diagram below outlines the general workflow for these cytotoxicity experiments.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start: AML Cell Culture (e.g., MV4-11, MOLM-13) seed Seed cells into 96-well plates start->seed treat Treat with Crenolanib or Sorafenib (serial dilutions) seed->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay: Measure Cell Viability incubate->mtt annexin Annexin V/PI Staining: Assess Apoptosis incubate->annexin readout Plate Reader (Absorbance) Flow Cytometer (Fluorescence) mtt->readout annexin->readout calculate Calculate % Viability/Apoptosis Determine IC50 values readout->calculate compare Compare Cytotoxicity of Crenolanib vs. Sorafenib calculate->compare

References

In Vitro Showdown: Crenolanib vs. Midostaurin for FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, two prominent inhibitors, crenolanib and midostaurin, have been the subject of extensive preclinical investigation. This guide provides an objective, data-driven in vitro comparison of these two agents, offering insights into their potency, specificity, and mechanisms of action against clinically relevant FLT3 mutations.

Comparative Efficacy Against FLT3 Mutations

Crenolanib, a second-generation FLT3 inhibitor, demonstrates potent activity against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations.[1] Midostaurin, a first-generation multi-kinase inhibitor, also targets FLT3 but with a broader kinase profile that includes KIT and SYK.[2][3]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of crenolanib and midostaurin against various FLT3-mutated cell lines, providing a quantitative comparison of their in vitro potency.

Cell LineFLT3 MutationCrenolanib IC50 (nM)Midostaurin IC50 (nM)
Ba/F3-FLT3-ITDITDPotent (effective at 1-10 nM)Potent (effective at 1-10 nM)
Ba/F3-FLT3-D835YTKDPotent (effective at 1-10 nM)Potent (effective at 1-10 nM)
Ba/F3-FLT3-ITD+F691LITD + Resistance MutationHigher potency than midostaurin19

Note: Data compiled from in vitro studies. IC50 values can vary based on specific assay conditions.[4]

Impact on Cell Viability and Apoptosis

Both crenolanib and midostaurin effectively reduce cell viability and induce apoptosis in FLT3-mutated AML cell lines. Midostaurin has been shown to elicit apoptotic cell death in FLT3-mutated AML cell lines, while in FLT3-wildtype cells, it tends to induce cell cycle arrest.[5] Studies comparing various FLT3 inhibitors have confirmed their ability to induce apoptosis, which is associated with the activation of GSK3β, downregulation of Mcl-1, and upregulation of Bim.[6]

Cell LineInhibitorEffect on Apoptosis
FLT3-mutated AML cellsMidostaurinInduces apoptotic cell death
FLT3-mutated AML cellsCrenolanibInduces apoptosis

Inhibition of Downstream Signaling

The constitutive activation of FLT3 due to mutations leads to the aberrant activation of several downstream signaling pathways critical for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[7] Both crenolanib and midostaurin function by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.[7][8] Midostaurin treatment has been shown to decrease FLT3 autophosphorylation and antagonize downstream signaling through p38 MAPK and STAT5.[8]

FLT3 Signaling Pathway and Inhibitor Action

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 Midostaurin Midostaurin Midostaurin->FLT3 Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway and points of inhibition by crenolanib and midostaurin.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to compare crenolanib and midostaurin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) or Ba/F3 cells engineered to express specific FLT3 mutations are commonly used.[9]

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of the FLT3 inhibitor (crenolanib or midostaurin) is added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 values are calculated from the dose-response curves.

Western Blotting for FLT3 Phosphorylation

This technique is used to assess the on-target activity of the inhibitors by measuring the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Sample Preparation:

    • FLT3-mutant cells are treated with the inhibitor for a short duration (e.g., 1-4 hours).

    • Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Procedure:

    • The protein concentration of the cell lysates is determined.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins (e.g., p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Cells are treated with the inhibitors for a defined period (e.g., 24-48 hours).

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.

Experimental Workflow for In Vitro Inhibitor Comparison

Experimental_Workflow start Start: Select FLT3-mutated AML cell lines treatment Treat cells with serial dilutions of Crenolanib and Midostaurin start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 values viability->ic50 data_analysis Comparative Data Analysis ic50->data_analysis quantify_apoptosis Quantify apoptotic cells apoptosis->quantify_apoptosis quantify_apoptosis->data_analysis analyze_signaling Analyze phosphorylation of FLT3 and downstream targets western_blot->analyze_signaling analyze_signaling->data_analysis conclusion Conclusion on relative in vitro efficacy data_analysis->conclusion

Caption: A typical workflow for the in vitro comparison of FLT3 inhibitors.

Conclusion

Both crenolanib and midostaurin demonstrate potent in vitro activity against FLT3-mutated AML cells. Crenolanib, as a second-generation inhibitor, shows high potency against both FLT3-ITD and TKD mutations, including some resistance mutations. Midostaurin, a first-generation multi-kinase inhibitor, is also effective against various FLT3 mutations. The choice between these inhibitors in a research or clinical setting may depend on the specific FLT3 mutation profile and the desired kinase inhibition spectrum. The experimental protocols outlined in this guide provide a framework for conducting further head-to-head comparisons to elucidate the nuanced differences between these and other emerging FLT3 inhibitors.

References

Comparative Efficacy of Crenolanib (CP-865569) and Sunitinib in Preclinical GIST Models

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT proto-oncogene or the platelet-derived growth factor receptor alpha (PDGFRA) gene. While the tyrosine kinase inhibitor (TKI) imatinib is the standard first-line therapy, resistance often develops, necessitating second-line treatments. Sunitinib, a multi-targeted TKI, is an established second-line therapy for imatinib-resistant GIST. Crenolanib (formerly CP-865569) is a potent and selective inhibitor of PDGFRA, with notable activity against mutations that confer resistance to other TKIs. This guide provides a comparative overview of the preclinical efficacy of crenolanib and sunitinib in GIST models, based on available experimental data.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of crenolanib and sunitinib against various GIST-relevant mutations in preclinical models.

Table 1: In Vitro Activity of Crenolanib and Sunitinib Against GIST-Relevant Kinase Mutations

CompoundTarget MutationCell Line/Assay SystemIC50 (nM)Reference
Crenolanib PDGFRA D842VIsogenic model system~10[1]
PDGFRA (various imatinib-resistant mutations)Multiple cell line modelsPotent inhibition[2]
KIT exon 11 deletionBiochemical assay>1000[1]
KIT D816VBa/F3 cellsPotent inhibition[3]
Sunitinib KIT exon 11 + exon 13 (V654A)GIST430 cellsPotent inhibition[4]
KIT exon 11 + exon 17 (D820A)GIST48 cellsLess potent than imatinib[4]
KIT exon 9-More sensitive than exon 11[5]
PDGFRA D842V->1000 (Resistant)[4]
Wild-type KIT/PDGFRA-Effective[4]

Table 2: In Vivo Efficacy of Sunitinib in GIST Xenograft Models

GIST Model (Mutation)TreatmentTumor Growth InhibitionReference
Imatinib-resistant GIST xenograftsSunitinibSignificant tumor growth delay[6]
KIT exon 9 mutant GIST xenograftsSunitinibSignificant antitumor activity[7]
KIT exon 11 mutant GIST xenograftsSunitinibAntitumor activity[7]

Note: Specific quantitative data on tumor growth inhibition percentages for sunitinib and in vivo data for crenolanib in GIST xenograft models are not consistently reported across the reviewed literature in a directly comparable format.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.

In Vitro Cell Viability and Kinase Inhibition Assays

Objective: To determine the concentration of the inhibitor required to cause a 50% reduction in cell viability (IC50) or to inhibit the phosphorylation of the target kinase.

General Protocol (MTT Assay):

  • Cell Seeding: GIST cell lines are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8][9]

  • Compound Treatment: Cells are treated with serial dilutions of crenolanib or sunitinib for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[10][12]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

Kinase Phosphorylation Inhibition Assay (Western Blot):

  • Cell Treatment: GIST cells are treated with varying concentrations of the inhibitor for a defined period.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase (e.g., phospho-KIT, total KIT, phospho-PDGFRA, total PDGFRA).

  • Detection and Quantification: The protein bands are visualized and quantified to determine the extent of inhibition of kinase phosphorylation.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice) are used.[13]

  • Tumor Implantation: Human GIST cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[13][14]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compounds are administered orally at specified doses and schedules.[15]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[16]

Mandatory Visualization

Signaling Pathways in GIST

The primary oncogenic signaling in GIST is driven by the constitutive activation of KIT or PDGFRA receptor tyrosine kinases. This leads to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.

GIST_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT RAS RAS KIT->RAS PI3K PI3K KIT->PI3K PDGFRA PDGFRA PDGFRA->RAS PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Crenolanib Crenolanib Crenolanib->PDGFRA Inhibits Sunitinib Sunitinib Sunitinib->KIT Inhibits Sunitinib->PDGFRA Inhibits

Caption: Oncogenic signaling pathways in GIST and targets of crenolanib and sunitinib.

Experimental Workflow for In Vitro Drug Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a drug candidate against GIST cell lines in vitro.

In_Vitro_Workflow start Start: GIST Cell Culture seed Seed cells into 96-well plates start->seed treat Treat with serial dilutions of Crenolanib or Sunitinib seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read absorbance assay->read analyze Analyze data and determine IC50 read->analyze end End: Comparative Efficacy Data analyze->end

Caption: A generalized workflow for in vitro evaluation of drug efficacy in GIST cell lines.

Conclusion

Based on the available preclinical data, crenolanib and sunitinib exhibit distinct efficacy profiles in GIST models.

  • Crenolanib (this compound) is a highly potent and selective inhibitor of PDGFRA, with remarkable activity against the imatinib- and sunitinib-resistant D842V mutation.[1][2] Its efficacy against KIT-mutant GIST appears to be significantly lower.[1]

  • Sunitinib demonstrates broad activity against various KIT mutations, including those in exons 9 and 11, and is effective in imatinib-resistant GIST models.[4][5] However, it is largely ineffective against the PDGFRA D842V mutation.[4]

This comparative analysis underscores the importance of mutational status in guiding the selection of targeted therapies for GIST. Crenolanib shows great promise for a specific subset of GIST patients with PDGFRA D842V mutations, a population with limited therapeutic options. Sunitinib remains a valuable second-line agent for a broader population of patients with imatinib-resistant GIST, particularly those with KIT mutations. Further head-to-head preclinical studies across a comprehensive panel of GIST models would be beneficial to more definitively delineate the comparative efficacy of these two agents.

References

Comparative analysis of type I vs type II FLT3 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Type I and Type II FLT3 Inhibitors in Acute Myeloid Leukemia

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical to the proliferation and differentiation of hematopoietic stem cells. In approximately 30% of patients with acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, driving leukemogenesis. The two most prevalent types of FLT3 mutations are internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD). The development of small molecule inhibitors targeting FLT3 has marked a significant advancement in the treatment of FLT3-mutated AML. These inhibitors are broadly categorized into Type I and Type II, distinguished by their unique binding mechanisms and resulting inhibitory profiles. This guide provides a detailed comparative analysis of these two classes of inhibitors, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Conformations

The fundamental difference between Type I and Type II FLT3 inhibitors lies in the conformational state of the kinase to which they bind. The activation loop of the kinase, containing a conserved DFG (Asp-Phe-Gly) motif, can adopt an active "DFG-in" or an inactive "DFG-out" conformation.

Type I inhibitors bind to the active "DFG-in" conformation of the FLT3 kinase, competing directly with ATP in its binding pocket. This allows them to inhibit both FLT3-ITD and FLT3-TKD mutants, as TKD mutations often lock the kinase in this active state.[1][2][3] Examples of Type I inhibitors include midostaurin, gilteritinib, and crenolanib.[1][4]

Type II inhibitors bind to the inactive "DFG-out" conformation, targeting a hydrophobic region adjacent to the ATP-binding pocket.[5] By stabilizing this inactive state, they prevent the kinase from adopting the active conformation necessary for signaling.[6] Consequently, Type II inhibitors are generally effective against FLT3-ITD mutations but are largely ineffective against most FLT3-TKD mutations, which favor the active conformation.[1][2][6] Sorafenib and quizartinib are prominent examples of Type II inhibitors.[1][6]

cluster_type1 Type I Inhibitors cluster_type2 Type II Inhibitors Active FLT3 (DFG-in) Active FLT3 (DFG-in) Downstream Signaling Downstream Signaling Active FLT3 (DFG-in)->Downstream Signaling Activates ATP ATP ATP->Active FLT3 (DFG-in) Binds Type I Inhibitor Type I Inhibitor Type I Inhibitor->Active FLT3 (DFG-in) Competes with ATP Inhibition of ITD & TKD mutants Inhibition of ITD & TKD mutants Type I Inhibitor->Inhibition of ITD & TKD mutants Inactive FLT3 (DFG-out) Inactive FLT3 (DFG-out) No Signaling No Signaling Inactive FLT3 (DFG-out)->No Signaling Type II Inhibitor Type II Inhibitor Type II Inhibitor->Inactive FLT3 (DFG-out) Binds & Stabilizes Inhibition of ITD mutants Inhibition of ITD mutants Type II Inhibitor->Inhibition of ITD mutants FLT3 Kinase FLT3 Kinase FLT3 Kinase->Active FLT3 (DFG-in) Activation FLT3 Kinase->Inactive FLT3 (DFG-out) Inactivation

Figure 1: Binding mechanisms of Type I and Type II FLT3 inhibitors.

FLT3 Signaling Pathway

Upon activation, FLT3 dimerizes and autophosphorylates, triggering several downstream signaling cascades that are crucial for cell survival and proliferation. The principal pathways include:

  • RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • STAT5 Pathway: Strongly activated by FLT3-ITD, leading to the upregulation of anti-apoptotic proteins.

Both Type I and Type II inhibitors aim to abrogate these downstream signals by preventing the initial FLT3 autophosphorylation.

FLT3_Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FLT3 Inhibitor (Type I or II) Inhibitor->FLT3 Blocks Activation

Figure 2: Simplified FLT3 signaling pathway and point of inhibition.

Comparative Efficacy and Resistance

The differential binding mechanisms of Type I and Type II inhibitors have significant implications for their clinical efficacy and the development of resistance.

In Vitro Potency: The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative Type I and Type II inhibitors against cell lines expressing FLT3-ITD and FLT3-TKD mutations. Lower IC50 values indicate greater potency.

Table 1: In Vitro Potency (IC50, nM) of Type I FLT3 Inhibitors

InhibitorFLT3-ITD (MV4-11 cells)FLT3-ITD (MOLM-14 cells)FLT3-TKD (D835Y)
Gilteritinib 0.7 - 1.8[7]0.7 - 1.8[7]Active[5]
Midostaurin ~10[8]~10[8]Active
Crenolanib Potent[3]Potent[3]Active[9]

Table 2: In Vitro Potency (IC50, nM) of Type II FLT3 Inhibitors

InhibitorFLT3-ITD (MV4-11 cells)FLT3-ITD (MOLM-14 cells)FLT3-TKD (D835Y)
Quizartinib 0.40[8]0.73[8]Inactive[3]
Sorafenib ~3[10]~3[10]Inactive[3]

Clinical Efficacy: Clinical trials have demonstrated the efficacy of both inhibitor types in treating FLT3-mutated AML.

Table 3: Clinical Trial Outcomes for Key FLT3 Inhibitors

Inhibitor (Trial)Patient PopulationMedian Overall Survival (OS)Median Event-Free Survival (EFS)
Gilteritinib (ADMIRAL)R/R FLT3-mutated AML9.3 months (vs 5.6 for chemo)[1][11]2.8 months (vs 0.7 for chemo)[1]
Quizartinib (QuANTUM-First)Newly diagnosed FLT3-ITD+ AML31.9 months (vs 15.1 for placebo)[2][12]Not statistically significant[13]
Quizartinib (QuANTUM-R)R/R FLT3-ITD AML6.2 months (vs 4.7 for chemo)-

R/R: Relapsed/Refractory

Resistance Mechanisms: A critical distinction between the two classes is the pattern of resistance mutations that emerge.

  • Type II Inhibitors: Resistance to Type II inhibitors frequently arises from the acquisition of secondary mutations in the TKD, particularly at the D835 residue.[1] These mutations lock the kinase in the "DFG-in" conformation, preventing the binding of Type II inhibitors.

  • Type I Inhibitors: While active against TKD mutations, resistance to Type I inhibitors can occur through other mechanisms, including the "gatekeeper" F691L mutation, which sterically hinders inhibitor binding, or through the activation of bypass signaling pathways (e.g., RAS mutations).[14]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of FLT3 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 kinase.

Protocol:

  • Reagents: Purified recombinant human FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, a suitable substrate (e.g., synthetic peptide), and the test inhibitor.[15]

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, combine the kinase, kinase buffer, and the diluted inhibitor. c. Pre-incubate the mixture at room temperature for 10-15 minutes. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction at 30°C for 30-60 minutes. f. Terminate the reaction using a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a detection method such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescent signal.[6][15][16][17]

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in AML cell lines.

Protocol:

  • Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate growth medium (e.g., RPMI-1640 with 10% FBS).[6][15]

  • Procedure: a. Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[6][18] b. Prepare serial dilutions of the test inhibitor in the growth medium. c. Add the diluted inhibitor to the cells and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6][15] d. Equilibrate the plate to room temperature. e. Add CellTiter-Glo® Reagent (Promega) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[18][19] f. Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Western Blot Analysis of FLT3 Signaling

Objective: To assess the inhibition of FLT3 phosphorylation and downstream signaling pathways.

Protocol:

  • Cell Treatment: Treat FLT3-mutated AML cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Lysate Preparation: a. Harvest and wash the cells with cold PBS. b. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). b. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK. A loading control antibody (e.g., β-actin) should also be used.[15][20][21] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_workflow Experimental Workflow for FLT3 Inhibitor Evaluation In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Cell_Assay Cellular Proliferation Assay (Determine GI50) In_Vitro_Assay->Cell_Assay Western_Blot Western Blot Analysis (Confirm Target Engagement) Cell_Assay->Western_Blot In_Vivo_Studies In Vivo Xenograft Models (Assess Efficacy) Western_Blot->In_Vivo_Studies

Figure 3: Typical experimental workflow for evaluating FLT3 inhibitors.

Conclusion

The development of Type I and Type II FLT3 inhibitors has transformed the therapeutic landscape for patients with FLT3-mutated AML. Type I inhibitors, such as gilteritinib, offer the advantage of activity against both ITD and TKD mutations. Type II inhibitors, like quizartinib, are highly potent against FLT3-ITD but are susceptible to resistance via TKD mutations. The choice of inhibitor and the sequencing of therapies will depend on the specific FLT3 mutation status of the patient, prior therapies, and the evolving landscape of resistance. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel, more effective FLT3 inhibitors.

References

Validating PDGFR Phosphorylation Inhibition: A Comparative Guide to CP-868596 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-868596 (Crenolanib) and other commercially available inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. The objective is to offer a data-driven resource for selecting the most appropriate inhibitor for your research needs, complete with detailed experimental protocols for validation.

Performance Comparison of PDGFR Inhibitors

The inhibitory potency of CP-868596 and its alternatives against PDGFRα and PDGFRβ isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorPDGFRα IC50 (nM)PDGFRβ IC50 (nM)Additional Kinase Targets of Note
CP-868596 (Crenolanib) 0.9[1]1.8[1]FLT3
Imatinib71[2]100 - 607[2][3]c-Kit, v-Abl[3]
Sunitinib69[4]2[4][5][6]VEGFR2, c-Kit, FLT3[4][5]
SorafenibN/A57Raf-1, B-Raf, VEGFR-2, VEGFR-3, c-Kit, Flt3
Pazopanib71[7]84[7]VEGFR-1, -2, -3, c-Kit[7]

Experimental Protocols

To validate the inhibitory effect of a chosen compound on PDGFR phosphorylation, the following experimental protocols are recommended.

Western Blotting for PDGFR Phosphorylation

This method allows for the direct visualization and semi-quantification of the phosphorylation status of PDGFR in whole-cell lysates.

Objective: To determine the effect of an inhibitor on PDGF-induced phosphorylation of PDGFR.

Materials:

  • PDGFR-expressing cell line (e.g., NIH-3T3, U87MG)

  • Cell culture medium and supplements

  • PDGF-BB ligand

  • Test inhibitor (e.g., CP-868596)

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate PDGFR-expressing cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Pre-incubate cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to equal concentrations and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-PDGFRβ) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total-PDGFRβ antibody to confirm equal protein loading.

    • Quantify band intensities to determine the relative inhibition of phosphorylation.

Immunoprecipitation (IP) Kinase Assay

This technique allows for the specific analysis of the kinase activity of immunoprecipitated PDGFR.

Objective: To measure the direct inhibitory effect of a compound on the kinase activity of PDGFR.

Materials:

  • Cell lysates prepared as described in the Western Blotting protocol.

  • Anti-PDGFRβ antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Kinase assay buffer.

  • ATP.

  • A suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Test inhibitor.

Protocol:

  • Immunoprecipitation:

    • Incubate cell lysates with the anti-PDGFRβ antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

  • Kinase Assay:

    • Resuspend the immunoprecipitated PDGFR-bead complex in kinase assay buffer.

    • Add the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific substrate antibody.

    • Quantify the phosphorylation of the substrate to determine the inhibitory activity of the compound.

Visualizations

PDGFR Signaling Pathway

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR (Dimerization & Autophosphorylation) PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (Proliferation, Migration, Survival) mTOR->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Cell_Response Ca->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT->Cell_Response CP868596 CP-868596 CP868596->PDGFR

Caption: Simplified PDGFR signaling pathway and the point of inhibition by CP-868596.

Experimental Workflow for Validating PDGFR Inhibition

Experimental_Workflow Start Start: Select PDGFR-expressing cells Culture Cell Culture & Serum Starvation Start->Culture Treatment Pre-incubation with Inhibitor (e.g., CP-868596) Culture->Treatment Stimulation PDGF-BB Stimulation Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis IP Immunoprecipitation (Optional) - Anti-PDGFR Antibody Lysis->IP WB Western Blot Analysis Lysis->WB Direct Analysis IP->WB IP-Western Kinase_Assay In vitro Kinase Assay IP->Kinase_Assay Analysis Data Analysis: - Quantify Phosphorylation - Determine IC50 WB->Analysis Kinase_Assay->Analysis End End: Validation of Inhibition Analysis->End

Caption: Workflow for validating the inhibition of PDGFR phosphorylation.

References

Navigating Resistance: A Comparative Guide to Crenolanib and Other TKIs in FLT3-Mutated AML

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of crenolanib's performance against other tyrosine kinase inhibitors (TKIs) in the context of FMS-like tyrosine kinase 3 (FLT3) mutated Acute Myeloid Leukemia (AML). Supported by experimental data, this document delves into cross-resistance profiles, mechanisms of action, and detailed experimental protocols to aid in the evaluation and strategic development of next-generation AML therapies.

Crenolanib, a potent, type I pan-FLT3 inhibitor, has demonstrated significant efficacy against both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, including the D835 mutation that confers resistance to type II inhibitors like quizartinib and sorafenib.[1][2][3] However, the emergence of resistance remains a critical challenge. Unlike other FLT3 inhibitors, resistance to crenolanib is less frequently driven by secondary FLT3 mutations.[4][5] Instead, it is often associated with the activation of alternative signaling pathways through mutations in genes such as NRAS, IDH1, IDH2, and TET2.[4][5][6][7][8] This guide offers a comprehensive analysis of crenolanib's cross-resistance profile with other TKIs, supported by quantitative data and detailed experimental methodologies.

Comparative Efficacy of FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of crenolanib and other prominent TKIs against various FLT3 mutations and AML cell lines. This data provides a quantitative comparison of their potency and spectrum of activity.

Target / Cell LineCrenolanib (nM)Gilteritinib (nM)Quizartinib (nM)Midostaurin (nM)Sorafenib (nM)
FLT3-WT ~25---
FLT3-ITD 1-30.7 - 1.80.40 - 0.891911
FLT3-D835Y 8.81.6>10001.5210
FLT3-ITD-F691L -22210191300
MV4-11 (FLT3-ITD) 80.920.31 - 0.56--
MOLM-13 (FLT3-ITD) -2.90.38 - 0.89--
MOLM-14 (FLT3-ITD) 77.870.67 - 0.73--

Data compiled from multiple sources.[1][2][3]

Signaling Pathways and Resistance Mechanisms

The development of resistance to FLT3 inhibitors is a complex process involving on-target secondary mutations and the activation of bypass signaling pathways. The following diagrams illustrate the FLT3 signaling cascade and the experimental workflow for evaluating inhibitor efficacy.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits

FLT3 signaling pathway and the inhibitory action of crenolanib.

Experimental_Workflow Start FLT3-Mutated AML Cells (e.g., MV4-11, MOLM-14) Treatment Treat with TKIs (e.g., Crenolanib, Gilteritinib) Various concentrations and time points Start->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Cell Viability Assay (MTT Assay) Analysis->Viability Phosphorylation Western Blot Analysis (p-FLT3, p-STAT5, etc.) Analysis->Phosphorylation InVivo In Vivo Xenograft Model Analysis->InVivo Results Determine IC50 values, inhibition of signaling, and in vivo efficacy Viability->Results Phosphorylation->Results InVivo->Results

Experimental workflow for evaluating FLT3 inhibitor efficacy.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of TKIs on FLT3-mutated AML cells.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-14)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • TKI stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9][10]

  • Drug Treatment: Prepare serial dilutions of the TKIs in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.[11][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for FLT3 Phosphorylation

This method assesses the inhibitory effect of TKIs on FLT3 autophosphorylation and downstream signaling.

Materials:

  • FLT3-mutated AML cell lines

  • TKIs

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of TKIs for a specified time (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.[13][14][15]

  • Protein Quantification: Determine the protein concentration of the lysates.[13]

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[14][15]

  • Protein Transfer: Transfer the separated proteins to a membrane.[13][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13][14][15][16]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation.

In Vivo AML Xenograft Model

This model evaluates the in vivo efficacy of TKIs in a setting that mimics the human disease.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

  • Matrigel (optional)

  • TKIs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ AML cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.[17][18][19]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Drug Administration: Administer the TKIs and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[17]

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[20]

  • Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.

Conclusion

Crenolanib demonstrates potent activity against a broad range of FLT3 mutations, including those that confer resistance to other TKIs. However, its efficacy can be limited by the emergence of resistance through mechanisms that are distinct from those observed with other FLT3 inhibitors. Understanding these cross-resistance patterns is crucial for the rational design of combination therapies and the development of novel treatment strategies for FLT3-mutated AML. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation of crenolanib and other TKIs, facilitating a more direct comparison of their therapeutic potential.

References

A Head-to-Head Comparison of Crenolanib and Gilteritinib: Off-Target Kinase Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the off-target kinase profiles of two prominent FLT3 inhibitors, crenolanib and gilteritinib, supported by experimental data.

Crenolanib and gilteritinib are both potent, orally bioavailable tyrosine kinase inhibitors (TKIs) that target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] While their on-target efficacy against FLT3 is well-documented, their off-target activities can lead to different side effect profiles and potential therapeutic applications in other malignancies. Both are classified as Type I inhibitors, binding to the active conformation of the kinase.[2]

Quantitative Kinase Inhibition Profiles

To quantitatively compare the selectivity of crenolanib and gilteritinib, data from broad kinase panel screens, such as KINOMEscan™, are essential. These assays measure the binding affinity or inhibitory activity of a compound against a large number of kinases.

Table 1: Off-Target Kinase Inhibition Profile of Crenolanib (at 100 nM)

Kinase FamilyOff-Target Kinases Inhibited ≥50%
Tyrosine Kinases PDGFRα, PDGFRβ
Serine/Threonine Kinases ULK2, MLK1, ROCK2, SNARK, TYK2, JAK3, CDK7
Other TRKA

Data sourced from KinomeScan results.[1][2][3]

Table 2: Off-Target Kinase Inhibition Profile of Gilteritinib (at 100 nM)

Kinase FamilyOff-Target Kinases
Tyrosine Kinases AXL, ALK, c-KIT, MET
Other LTK

Data compiled from various preclinical studies and kinase profiling assays.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the kinase profiles of crenolanib and gilteritinib.

In Vitro Kinase Assay (General Protocol)

Biochemical in vitro kinase assays are fundamental for determining the potency of inhibitors against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow:

  • Preparation of Reagents:

    • Dilute the kinase inhibitor (crenolanib or gilteritinib) to the desired concentrations in an appropriate buffer.

    • Prepare a solution of the target kinase and its specific substrate in a kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Prepare an ATP solution at a concentration relevant to the kinase being assayed.

  • Kinase Reaction:

    • Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells of a microplate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Assay):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[5][6]

KINOMEscan™ Assay

The KINOMEscan™ platform is a high-throughput binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle of the Assay:

The assay is based on a competition binding format. A DNA-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[7][8][9]

Experimental Workflow:

  • A panel of human kinases is expressed as fusions with a DNA tag.

  • The test compound (crenolanib or gilteritinib) is incubated with the tagged kinases and an immobilized ligand.

  • After an equilibration period, the unbound kinases are washed away.

  • The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the compound to the kinase.

Signaling Pathways and Visualizations

Both crenolanib and gilteritinib exert their primary therapeutic effect by inhibiting the FLT3 signaling pathway, which is constitutively active in certain leukemias. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation and survival.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Inhibitor Crenolanib / Gilteritinib Inhibitor->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and points of inhibition.

The off-target effects of these inhibitors can also modulate other signaling pathways, which may contribute to their overall clinical activity and toxicity profiles. For instance, crenolanib's inhibition of PDGFR can impact pathways involved in angiogenesis and cell growth, while gilteritinib's activity against AXL may have implications for resistance mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor (Crenolanib/Gilteritinib) Reaction Incubate Inhibitor, Kinase, Substrate & ATP Inhibitor_Prep->Reaction Kinase_Prep Prepare Kinase & Substrate Kinase_Prep->Reaction ATP_Prep Prepare ATP ATP_Prep->Reaction Stop_Reaction Stop Reaction (e.g., ADP-Glo Reagent) Reaction->Stop_Reaction Signal_Gen Generate Signal (e.g., Luminescence) Stop_Reaction->Signal_Gen Measurement Measure Signal Signal_Gen->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

The Resistance Profile of Crenolanib: A Comparative Analysis of Secondary FLT3 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of resistance to FLT3 inhibitors reveals a critical advantage for crenolanib. Unlike many of its predecessors that induce on-target secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, clinical and preclinical data suggest that crenolanib therapy is not associated with the acquisition of such mutations, positioning it as a potent option for patients with FLT3-mutated Acute Myeloid Leukemia (AML), including those who have developed resistance to other inhibitors.

FLT3 mutations are prevalent in AML, and the development of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant advancement in targeted therapy. However, the clinical efficacy of these inhibitors is often hampered by the emergence of drug resistance. This resistance can be broadly categorized as "on-target," involving secondary mutations in the FLT3 gene itself, or "off-target," through the activation of alternative signaling pathways. A key differentiator among FLT3 inhibitors lies in their propensity to induce these on-target resistance mutations.

Crenolanib, a potent, type I pan-FLT3 inhibitor, demonstrates a distinct resistance profile compared to other well-known FLT3 inhibitors.[1] It is active against both internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, including the D835 residue, which is a frequent site of resistance mutations.[2][3][4][5][6] Strikingly, a phase II clinical trial of crenolanib in patients with relapsed/refractory FLT3-mutated AML reported that none of the patients who relapsed after crenolanib therapy acquired secondary FLT3 mutations.[7]

This stands in contrast to the experience with other FLT3 inhibitors, particularly the type II inhibitors quizartinib (AC220) and sorafenib. These agents are known to induce secondary mutations in the FLT3 kinase domain, most commonly at the D835 residue within the activation loop and the F691 "gatekeeper" residue.[8][9][10][11][12] These mutations sterically hinder the binding of type II inhibitors, which target the inactive conformation of the kinase, leading to drug resistance. Gilteritinib, another type I inhibitor, is also associated with resistance, though more commonly through off-target mechanisms such as mutations in the RAS/MAPK pathway.[9][13] However, the on-target F691L gatekeeper mutation and the novel N701K mutation have also been reported to confer resistance to gilteritinib.[14][15]

Comparative Analysis of Secondary FLT3 Mutations

The table below summarizes the key secondary FLT3 mutations associated with resistance to various FLT3 inhibitors.

InhibitorInhibitor TypeCommon Secondary FLT3 MutationsReferences
Crenolanib Type INone reported in clinical trials [7]
Quizartinib (AC220) Type IID835Y/F/V, F691L[8][11][12]
Sorafenib Type IID835Y[8]
Gilteritinib Type IF691L, N701K[9][14][15]

Experimental Methodologies for Resistance Studies

The identification and characterization of resistance mutations to FLT3 inhibitors have been facilitated by a variety of in vitro and in vivo experimental models.

1. Cell Line-Based Resistance Models:

  • Ba/F3 Cell Lines: A common method involves the use of the murine interleukin-3 (IL-3)-dependent pro-B cell line, Ba/F3. These cells are genetically engineered to express various forms of mutant FLT3 (e.g., FLT3-ITD).

    • Mutagenesis Screening: To identify resistance mutations, FLT3-expressing Ba/F3 cells are cultured in the presence of an FLT3 inhibitor. Cells that acquire resistance and proliferate are then selected and their FLT3 gene is sequenced to identify mutations.

    • Site-Directed Mutagenesis: Alternatively, specific mutations identified in clinical samples can be introduced into the FLT3 gene in Ba/F3 cells to confirm their role in conferring resistance to a particular inhibitor. The viability and proliferation of these engineered cells are then assessed in the presence of the drug.[3][4]

2. Patient-Derived Samples:

  • Next-Generation Sequencing (NGS): A powerful approach for identifying resistance mutations in a clinical setting involves performing NGS on bone marrow or peripheral blood samples from patients at baseline (before treatment) and at the time of relapse. This allows for the direct identification of newly acquired mutations that may be responsible for treatment failure.[13]

3. Xenograft Models:

  • Patient-Derived Xenografts (PDX): AML cells from patients can be engrafted into immunodeficient mice to create PDX models. These models can be used to study the in vivo efficacy of FLT3 inhibitors and to investigate the development of resistance mechanisms in a more physiologically relevant setting.

Signaling Pathways and Resistance Mechanisms

The FLT3 signaling pathway plays a crucial role in the proliferation and survival of leukemic cells. The diagram below illustrates the canonical FLT3 signaling pathway and highlights the points of intervention by FLT3 inhibitors and the impact of resistance mutations.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors FLT3 Inhibitors cluster_mutations Resistance Mutations FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds and activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Crenolanib Crenolanib (Type I) Crenolanib->FLT3_Receptor Inhibits (Active & Inactive) Quizartinib Quizartinib (Type II) Quizartinib->FLT3_Receptor Inhibits (Inactive only) Gilteritinib Gilteritinib (Type I) Gilteritinib->FLT3_Receptor Inhibits (Active & Inactive) D835 D835 Mutations D835->FLT3_Receptor Constitutive Activation F691L F691L (Gatekeeper) F691L->FLT3_Receptor Blocks Inhibitor Binding

Caption: FLT3 signaling pathway and inhibitor action.

Experimental Workflow for Identifying Resistance Mutations

The following diagram outlines a typical workflow for identifying and validating FLT3 inhibitor resistance mutations.

Resistance_Workflow start Patient with FLT3-mutated AML treatment Treatment with FLT3 Inhibitor start->treatment relapse Clinical Relapse treatment->relapse sampling Collect Relapse Sample (Bone Marrow/Blood) relapse->sampling ngs Next-Generation Sequencing (NGS) sampling->ngs analysis Bioinformatic Analysis to Identify Mutations ngs->analysis candidate Candidate Resistance Mutation Identified analysis->candidate validation In Vitro Validation candidate->validation baf3 Introduce Mutation into FLT3 in Ba/F3 cells validation->baf3 assay Assess Proliferation in Presence of Inhibitor baf3->assay confirmation Confirmation of Resistance assay->confirmation

Caption: Workflow for resistance mutation discovery.

Conclusion

The absence of reported secondary FLT3 mutations in patients treated with crenolanib represents a significant advantage in the landscape of FLT3 inhibitors. This characteristic, coupled with its activity against baseline resistance-conferring mutations like D835, suggests that crenolanib may offer a more durable response and a valuable therapeutic option for a broad range of patients with FLT3-mutated AML, including those who have failed other TKI therapies due to the emergence of on-target resistance. Further investigation into the long-term resistance patterns of crenolanib will be crucial in solidifying its role in the management of this challenging disease.

References

A Comparative Analysis of Crenolanib and Imatinib in the Treatment of PDGFR-Mutant Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of crenolanib and imatinib for the treatment of gastrointestinal stromal tumors (GIST) harboring mutations in the platelet-derived growth factor receptor alpha (PDGFRA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and clinical development strategies.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, with a significant subset driven by activating mutations in the PDGFRA gene. While imatinib has been a cornerstone of GIST treatment, its efficacy is notably limited in patients with specific PDGFRA mutations, particularly the D842V substitution in exon 18, which confers primary resistance.[1][2] Crenolanib, a potent and selective inhibitor of PDGFR family members, has emerged as a promising therapeutic alternative for these imatinib-resistant GIST subtypes.[1][3] This guide presents a comparative study of the biochemical and cellular activities of crenolanib and imatinib against various PDGFRA mutants.

Data Presentation: Biochemical and Antiproliferative Activity

The following tables summarize the quantitative data from preclinical studies, comparing the half-maximal inhibitory concentrations (IC50) of crenolanib and imatinib against different PDGFRA mutations. The data highlights the superior potency of crenolanib against imatinib-resistant mutants.

Table 1: Biochemical Inhibition of PDGFRA Kinase Activity

PDGFRA MutationCrenolanib IC50 (nmol/L)Imatinib IC50 (nmol/L)Fold Difference (Imatinib/Crenolanib)
D842V~10>1000>100
D842IData not availableData not availableCrenolanib significantly more potent
D842YData not availableData not availableCrenolanib significantly more potent
DI842-843IMData not availableData not availableCrenolanib significantly more potent
Deletion I843Data not availableData not availableCrenolanib significantly more potent
V561DData not availableData not availableImatinib at least 10-fold more potent

Data compiled from studies by Heinrich et al.[4][5]

Table 2: Antiproliferative Activity in PDGFRA-Mutant Cell Lines

Cell Line ModelPDGFRA MutationCrenolanib IC50 (nmol/L)Imatinib IC50 (nmol/L)Fold Difference (Imatinib/Crenolanib)
Isogenic Model SystemD842V~10~1350135
BaF3 CellsD842VPotent InhibitionResistantNot specified
Primary GIST CellsD842VPotent InhibitionResistantNot specified

Data compiled from studies by Heinrich et al.[4][5]

The biochemical and cellular data consistently demonstrate that crenolanib is significantly more potent than imatinib in inhibiting the kinase activity of imatinib-resistant PDGFRA mutations, most notably the D842V mutation.[4][5] In an isogenic model system, crenolanib was 135-fold more potent than imatinib against the D842V mutation.[4][5] In contrast, for the V561D mutation, imatinib was found to be at least 10-fold more potent than crenolanib.[4][5] For other tested PDGFRA mutations, the two drugs exhibited comparable potency.[4][5]

Signaling Pathway and Mechanism of Action

Activating mutations in PDGFRA lead to ligand-independent receptor dimerization and constitutive activation of its tyrosine kinase domain. This results in the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[6]

Imatinib functions as a type II tyrosine kinase inhibitor, binding to and stabilizing the inactive conformation of the kinase. However, the D842V mutation in the activation loop of PDGFRA is believed to favor the active conformation, thereby sterically hindering imatinib binding and leading to resistance.

Crenolanib is a type I inhibitor that binds to the active conformation of the kinase, allowing it to effectively inhibit the constitutively active D842V mutant.[4][5] This difference in binding mode is the key determinant of crenolanib's superior activity against this imatinib-resistant mutation.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRa PDGFRA (D842V Mutant) RAS RAS PDGFRa->RAS Activation PI3K PI3K PDGFRa->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imatinib Imatinib (Ineffective) Imatinib->PDGFRa Crenolanib Crenolanib (Effective) Crenolanib->PDGFRa Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell Viability Assay Transfection Transfect CHO cells with PDGFRA mutants Treatment_B Treat with Crenolanib or Imatinib (90 min) Transfection->Treatment_B IP Immunoprecipitate PDGFRA Treatment_B->IP Western Western Blot for p-PDGFRA & Total PDGFRA IP->Western IC50_B Determine IC50 Western->IC50_B Seeding Seed PDGFRA-dependent cells Treatment_C Treat with Crenolanib or Imatinib (72 hrs) Seeding->Treatment_C XTT XTT Assay Treatment_C->XTT IC50_C Determine IC50 XTT->IC50_C

References

Overcoming Sorafenib Resistance in AML: A Comparative Guide to the Efficacy of Crenolanib and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of sorafenib resistance in Acute Myeloid Leukemia (AML), this guide provides a comprehensive comparison of the therapeutic efficacy of crenolanib and other emerging strategies. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to inform preclinical research and drug development efforts.

Sorafenib, a multi-kinase inhibitor, has been a valuable therapeutic option for AML patients with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. However, the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD) such as the D835 mutation, significantly limits its long-term efficacy.[1][2] This guide focuses on crenolanib, a potent type I FLT3 inhibitor, and compares its effectiveness against sorafenib-resistant AML models with other promising approaches, including the BCL2 inhibitor venetoclax and the dual PI3K/mTOR inhibitor gedatolisib.

Crenolanib: A Targeted Approach to Sorafenib Resistance

Crenolanib is a benzimidazole-based tyrosine kinase inhibitor that potently targets class III receptor tyrosine kinases, including FLT3 and platelet-derived growth factor receptor (PDGFR).[3] Unlike sorafenib, a type II inhibitor that binds to the inactive conformation of FLT3, crenolanib is a type I inhibitor that binds to the active conformation.[4][5] This distinction is critical, as it allows crenolanib to effectively inhibit FLT3 harboring TKD mutations, such as D835Y, which confer resistance to sorafenib.[6][7][8]

Synergistic Combination: Crenolanib and Sorafenib

Preclinical studies have demonstrated a powerful synergy when combining crenolanib with sorafenib. This combination has been shown to lead to a more significant reduction in leukemic burden and prolonged survival in in vivo AML models compared to either agent alone.[2][4] The rationale behind this synergy lies in the complementary mechanisms of the two inhibitors, targeting both the active and inactive conformations of the FLT3 kinase.

Alternative Strategies for Sorafenib-Resistant AML

Beyond crenolanib, other therapeutic avenues are being explored to overcome sorafenib resistance:

  • Venetoclax (BCL2 Inhibition): Sorafenib resistance can be associated with the upregulation of anti-apoptotic proteins like BCL2.[9] Mechanistic studies reveal that sorafenib can activate the JAK-STAT3 pathway, leading to increased BCL2 expression.[9][10] The BCL2 inhibitor venetoclax has shown efficacy in targeting these sorafenib-resistant cells, suggesting a potential combination strategy.[9][11]

  • Gedatolisib (PI3K/mTOR Inhibition): Aberrant activation of the PI3K/mTOR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors, including sorafenib.[12][13][14] The dual PI3K/mTOR inhibitor gedatolisib has demonstrated the ability to block proliferation and induce apoptosis in sorafenib-resistant AML cell lines and has shown to extend the survival of mice in a sorafenib-resistant AML patient-derived xenograft model.[13][15]

Data Presentation

Table 1: In Vitro Efficacy - Cell Viability (IC50)
CompoundCell LineFLT3 Mutation StatusSorafenib Resistance MechanismIC50 (nM)Reference(s)
Crenolanib Molm14FLT3-ITD-7[6]
MV4-11FLT3-ITD-8[6]
Ba/F3FLT3-ITD/D835YAcquired TKD mutation-[2]
Ba/F3FLT3 D835HTKD mutation0.3[2]
Ba/F3FLT3 D835YTKD mutation0.06[2]
Primary AMLFLT3 D835YTKD mutation8.1[8]
Primary AMLFLT3 D835VTKD mutation2.0[8]
Gedatolisib Sorafenib-Resistant MOLM-13FLT3-ITDPI3K/mTOR activation23[15]
Sorafenib-Resistant MV4-11FLT3-ITDPI3K/mTOR activation-[15]
Table 2: In Vitro Efficacy - Apoptosis
TreatmentCell LineSorafenib Resistance MechanismApoptosis InductionReference(s)
Sorafenib + Venetoclax Jurkat, MOLM13, K562Upregulation of BCL2Significant increase in apoptosis compared to single agents[9]
Gedatolisib Sorafenib-Resistant MOLM-13/MV4-11PI3K/mTOR activationInduces apoptosis[12][15]
Table 3: In Vivo Efficacy in AML Xenograft Models
TreatmentAnimal ModelAML ModelKey FindingsReference(s)
Crenolanib + Sorafenib MouseMOLM13 XenograftSignificantly better leukemia response (P<0.005) and survival (P<0.05) compared to single agents.[4][4]
Gedatolisib MouseSorafenib-resistant patient-derived xenograft (PDX)Significantly extended survival of mice.[13][13]
Gedatolisib MouseSorafenib-resistant MOLM-13 and MV4-11 xenograftsDelayed tumor formation.[16]

Signaling Pathway Diagrams

FLT3_Signaling_in_Sorafenib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK FLT3_D835 FLT3-ITD/D835Y FLT3_D835->RAS FLT3_D835->PI3K FLT3_D835->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 BCL2 BCL2 Expression STAT3->BCL2 JAK->STAT3 BCL2->Proliferation Anti-apoptotic Sorafenib Sorafenib Sorafenib->FLT3 Inhibits (Type II) Ineffective on D835Y Crenolanib Crenolanib Crenolanib->FLT3 Inhibits (Type I) Crenolanib->FLT3_D835 Inhibits (Type I) Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTOR Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: FLT3 signaling in sorafenib resistance and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_invitro Sorafenib-Resistant AML Cell Lines treatment Treat with: - Crenolanib - Crenolanib + Sorafenib - Venetoclax - Gedatolisib start_invitro->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis start_invivo Establish AML Xenograft in Immunodeficient Mice treatment_invivo Treat with Therapeutic Agents start_invivo->treatment_invivo tumor_growth Monitor Tumor Growth & Survival treatment_invivo->tumor_growth

References

Assessing the Selectivity of CP-865569: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a comparative analysis of CP-865569, focusing on its selectivity for FMS-like tyrosine kinase 3 (FLT3) over the closely related proto-oncogene c-KIT.

This compound is a potent kinase inhibitor that has been investigated for its therapeutic potential. Both FLT3 and c-KIT are receptor tyrosine kinases (RTKs) that play crucial roles in hematopoiesis and are implicated in various cancers, particularly acute myeloid leukemia (AML). While targeting FLT3 is a validated strategy in AML, off-target inhibition of c-KIT can lead to unwanted side effects. Therefore, a thorough assessment of the selectivity of inhibitors like this compound is essential.

Quantitative Assessment of Kinase Inhibition

To provide a clear comparison of the inhibitory activity of this compound against FLT3 and c-KIT, the following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical and cellular assays. Lower IC50 values indicate greater potency.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
FLT3 Data not availableData not available
c-KIT Data not availableData not available

Note: Despite a comprehensive search of publicly available literature, specific IC50 values for this compound against both FLT3 and c-KIT from a single, directly comparable study could not be located. The selectivity profile of a kinase inhibitor is ideally determined by assessing its activity against a panel of kinases under standardized assay conditions.

Experimental Methodologies

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections outline the general methodologies for the key experiments cited in kinase inhibition studies.

Biochemical Kinase Inhibition Assays

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay .

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed in the presence of a substrate and ATP. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

General Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable buffer. Prepare a solution containing the purified recombinant kinase (FLT3 or c-KIT), a suitable substrate (e.g., a synthetic peptide), and ATP at a concentration close to its Km value for the specific kinase.

  • Kinase Reaction: In a multi-well plate, combine the inhibitor dilutions with the kinase, substrate, and ATP solution. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assays

Cellular assays assess the inhibitor's activity within a biological context, providing insights into its cell permeability, target engagement, and effects on downstream signaling. A common method involves measuring the inhibition of receptor phosphorylation in a cell line that expresses the target kinase.

Objective: To determine the IC50 of the inhibitor for the target kinase in a cellular environment.

Principle: In many cancer cell lines, receptor tyrosine kinases like FLT3 and c-KIT are constitutively active due to mutations, leading to their autophosphorylation. A potent inhibitor will enter the cells and block this autophosphorylation. The level of phosphorylated kinase is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

General Protocol:

  • Cell Culture and Treatment: Seed cells from a relevant cell line (e.g., MV4-11 for FLT3-ITD or a c-KIT-dependent cell line) in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the inhibitor for a specified period.

  • Cell Lysis: After incubation, wash the cells and lyse them to release the cellular proteins.

  • ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the total kinase (FLT3 or c-KIT). After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Detection: Add a chromogenic substrate for the HRP enzyme. The resulting color change is proportional to the amount of phosphorylated kinase. Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the untreated control. Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

To understand the biological consequences of inhibiting FLT3 and c-KIT, it is essential to visualize their downstream signaling pathways.

FLT3 Signaling Pathway

Binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers several downstream signaling cascades that are critical for the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1][2] Key pathways include:

  • RAS/MAPK Pathway: Activation of RAS leads to the phosphorylation cascade of RAF, MEK, and ERK, promoting cell proliferation.[3]

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[3]

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of FLT3 signaling, particularly in the context of oncogenic FLT3 mutations.[3]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand (FL) FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Dimerization & Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival

FLT3 Receptor Signaling Cascade

c-KIT Signaling Pathway

Similar to FLT3, the binding of Stem Cell Factor (SCF) to the c-KIT receptor triggers its dimerization and autophosphorylation, initiating downstream signaling pathways that regulate cell survival, proliferation, and differentiation. Key signaling pathways activated by c-KIT include:

  • RAS/ERK Pathway: A central pathway for cell proliferation.

  • PI3K/AKT Pathway: Critical for promoting cell survival by inhibiting apoptosis.

  • JAK/STAT Pathway: Involved in mediating the cellular responses to cytokine signaling.

cKIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds pcKIT Phosphorylated c-KIT cKIT->pcKIT Dimerization & Autophosphorylation RAS RAS pcKIT->RAS PI3K PI3K pcKIT->PI3K JAK JAK pcKIT->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_Diff Proliferation, Survival & Differentiation ERK->Proliferation_Survival_Diff AKT AKT PI3K->AKT AKT->Proliferation_Survival_Diff STAT STAT JAK->STAT STAT->Proliferation_Survival_Diff

c-KIT Receptor Signaling Cascade

Conclusion

References

In Vivo Showdown: Crenolanib vs. Ponatinib in Resistant Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) is continually evolving, particularly for patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver of leukemogenesis. Resistance to initial FLT3 inhibitors, often through secondary mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge. This guide provides an in-depth, data-driven comparison of two potent tyrosine kinase inhibitors, crenolanib and ponatinib, in the context of their in vivo efficacy against resistant AML, drawing upon available preclinical data.

While direct head-to-head in vivo comparative studies are limited, this analysis synthesizes findings from separate preclinical investigations to offer a comprehensive overview of their activity, particularly against the common and challenging FLT3-ITD/D835Y mutation.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of crenolanib and ponatinib in mouse xenograft models of resistant AML. It is important to note that these data are collated from different studies and do not represent a direct head-to-head comparison.

Table 1: In Vivo Efficacy of Crenolanib in Resistant AML Models

Animal ModelAML Cell Line/Patient SamplesTreatment RegimenKey OutcomesCitation
NSG MiceBa/F3 cells with FLT3-ITD/D835H15 mg/kg, intraperitoneally, twice dailyDelayed engraftment of resistant cells[1]
Xenograft Mouse ModelSorafenib-resistant MOLM-13 cells (FLT3-ITD/D835Y)Not specified in abstractProlonged survival[1]
Xenograft Mouse ModelMV4-11 cells (FLT3-ITD)Not specified in abstractDelayed outgrowth[2][3][4]

Table 2: In Vivo Efficacy of Ponatinib in Resistant AML Models

Animal ModelAML Cell Line/Patient SamplesTreatment RegimenKey OutcomesCitation
Xenograft ModelsNot specifiedNot specifiedTumor regression[5]
Murine Xenotransplantation ModelKG1 cells (FGFR1 fusion)30 mg/kgProlonged survival (40% long-term survival)[6]
Mice bearing MV4-11 xenograftsMV4-11 cells (FLT3-ITD)Single dose of 5 and 10 mg/kgStrong inhibitory effect[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo studies of crenolanib and ponatinib in AML models.

Crenolanib In Vivo Xenograft Model Protocol

A study investigating crenolanib's activity against resistant AML utilized a xenograft model with Ba/F3 cells expressing FLT3-ITD and the D835H resistance mutation.[1]

  • Animal Model: Male NOD/SCID gamma (NSG) mice were used.[1]

  • Cell Line and Engraftment: Ba/F3 cells engineered to express both FLT3-ITD and the D835H mutation, along with a luciferase reporter (luc), were injected into the mice.[1]

  • Treatment: Mice were treated with either vehicle control, crenolanib (15 mg/kg administered intraperitoneally twice daily), or sorafenib (15 mg/kg administered orally once daily) for 10 consecutive days, starting on day 1 post-engraftment.[1]

  • Monitoring and Endpoints: Tumor burden was monitored through noninvasive luciferase imaging.[1] The primary endpoints were the delay in tumor engraftment and overall survival.[1]

Ponatinib In Vivo Xenograft Model Protocol

Preclinical evaluation of ponatinib in AML has been described in xenograft models.[5] A study using KG1 cells, which have a different driver mutation (FGFR1 fusion), provides insight into a potential in vivo protocol.[6]

  • Animal Model: Female NSG mice were used for the orthotopic xenograft model.[6]

  • Cell Line and Engraftment: 5 x 10^6 KG1 cells were injected intravenously into the mice.[6]

  • Treatment: While the specific ponatinib treatment regimen for this orthotopic model was not detailed in the provided text, a 30 mg/kg dose was mentioned in the context of the study.[6]

  • Monitoring and Endpoints: Disease progression was monitored, with endpoints including survival and assessment of leukemic infiltration in various organs.[6] Another study in mice with MV4-11 xenografts used single doses of 5 and 10 mg/kg.[7]

Visualizing the Landscape: Signaling Pathways and Experimental Logic

To better understand the mechanisms of action and the experimental approaches, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized workflow for in vivo drug comparison.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathways in AML.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis Resistant_AML_Cells Resistant AML Cells (e.g., FLT3-ITD/D835Y) Immunodeficient_Mice Immunodeficient Mice (e.g., NSG) Resistant_AML_Cells->Immunodeficient_Mice Engraftment Vehicle Vehicle Control Immunodeficient_Mice->Vehicle Crenolanib Crenolanib Immunodeficient_Mice->Crenolanib Ponatinib Ponatinib Immunodeficient_Mice->Ponatinib Tumor_Burden Monitor Tumor Burden (e.g., Bioluminescence) Vehicle->Tumor_Burden Survival Survival Analysis Vehicle->Survival Biomarkers Biomarker Analysis (e.g., pFLT3) Vehicle->Biomarkers Crenolanib->Tumor_Burden Crenolanib->Survival Crenolanib->Biomarkers Ponatinib->Tumor_Burden Ponatinib->Survival Ponatinib->Biomarkers

Caption: Generalized workflow for in vivo comparison.

Discussion and Future Directions

Based on the available preclinical data, both crenolanib and ponatinib demonstrate activity against FLT3-ITD AML. A key differentiator lies in their activity against the D835 resistance mutation. Crenolanib, a type I inhibitor, has shown potent activity against FLT3-ITD/D835 mutations in vitro and in vivo.[1][8] Conversely, ponatinib, a type II inhibitor, exhibits a high degree of resistance to substitutions at the D835 residue, although it retains activity against the F691L gatekeeper mutation.[8][9]

The choice between these agents in a clinical or research setting for resistant AML would likely depend on the specific resistance mutation present. For patients with D835 mutations, crenolanib appears to be a more promising agent based on preclinical models. However, for resistance driven by other mutations such as F691L, ponatinib may still hold therapeutic potential.[9]

The development of resistance to even these more potent inhibitors underscores the complexity of AML. Mechanisms of resistance can be "on-target" through new FLT3 mutations or "off-target" via activation of alternative signaling pathways.[1] Future research should focus on direct comparative in vivo studies of crenolanib and ponatinib in various resistant AML models. Furthermore, combination strategies, potentially with chemotherapy or other targeted agents, will be crucial to overcoming the multifaceted nature of drug resistance in AML.

References

Benchmarking CP-865569 Against Next-Generation FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor CP-865569 (crenolanib) against other next-generation FLT3 inhibitors, including gilteritinib, quizartinib, and sorafenib. The performance of these inhibitors is evaluated based on preclinical data and clinical trial outcomes in acute myeloid leukemia (AML). Detailed experimental protocols for key assays are provided to support further research and development in this area.

Introduction to FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This uncontrolled signaling promotes leukemic cell proliferation and survival, and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Next-generation FLT3 inhibitors have been developed to offer improved potency and specificity compared to earlier agents. These inhibitors are broadly classified into two types based on their mechanism of action:

  • Type I inhibitors , such as this compound (crenolanib) and gilteritinib, bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3-ITD and most FLT3-TKD mutations.

  • Type II inhibitors , such as quizartinib and sorafenib, bind to the inactive conformation of the kinase. While potent against FLT3-ITD, they are generally less effective against TKD mutations which lock the kinase in an active state.

This guide will delve into a direct comparison of these inhibitors to aid in the evaluation and selection of appropriate therapeutic strategies.

Preclinical Efficacy: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other next-generation FLT3 inhibitors against wild-type FLT3 and various clinically relevant mutant forms. Lower IC50 values indicate greater potency.

Inhibitor Target IC50 (nM) Inhibitor Type
This compound (Crenolanib) FLT3-WT4Type I
FLT3-ITD1-3
FLT3-D835Y7-8.8
FLT3-ITD+F691L-
Gilteritinib FLT3-WT5Type I
FLT3-ITD0.7-1.8
FLT3-D835Y1.6
FLT3-ITD+F691L22
Quizartinib FLT3-WT-Type II
FLT3-ITD0.40-0.89
FLT3-D835Y1.8 (μM)
FLT3-ITD+F691L-
Sorafenib FLT3-WT-Type II
FLT3-ITD1.2
FLT3-D835Y1593.9
FLT3-ITD+F691L-

Data compiled from multiple preclinical studies. IC50 values can vary based on the specific cell lines and assay conditions used.

Clinical Performance in Relapsed/Refractory FLT3-Mutated AML

The clinical efficacy of these inhibitors as monotherapy in patients with relapsed or refractory FLT3-mutated AML is summarized below.

Inhibitor Clinical Trial Overall Response Rate (CR/CRi) Median Overall Survival (OS)
This compound (Crenolanib) Phase II39% (in TKI-naïve patients)234 days (in TKI-naïve patients)[1]
Gilteritinib ADMIRAL (Phase III)34%9.3 months
Quizartinib QuANTUM-R (Phase III)~50% (CRc)25.3 weeks[2]
Sorafenib Phase I/IIVariableVariable

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, CRc: Composite Complete Response. Data is from key clinical trials and may vary based on patient population and prior treatments.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the comparative evaluation of FLT3 inhibitors.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effect of the inhibitor.

Materials:

  • FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FLT3 inhibitor stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[3] Include wells with medium only as a blank control.[3]

  • Compound Treatment: Prepare serial dilutions of the FLT3 inhibitor in culture medium from the DMSO stock. Add 100 µL of the diluted inhibitor solutions to the respective wells. For untreated control wells, add medium with the same final concentration of DMSO.[3]

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.[3]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[4][5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the enzymatic activity of purified FLT3 kinase and its inhibition.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • FLT3 inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the FLT3 enzyme, substrate, ATP, and inhibitor in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control).[7] Add 2 µL of the FLT3 enzyme.[7]

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7] Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control to determine the IC50 value.

Western Blotting for FLT3 Phosphorylation

This assay measures the inhibition of FLT3 autophosphorylation in whole cells.

Materials:

  • FLT3-mutant AML cell lines

  • FLT3 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each cell lysate.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated FLT3 and total FLT3 overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3 at different inhibitor concentrations.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors FLT3 Inhibitors FLT3 FLT3 Receptor pFLT3 pFLT3 (Active) FLT3->pFLT3 Ligand Binding or Activating Mutation (ITD, TKD) RAS RAS/MAPK Pathway pFLT3->RAS PI3K PI3K/AKT Pathway pFLT3->PI3K STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation TypeI Type I Inhibitors (e.g., this compound, Gilteritinib) Bind to Active Conformation TypeI->pFLT3 Inhibit TypeII Type II Inhibitors (e.g., Quizartinib, Sorafenib) Bind to Inactive Conformation TypeII->FLT3 Inhibit Activation

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select FLT3 Inhibitors (this compound vs. Others) biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis (IC50/GI50 Determination) biochem->data_analysis viability Cell Viability Assay (e.g., MTS) cell_based->viability phosphorylation FLT3 Phosphorylation Assay (Western Blot) cell_based->phosphorylation viability->data_analysis phosphorylation->data_analysis comparison Comparative Efficacy and Potency Assessment data_analysis->comparison Treatment_Decision_Tree start Patient with Relapsed/Refractory AML flt3_mutation FLT3 Mutation Status? start->flt3_mutation itd_only FLT3-ITD only flt3_mutation->itd_only Positive itd_tkd FLT3-ITD + TKD (e.g., D835Y) flt3_mutation->itd_tkd Positive no_flt3 No FLT3 Mutation flt3_mutation->no_flt3 Negative typeII Consider Type I or II Inhibitor (e.g., Quizartinib) itd_only->typeII typeI Consider Type I Inhibitor (this compound, Gilteritinib) itd_tkd->typeI other_therapy Consider Other Therapies no_flt3->other_therapy

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for the Research Compound CP-865569

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: As a novel research compound, specific handling and disposal procedures for CP-865569 are not publicly documented. Therefore, it must be treated as a hazardous chemical with unknown toxicity. The following guidelines are based on established best practices for the management of uncharacterized chemicals in a research environment. This procedural guide is intended to provide essential safety and logistical information to ensure the safe handling and disposal of this compound, fostering a culture of laboratory safety and building trust among researchers and drug development professionals.

Immediate Safety and Handling Protocols

All laboratory activities involving this compound must be conducted under the assumption that the compound is hazardous. Adherence to the following precautions is mandatory at all times.

Personal Protective Equipment (PPE): A minimum standard of PPE is required, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses with side shields. For any procedures with a risk of aerosolization, a face shield and operation within a certified chemical fume hood are necessary.

Containment: To minimize inhalation exposure, all work with this compound must be performed within a certified chemical fume hood.[1][2] All solid and liquid wastes containing this compound must be stored in secondary containment to prevent accidental spills.[2]

Spill Response: In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should conduct the cleanup using an inert absorbent material. All contaminated materials must be collected as hazardous waste.

Summary of Safety and Disposal Requirements

RequirementSpecificationRationale
Personal Protective Equipment (PPE) Lab coat, safety goggles, chemical-resistant gloves. Respiratory protection may be necessary for fine powders.To prevent skin, eye, and respiratory exposure to a compound with unknown toxicity.
Handling Location Certified chemical fume hood.To minimize inhalation risk.[1][2]
Waste Container Compatible, sealed, leak-proof container.To prevent leaks and reactions with the container material.
Waste Labeling "Hazardous Waste" with the full chemical name (this compound) and any known hazard information.To ensure proper identification and handling by waste management personnel.
Waste Segregation Store separately from other chemical waste streams.[1]To prevent potentially dangerous chemical reactions between incompatible wastes.[1]
Storage Area Designated and secure Satellite Accumulation Area (SAA) near the point of waste generation.To comply with regulations and ensure safe temporary storage.
Primary Disposal Contact Institutional Environmental Health and Safety (EHS) department.EHS professionals are trained to manage and dispose of hazardous and unknown chemical waste in compliance with regulations.[1]

Detailed Disposal Protocol

The primary and mandatory procedure for the disposal of an unknown chemical such as this compound is to consult with your institution's Environmental Health and Safety (EHS) department.[1] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] The following step-by-step protocol must be followed:

  • Wear Appropriate PPE: Before handling any waste, don the required personal protective equipment, assuming the substance is hazardous.[1]

  • Containerize Waste: Place all waste material containing this compound into a chemically compatible, sealed, and leak-proof container. Do not overfill the container.[1]

  • Label the Container: Affix a "Hazardous Waste" label to the container.[1] Clearly write the full chemical name, "this compound," and include any known information about its properties.

  • Segregate the Waste: Store the container with this compound waste separately from other chemical waste streams to prevent accidental mixing and potentially dangerous reactions.[1]

  • Store in a Designated Area: Keep the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) near the point of generation.[1]

  • Contact EHS for Pickup: Arrange for waste pickup through your institution's EHS department.[1] Provide them with all available information about the compound. EHS will then determine the final, appropriate disposal method.

Disposal Workflow for this compound

G cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate this compound Waste B Don Appropriate PPE A->B C Select Compatible, Leak-Proof Container B->C D Transfer Waste to Container C->D E Label as 'Hazardous Waste' with Chemical Name D->E F Segregate from Other Chemical Waste E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) G->H I Provide All Known Information to EHS H->I J EHS Arranges for Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling CP-865569

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for CP-865569

Disclaimer: This document provides essential safety and logistical information for handling this compound in a research setting. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, powdered pharmaceutical compounds of unknown toxicity.[1] Researchers must treat this substance as potentially hazardous and exercise maximum caution. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

The primary focus of a comprehensive safety program for potent compounds is to ensure personnel safety through effective containment, which includes the proper use of Personal Protective Equipment (PPE).[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1Protects against chemical splashes.[3]
Face ShieldANSI Z87.1To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[3][4]
Hand Protection Double Nitrile GlovesASTM D6319Provides a primary barrier against skin contact. Double gloving is recommended for potent compounds.[3]
Body Protection Disposable, solid-front, long-sleeved lab coatN/AProtects skin and personal clothing from contamination. Should be changed immediately if contaminated.
Chemical-resistant apronN/AWorn over the lab coat when handling larger quantities or when there is a significant splash risk.
Respiratory Protection Fit-tested N95 Respirator (minimum)NIOSH-approvedProtects against inhalation of airborne particles, a primary exposure route for potent compounds.[1]
Powered Air-Purifying Respirator (PAPR)NIOSH-approvedRecommended for procedures with a high potential for aerosol generation or when handling larger quantities.
Foot Protection Closed-toe, non-perforated, chemically resistant shoesASTM F2413Protects feet from spills.[1]
Disposable Shoe CoversN/APrevents the tracking of contaminants out of the designated work area.[1]

Operational and Disposal Plans

I. Pre-Handling Procedures
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.[1]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. A spill kit appropriate for handling powdered chemical spills should be available.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

II. Step-by-Step Handling Protocol
  • PPE Donning: Before entering the designated handling area, don the required PPE in the following order:

    • Shoe covers

    • Inner pair of nitrile gloves

    • Lab coat or disposable gown

    • Chemical-resistant apron (if required)

    • N95 respirator or PAPR

    • Safety goggles

    • Face shield (if required)

    • Outer pair of nitrile gloves (cuffs pulled over the sleeves of the lab coat).

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered this compound within a chemical fume hood or glove box to control airborne particles.

    • Use disposable weighing paper and utensils.

    • Handle the compound gently to avoid generating dust.

    • For solution preparation, add the solvent to the weighed powder slowly to prevent splashing.

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Wipe down the exterior of all primary containers before removing them from the containment area.

III. PPE Doffing Procedure
  • Remove Outer Gloves: While still in the designated work area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Exit Work Area: Exit the immediate work area.

  • Remove Gown and Apron: Remove the disposable gown and apron by rolling them away from the body to avoid contaminating personal clothing. Dispose of them in the hazardous waste container.

  • Remove Shoe Covers: Remove and dispose of shoe covers.

  • Remove Face and Eye Protection: Remove the face shield (if used) and safety goggles. Clean and store reusable items according to laboratory protocols.

  • Remove Respirator: Remove the respirator.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

IV. Disposal Plan
  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste and must be segregated for proper disposal. This includes:

    • Unused or expired compound

    • Contaminated PPE (gloves, gowns, shoe covers)

    • Disposable labware (weighing paper, pipette tips, tubes)

    • Cleaning materials (wipes, absorbents)

  • Waste Containers:

    • Use leak-proof, sealable containers clearly labeled as "Hazardous Waste" and listing the chemical contents.[6][7]

    • Solid waste should be collected in a designated, lined container.

    • Liquid waste should be collected in a compatible, shatter-resistant container.

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.[8][9]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any materials down the drain or in the regular trash.[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood / Glove Box) prep2 Assemble PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 don Don PPE prep3->don handle Handle this compound (Weighing, Aliquoting) don->handle decon Decontaminate Surfaces & Equipment handle->decon doff Doff PPE decon->doff waste Segregate Hazardous Waste doff->waste wash Wash Hands Thoroughly waste->wash

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.